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  • Product: Methyl 2-[(succinimidooxy)carbonyl]benzoate
  • CAS: 438470-19-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 2-[(succinimidooxy)carbonyl]benzoate: Properties, Reactivity, and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) is a chemical reagent of significant interest in the field of bioconjugation, particularly in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) is a chemical reagent of significant interest in the field of bioconjugation, particularly in the construction of complex biomolecules such as antibody-drug conjugates (ADCs). Its structure combines a reactive N-hydroxysuccinimide (NHS) ester with a methyl benzoate moiety, positioning it as a valuable building block for the synthesis of advanced therapeutic and diagnostic agents. This guide provides a comprehensive overview of the core properties, reactivity, and potential applications of MSB, with a focus on its role as a precursor to self-immolative linkers in ADCs.

Physicochemical Properties of Methyl 2-[(succinimidooxy)carbonyl]benzoate

A thorough understanding of the physicochemical properties of MSB is fundamental to its effective application in experimental settings. These properties dictate its handling, storage, and reactivity.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₁NO₆[1]
Molecular Weight 277.23 g/mol [1]
CAS Number 438470-19-0[1]
Appearance Solid[1]
Melting Point 76-80 °C[1]
Purity ≥97%[1]

Storage and Stability: MSB should be stored in a cool, dry place to prevent hydrolysis of the NHS ester. As with all NHS esters, it is sensitive to moisture.[2][3]

Core Reactivity: The NHS Ester

The primary reactive functional group in MSB is the N-hydroxysuccinimide ester. This group readily reacts with primary amines, such as the ε-amino group of lysine residues on the surface of proteins, to form a stable amide bond.[3][] This reaction is a cornerstone of bioconjugation due to its efficiency and specificity under mild aqueous conditions.

Mechanism of Amine Acylation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming the stable amide bond.[5]

NHS Ester Reaction Mechanism cluster_0 Reaction cluster_1 Key Species Reagents R-NHS + R'-NH₂ Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Products R-CO-NH-R' + NHS Intermediate->Products Leaving Group Departure R-NHS Methyl 2-[(succinimidooxy)carbonyl]benzoate R'-NH2 Primary Amine (e.g., Lysine) R-CO-NH-R' Stable Amide Bond NHS N-hydroxysuccinimide

Caption: Mechanism of NHS ester reaction with a primary amine.

Optimizing Reaction Conditions

The efficiency of the conjugation reaction is highly dependent on the reaction conditions, primarily pH.

  • pH: The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[3] At lower pH, the primary amines are protonated and thus non-nucleophilic. At higher pH, the rate of hydrolysis of the NHS ester increases significantly, competing with the desired aminolysis reaction.[3][5]

  • Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer should be used to avoid competition with the target molecule.[2][5]

  • Temperature: The reaction can be performed at room temperature or at 4°C. Lower temperatures can help to minimize hydrolysis of the NHS ester, especially during longer incubation times.[5]

Application in Antibody-Drug Conjugates: A Gateway to Self-Immolative Linkers

While MSB itself is not a complete linker for ADCs, its methyl benzoate component is structurally analogous to the p-aminobenzyl carbamate (PABC) self-immolative spacer, a critical component of many clinically successful ADCs.[6][7] This structural similarity makes MSB a valuable synthon or model compound for the development of cleavable linkers.

The Role of Self-Immolative Spacers

In many ADCs, the cytotoxic payload is attached to the antibody via a linker that is designed to be cleaved under specific conditions within the target cancer cell, such as in the acidic environment of the lysosome or by specific enzymes like cathepsin B.[8][] A self-immolative spacer, like PABC, is positioned between the cleavage site and the drug. Once the trigger is cleaved (e.g., enzymatic cleavage of a dipeptide), the PABC unit undergoes a spontaneous 1,6-elimination reaction, releasing the unmodified, fully active payload.[6][7]

Self-Immolative Linker Mechanism cluster_legend Legend ADC Antibody Linker Cleavage Site PABC Spacer Drug Cleavage Enzymatic Cleavage (e.g., Cathepsin B) ADC:f1->Cleavage Intermediate Unstable Intermediate Cleavage->Intermediate Cleavage of Trigger Release 1,6-Elimination Intermediate->Release Spontaneous Cascade Products Released Drug + Byproducts Release->Products Key PABC: p-aminobenzyl carbamate

Caption: Mechanism of drug release from a self-immolative linker.

The methyl ester of MSB, upon hydrolysis, would yield a carboxylic acid ortho to the point of attachment to the antibody. This structure, while not identical to PABC, provides a foundational aromatic scaffold that can be further modified to create novel self-immolative systems.

Experimental Protocols

The following protocols provide a general framework for the use of an MSB-like NHS ester in the preparation and characterization of an antibody conjugate.

Protocol 1: Conjugation of an NHS Ester to an Antibody

This protocol describes the covalent attachment of an NHS ester-functionalized molecule to the lysine residues of an antibody.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Methyl 2-[(succinimidooxy)carbonyl]benzoate (or analogous NHS ester)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the conjugation buffer.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • NHS Ester Stock Solution:

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the NHS ester stock solution to the antibody solution while gently vortexing. The final DMSO concentration should be below 10% to prevent antibody denaturation.[5]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted NHS ester and byproducts by passing the reaction mixture through a pre-equilibrated SEC column.

    • Collect the fractions containing the purified antibody conjugate.

Protocol 2: Purification of the Antibody-Drug Conjugate by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for separating ADC species with different drug-to-antibody ratios (DARs) based on their hydrophobicity.

Materials:

  • Purified antibody conjugate from Protocol 1

  • HIC column (e.g., Phenyl Sepharose)

  • Binding buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0)

  • Elution buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

  • HPLC system

Procedure:

  • Sample Preparation:

    • Dilute the antibody conjugate with the binding buffer to the desired starting concentration and salt concentration.

  • Chromatography:

    • Equilibrate the HIC column with the binding buffer.

    • Load the prepared sample onto the column.

    • Elute the bound species using a linear gradient from the binding buffer to the elution buffer. ADC species with higher DARs are more hydrophobic and will elute later.[5][10]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by UV-Vis spectroscopy and/or mass spectrometry to determine the DAR of each peak.

Protocol 3: Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:

  • Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the conjugated molecule.

  • Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the small molecule.

2. Mass Spectrometry (MS):

  • Intact mass analysis of the ADC can provide information on the distribution of different drug-loaded species.[11][12]

  • Peptide mapping, following enzymatic digestion of the ADC, can be used to identify the specific lysine residues that have been conjugated.

3. High-Performance Liquid Chromatography (HPLC):

  • Size-Exclusion Chromatography (SEC-HPLC): To assess the presence of aggregates in the final ADC product.

  • Reversed-Phase HPLC (RP-HPLC): Can be used to separate the light and heavy chains of the antibody after reduction, providing further information on drug distribution.[11]

Conclusion

Methyl 2-[(succinimidooxy)carbonyl]benzoate is a versatile reagent with significant potential in the field of bioconjugation. Its NHS ester functionality allows for efficient and specific labeling of proteins, while its methyl benzoate core serves as a valuable structural motif for the design of sophisticated linker technologies, particularly self-immolative linkers for antibody-drug conjugates. A thorough understanding of its properties, reactivity, and the principles of bioconjugation, as outlined in this guide, is essential for its successful application in the development of next-generation biologics.

References

  • Bargh, J. D., et al. (2019). Cleavable linkers in antibody-drug conjugates. Chemical Society Reviews, 48(16), 4361-4374.
  • Bouchard, H., et al. (2014). Antibody-drug conjugates—a new wave of cancer drugs. Bioorganic & Medicinal Chemistry Letters, 24(22), 5357-5363.
  • BroadPharm. (2022). Protocol for PEG NHS Ester.
  • Biotium. (2023). Protocol: Succinimidyl Ester Labeling of Protein Amines.
  • Creative Biolabs. (n.d.).
  • Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 15(5), 958-970.
  • Hamblett, K. J., et al. (2004). Effects of drug loading on the antitumor activity of a monoclonal antibody drug conjugate. Clinical Cancer Research, 10(20), 7063-7070.
  • Hermanson, G. T. (2013).
  • Charles River Laboratories. (n.d.).
  • Casimir, J. R., Guichard, G., & Briand, J. P. (2002). Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. The Journal of Organic Chemistry, 67(11), 3764-3768.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • ProteoGenix. (2022). ADC linkers: Definition and examples.
  • Agilent Technologies. (n.d.).
  • BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
  • Su, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.
  • Strop, P., et al. (2013). Location of conjugation modulates stability and pharmacokinetics of antibody-drug conjugates. Chemistry & Biology, 20(2), 161-167.
  • Dubowchik, G. M., & Walker, M. A. (1999). Receptor-mediated and enzyme-dependent targeting of cytotoxic drugs. Pharmacology & Therapeutics, 83(2), 67-123.
  • Jain, N., et al. (2015). Current ADC linker chemistry. Pharmaceutical Research, 32(11), 3526-3540.
  • Poudel, Y. B., et al. (2019).
  • Burke, P. J., et al. (2017). Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B–Cleavable Antibody–Drug Conjugates. Cancer Research, 77(10), 2686-2693.
  • Dal Corso, A., et al. (2017). Protease-Cleavable Linkers in Antibody–Drug Conjugates. Trends in Pharmacological Sciences, 38(8), 752-765.
  • Sigma-Aldrich. (n.d.). Methyl 2-(succinimidooxy)
  • Santa Cruz Biotechnology. (n.d.). Methyl 2-[(succinimidooxy)

Sources

Exploratory

An In-Depth Technical Guide to Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of Methyl 2-[(succinimidooxy)carbonyl]benzoate, a key reagent in syn...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Methyl 2-[(succinimidooxy)carbonyl]benzoate, a key reagent in synthetic chemistry. We will delve into its chemical identity, synthesis, and primary applications, with a focus on its utility in peptide chemistry and drug development. This document is intended to be a practical resource, offering not just procedural outlines but also the underlying scientific principles and field-proven insights to ensure successful application in your research.

Core Identification: CAS Number and Synonyms

Methyl 2-[(succinimidooxy)carbonyl]benzoate, commonly abbreviated as MSB, is a chemical compound with the unique Chemical Abstracts Service (CAS) number 438470-19-0 .[1][2][3] This identifier is crucial for unambiguous identification in literature, patents, and commercial sourcing.

The compound is also known by several synonyms, reflecting its chemical structure and historical nomenclature. These include:

  • 2,5-Dioxopyrrolidin-1-yl methyl phthalate[4]

  • Methyl 2-[(succinimidooxy)carbonyl]benzoate 97%[4]

  • 2-O-(2,5-dioxopyrrolidin-1-yl)1-O-methylbenzene-1,2-dicarboxylate[4]

  • Benzoic acid, 2-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-, Methyl ester[4]

  • 1,2-Benzenedicarboxylic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 2-methyl ester[4]

A clear understanding of these synonyms is vital for conducting thorough literature searches and identifying the compound in various chemical databases.

Physicochemical Properties and Specifications

A solid understanding of the physicochemical properties of MSB is fundamental to its handling, storage, and application in experimental work.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₆[1][2][3]
Molecular Weight 277.23 g/mol [1][2][3]
Appearance White solid[5]
Melting Point 76-80 °C[4][5]
Purity Typically ≥97%[2][5]
Storage Room temperature[2]

Note: Always refer to the supplier's certificate of analysis for lot-specific data.

Synthesis of Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB)

The synthesis of MSB is a straightforward process, achievable in a standard laboratory setting. The following protocol is adapted from the foundational work of Casimir, Guichard, and Briand.

Experimental Protocol: Synthesis of MSB

Materials:

  • 2-(Methoxycarbonyl)benzoic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM) or similar aprotic solvent

  • Diethyl ether

  • Hexane

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve equimolar amounts of 2-(methoxycarbonyl)benzoic acid and N-hydroxysuccinimide in anhydrous dichloromethane.

  • Coupling Reaction: Cool the solution to 0 °C in an ice bath. To this cooled solution, add one equivalent of dicyclohexylcarbodiimide (DCC) portion-wise while stirring.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter the reaction mixture to remove the DCU precipitate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a mixture of diethyl ether and hexane to yield MSB as a white solid.

Caption: Workflow for the synthesis of MSB.

Core Application: N-Phthaloylation of Amino Acids and Peptides

The primary and most significant application of MSB is as a highly efficient reagent for the N-phthaloylation of primary amines, particularly amino acids and peptides.[1] This reaction is fundamental in peptide chemistry for the protection of the N-terminus during solid-phase or solution-phase synthesis.

Mechanism of N-Phthaloylation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine of the amino acid attacks the activated carbonyl carbon of the MSB, leading to the formation of an intermediate. This is followed by an intramolecular cyclization to form the stable phthalimide ring, releasing N-hydroxysuccinimide and methanol as byproducts. A key advantage of this method is that it is racemization-free, preserving the stereochemistry of the chiral amino acid.[1]

N_Phthaloylation_Mechanism AminoAcid R-NH₂ Amino Acid MSB Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) AminoAcid->MSB Nucleophilic Attack Intermediate Intermediate Amide Bond Formation MSB->Intermediate PhthaloylatedAA {N-Phthaloyl Amino Acid} Intermediate->PhthaloylatedAA Intramolecular Cyclization Byproducts N-Hydroxysuccinimide + Methanol Intermediate->Byproducts Release

Caption: Mechanism of N-Phthaloylation using MSB.

Experimental Protocol: N-Phthaloylation of an Amino Acid

Materials:

  • Amino acid

  • Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or a similar polar aprotic solvent

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve the amino acid in DMF. Add one equivalent of a non-nucleophilic base such as triethylamine or DIPEA.

  • Reaction: To this solution, add a slight excess (1.1 equivalents) of MSB.

  • Monitoring: Stir the reaction at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with water and acidify to pH 2-3 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate or a similar organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-phthaloylated amino acid can be further purified by column chromatography or recrystallization.

Performance and Yields

MSB has been shown to provide excellent yields for the N-phthaloylation of a wide range of amino acids and their derivatives.

Amino Acid DerivativeYield (%)
α-Amino acids>90
α-Amino alcohols>85
Dipeptides>80
α-Amino carboxamides>85
α-Amino esters>90

Data synthesized from literature reports.[1]

Significance in Drug Development and Peptide Synthesis

The phthaloyl group is a valuable protecting group in peptide synthesis due to its stability under acidic conditions used for the removal of other protecting groups like Boc and Trt. This orthogonality is crucial for the selective deprotection and elongation of the peptide chain.

The use of MSB for introducing the phthaloyl group offers several advantages:

  • High Yields: The reaction is highly efficient, leading to excellent yields of the protected amino acid.

  • Mild Conditions: The reaction proceeds under mild, room temperature conditions, which helps to prevent side reactions and racemization.

  • Racemization-Free: This method has been demonstrated to be racemization-free, which is of paramount importance in the synthesis of stereochemically pure peptides for pharmaceutical applications.[1]

These features make MSB a valuable tool for researchers in drug development who are synthesizing novel peptides or modifying existing ones to improve their therapeutic properties.

Conclusion

Methyl 2-[(succinimidooxy)carbonyl]benzoate is a highly effective and versatile reagent for the N-phthaloylation of amino acids and peptides. Its ease of synthesis, high reactivity under mild conditions, and the stability of the resulting phthaloyl protecting group make it an indispensable tool in the arsenal of synthetic chemists, particularly those working in the fields of peptide synthesis and drug discovery. The protocols and data presented in this guide provide a solid foundation for the successful application of MSB in your research endeavors.

References

  • Casimir, J. R., Guichard, G., & Briand, J. P. (2002). Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. The Journal of organic chemistry, 67(11), 3764–3768. [Link]

  • CP Lab Safety. (n.d.). Methyl 2-[(succinimidooxy)carbonyl]benzoate, min 97%, 25 grams. Retrieved from [Link]

  • Clonagen. (n.d.). Methyl2-[(succinimidooxy)carbonyl]benz Methyl2-[(succinimidoo product offer. Retrieved from [https://www.clonagen.com/product/438470-19-0/Methyl2-[(succinimidooxy)carbonyl]benz+Methyl2-carbonyl]benz+Methyl2-[(succinimidoo)Methyl2-[(succinimidooxy)carbonyl]benz+Methyl2-[(succinimidoo)

Sources

Foundational

A Technical Guide to the Mechanism and Application of Methyl 2-[(succinimidooxy)carbonyl]benzoate (S-MSB): A Reagent for N-Phthaloylation

This technical guide provides an in-depth exploration of Methyl 2-[(succinimidooxy)carbonyl]benzoate, a specialized reagent for the N-phthaloylation of primary amines. Designed for researchers, chemists, and professional...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of Methyl 2-[(succinimidooxy)carbonyl]benzoate, a specialized reagent for the N-phthaloylation of primary amines. Designed for researchers, chemists, and professionals in drug development and peptide synthesis, this document elucidates the core mechanism of action, discusses its practical applications, and offers procedural insights based on established chemical principles.

Introduction: The Strategic Role of Amine Protection in Synthesis

In the precise world of peptide synthesis and complex molecule construction, the selective protection of reactive functional groups is of paramount importance. The primary amino group, being highly nucleophilic, necessitates a robust and reliable protection strategy to prevent unwanted side reactions. The phthaloyl group is a well-established protecting group for primary amines, offering high stability under various conditions. Methyl 2-[(succinimidooxy)carbonyl]benzoate (S-MSB) has been introduced as an efficient and readily available reagent for the N-phthaloylation of a wide range of substrates, including α-amino acids and their derivatives.[1] This guide will dissect the underlying mechanism that makes S-MSB a valuable tool in the synthetic chemist's arsenal.

The Core Mechanism of Action: A Two-Stage Process

The reaction of S-MSB with a primary amine is not a simple one-step acylation. It is a sophisticated two-stage intramolecular process that leverages the high reactivity of the N-Hydroxysuccinimide (NHS) ester to achieve a chemoselective and efficient transformation.

Stage 1: Initial Nucleophilic Attack and Amide Bond Formation

The reaction is initiated by the nucleophilic attack of the primary amine on the highly electrophilic carbonyl carbon of the succinimidyl ester. This is a classic amine-reactive chemistry characteristic of NHS esters.[2] This step is highly efficient and proceeds under mild conditions, forming a transient but crucial intermediate: an Nα-[(o-methoxycarbonyl)benzoyl]amino derivative. N-Hydroxysuccinimide is released as a byproduct.

Stage 2: Intramolecular Cyclization and Phthalimide Ring Formation

The key to the formation of the phthaloyl group lies in the second stage. The newly formed amide nitrogen, now positioned ortho to the methyl ester, acts as an intramolecular nucleophile. It attacks the carbonyl carbon of the methyl ester, leading to a cyclization reaction. This intramolecular process is entropically favored and results in the formation of the stable five-membered phthalimide ring. Methanol is released as the second byproduct. The overall reaction is described as simple, racemization-free, and provides excellent yields.[1][2]

The complete mechanistic workflow can be visualized as follows:

S-MSB Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_products Products S_MSB Methyl 2-[(succinimidooxy)carbonyl]benzoate (S-MSB) Intermediate Nα-[(o-methoxycarbonyl)benzoyl]amino Derivative S_MSB->Intermediate + R-NH2 (Nucleophilic Attack) NHS N-Hydroxysuccinimide S_MSB->NHS Amine Primary Amine (R-NH2) Amine->Intermediate Phthaloyl_Product N-Phthaloyl Protected Amine Intermediate->Phthaloyl_Product Intramolecular Cyclization Methanol Methanol Intermediate->Methanol

Caption: Proposed mechanism of S-MSB with a primary amine.

Key Reaction Parameters and Considerations

The efficiency and specificity of the N-phthaloylation reaction with S-MSB are influenced by several critical parameters.

pH and Base

The initial reaction with the NHS ester is pH-dependent. The primary amine must be in its deprotonated, nucleophilic state. Therefore, the reaction is typically carried out under neutral to slightly basic conditions. The intramolecular cyclization step can also be influenced by pH, with some procedures using a mild base to facilitate the final ring closure.

Solvent

The choice of solvent is crucial for ensuring the solubility of both the S-MSB reagent and the substrate. Aprotic polar solvents such as acetonitrile are often employed.

Competing Reactions: Hydrolysis

Like all NHS esters, S-MSB is susceptible to hydrolysis, where water acts as a nucleophile, leading to the formation of the unreactive monomethyl phthalate. This competing reaction becomes more significant at higher pH values. Therefore, maintaining anhydrous or low-water conditions is recommended for optimal yields. The methyl ester of the resulting phthaloylated product is generally more stable to hydrolysis than the NHS ester of the starting material under neutral or mildly basic conditions.

Parameter Recommendation Rationale
pH 7.5 - 8.5Ensures the primary amine is deprotonated and nucleophilic for the initial reaction.
Solvent Anhydrous Acetonitrile or DMFGood solubility for S-MSB and many amino acid derivatives.
Temperature Room TemperatureThe reaction is efficient under mild temperature conditions.
Stoichiometry Slight excess of S-MSBTo drive the reaction to completion.

Experimental Protocol: A General Procedure for N-Phthaloylation of an Amino Acid

The following protocol provides a generalized framework for the N-phthaloylation of an amino acid using S-MSB. Optimization may be required for specific substrates.

Experimental_Workflow Start Start: Amino Acid & S-MSB Dissolve_AA 1. Dissolve Amino Acid in aqueous base (e.g., Na2CO3) Start->Dissolve_AA Dissolve_SMSB 2. Dissolve S-MSB in Acetonitrile Start->Dissolve_SMSB Reaction 3. Add S-MSB solution to Amino Acid solution and stir at room temperature Dissolve_AA->Reaction Dissolve_SMSB->Reaction Monitor 4. Monitor reaction progress (TLC or LC-MS) Reaction->Monitor Workup 5. Acidify the reaction mixture and extract the product Monitor->Workup Purify 6. Purify the N-Phthaloyl Amino Acid (Crystallization or Chromatography) Workup->Purify End End: Purified Product Purify->End

Caption: General experimental workflow for N-phthaloylation.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the amino acid in an aqueous solution of a mild base, such as sodium carbonate, to deprotonate the amino group.

  • Reagent Preparation: In a separate flask, dissolve a slight molar excess of S-MSB in a suitable organic solvent like acetonitrile.

  • Reaction Initiation: Add the S-MSB solution dropwise to the stirring amino acid solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up: Upon completion, acidify the reaction mixture to protonate the carboxylic acid of the product. Extract the product into an organic solvent.

  • Purification: The crude product can be purified by crystallization or column chromatography to yield the pure N-phthaloyl amino acid.

Advantages of S-MSB in N-Phthaloylation

While traditional methods for phthaloylation exist, S-MSB offers several distinct advantages:

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, preserving the integrity of sensitive functional groups and maintaining the stereochemical purity of chiral centers.[1]

  • High Efficiency and Yields: The intramolecular nature of the cyclization step contributes to high reaction rates and excellent product yields.[1][2]

  • Racemization-Free: The mild conditions and the nature of the reaction mechanism prevent the racemization of chiral amino acids.[1]

  • Broad Substrate Scope: S-MSB has been shown to be effective for a variety of substrates, including α-amino acids, α-amino alcohols, dipeptides, and α-amino esters and carboxamides.[1][2]

Deprotection of the Phthaloyl Group

The phthaloyl group is known for its stability to acidic conditions. Its removal is typically achieved by hydrazinolysis, which involves reacting the phthaloylated compound with hydrazine. This process cleaves the imide to form a stable phthalhydrazide precipitate, which can be easily filtered off, releasing the free amine.

Conclusion

Methyl 2-[(succinimidooxy)carbonyl]benzoate (S-MSB) is a highly effective reagent for the N-phthaloylation of primary amines. Its mechanism of action, involving a rapid initial acylation followed by an efficient intramolecular cyclization, allows for the formation of the phthaloyl protecting group under mild, racemization-free conditions. This makes S-MSB a valuable asset in peptide synthesis and the broader field of organic synthesis where robust and reliable amine protection is essential. The straightforward reaction procedure and high yields across a range of substrates underscore its utility for researchers and drug development professionals.

References

  • Casimir, J. R.; Guichard, G.; Briand, J. P. Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. J Org Chem. 2002 May 31;67(11):3764-8. [Link]

  • Casimir, J.R., Guichard, G., Briand, J.-P. (2002). Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. SciSpace. [Link]

  • Guichard, G. et al. (2002). Methyl 2-((Succinimidooxy)carbonyl)benzoate (MSB): A New, Efficient Reagent for N -Phthaloylation of Amino Acid and Peptide Derivatives. ResearchGate. [Link]

  • García-Urdiales, E., Alfonso, I., Gotor, V. (2005). Enantioselective enzymatic desymmetrizations in organic synthesis. Chemical Reviews, 105(1), 313-354. [Link]

  • Yadav, J. S., Nanda, S., Reddy, P. T., Rao, A. B. (2002). Efficient enantioselective reduction of ketones with Daucus carota root. The Journal of Organic Chemistry, 67(11), 3900-3903. [Link]

  • Fox, D. J., et al. (2019). How formaldehyde reacts with amino acids. Communications Chemistry, 2(1), 1-9. [Link]

  • Karas, M., et al. (1993). Studies of the reactivity of morpholine, 2-mercaptobenzothiazole and 2 of their derivatives with selected amino acids. In Vitro Toxicology, 6(4), 351-361. [Link]

Sources

Exploratory

Topic: "Methyl 2-[(succinimidooxy)carbonyl]benzoate" for N-phthaloylation of amino acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The strategic protection of amino groups is a cornerstone of peptide chemistry and drug development. The phtha...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic protection of amino groups is a cornerstone of peptide chemistry and drug development. The phthaloyl group offers robust protection but traditional methods for its installation are often hampered by harsh conditions leading to racemization and limited substrate scope. This guide introduces Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB), a highly efficient and user-friendly reagent for the N-phthaloylation of amino acids and their derivatives. Developed to overcome the limitations of previous methods, MSB operates under mild, aqueous conditions, proceeds rapidly, and, most critically, is free from racemization.[1][2] This document provides a comprehensive overview of the reagent, its mechanism of action, detailed experimental protocols, and field-proven insights to facilitate its successful application in research and development settings.

Introduction: The Imperative for Amine Protection in Peptide Science

In the intricate process of peptide synthesis, the selective protection of the α-amino group of amino acids is paramount to prevent unwanted side reactions, such as self-polymerization, and to ensure controlled, sequential amide bond formation.[3] The phthaloyl (Pht) group is a widely used protecting group due to its exceptional stability under a variety of reaction conditions, particularly the acidic conditions often used for the removal of other protecting groups like Boc or Cbz.

However, classical methods for introducing the phthaloyl group, such as the direct condensation of an amino acid with phthalic anhydride, typically require high temperatures and harsh conditions that can induce racemization, compromising the chiral integrity of the final peptide.[2][4] While milder reagents like N-carbethoxyphthalimide were developed, they often resulted in lower yields and were not universally applicable, especially for free amino acids or those with functionalized side chains.[2][5] This created a pressing need for a reagent that could deliver the benefits of phthaloyl protection without these significant drawbacks.

Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB): A Superior Reagent for N-Phthaloylation

Methyl 2-[(succinimidooxy)carbonyl]benzoate, also referred to as MSB, is a stable, crystalline solid developed as a next-generation phthaloylating agent.[2] It is readily prepared in excellent yield by reacting 2-(methoxycarbonyl)benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).[2]

Key Properties of MSB:

PropertyValueSource(s)
CAS Number 438470-19-0[6][7]
Molecular Formula C₁₃H₁₁NO₆[6][8]
Molecular Weight 277.23 g/mol [7][8]
Appearance White solid[2][8]
Melting Point 75-80 °C[8][9]
Stability Stable for months at room temperature[2]

The ingenuity of MSB's design lies in the incorporation of the N-hydroxysuccinimide (NHS) ester. NHS esters are widely recognized in bioconjugation chemistry as highly effective activating groups for carboxylic acids, enabling efficient reactions with primary amines under mild, aqueous conditions to form stable amide bonds.[][11]

The Scientific Principle: Mechanism of MSB-Mediated N-Phthaloylation

The reaction proceeds via a two-stage nucleophilic acyl substitution mechanism that is both efficient and elegant. The process is initiated under mild basic conditions, which is key to its success.

  • Nucleophilic Attack: The free α-amino group of the amino acid, deprotonated by a mild base like sodium carbonate, acts as a potent nucleophile. It attacks the highly electrophilic carbonyl carbon of the NHS ester on the MSB molecule.[] This forms a transient tetrahedral intermediate.

  • Intramolecular Cyclization & Amide Formation: The tetrahedral intermediate is unstable. The nitrogen atom, now linked to the benzoyl group, performs a second, intramolecular nucleophilic attack on the adjacent methyl ester carbonyl. This step is rapid and sterically favored, leading to the formation of the five-membered phthalimide ring. Concurrently, N-hydroxysuccinimide is released as a benign, water-soluble byproduct, and methanol is eliminated.

This intramolecular cyclization is the key to the reaction's efficiency and mildness, driving the reaction to completion without the need for harsh heating. Crucially, the entire process occurs under conditions that do not affect the stereocenter of the amino acid, thus preventing racemization.[2][12]

Mechanism_of_N-Phthaloylation cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products MSB Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) Intermediate Tetrahedral Intermediate (N-Acyl Benzoyl Derivative) MSB->Intermediate Forms Intermediate AminoAcid Amino Acid (R-NH₂) (deprotonated) AminoAcid->MSB 1. Nucleophilic Attack (on NHS-ester carbonyl) PhthaloylAA N-Phthaloyl Amino Acid Intermediate->PhthaloylAA 2. Intramolecular Cyclization (Amine attacks methyl ester) NHS N-Hydroxysuccinimide (Byproduct) Intermediate->NHS Release of Leaving Group Methanol Methanol (Byproduct) Intermediate->Methanol Elimination

Figure 1: Reaction mechanism of MSB with an amino acid.

Field-Validated Experimental Protocol

The following is a generalized, step-by-step methodology derived from established literature for the N-phthaloylation of a free α-amino acid using MSB.[2]

Materials:

  • α-Amino Acid

  • Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB)

  • Sodium Carbonate (Na₂CO₃)

  • Acetonitrile (MeCN)

  • Deionized Water

  • 2 N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution of Amino Acid: In a round-bottom flask, dissolve the amino acid (1.0 eq.) and sodium carbonate (5.0 eq.) in deionized water. The base is critical for deprotonating the amino group, enhancing its nucleophilicity.

  • Solvent Addition: Add acetonitrile to the aqueous solution to create a biphasic system that helps solubilize both the polar amino acid salt and the more organic MSB reagent.

  • Reagent Addition: Add MSB (1.0 eq.) to the vigorously stirring mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting MSB reagent. Reaction times are typically between 3 to 6 hours.[2]

  • Work-up: Acidification: Once the reaction is complete, carefully acidify the solution to a pH of 1-2 using 2 N HCl. This step protonates the carboxylate of the newly formed N-phthaloyl amino acid, rendering it soluble in organic solvents.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Wash the organic layer sequentially with 1 N HCl and water to remove any remaining inorganic salts and impurities.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the pure N-phthaloyl amino acid, which can be further purified by recrystallization if necessary.

Experimental_Workflow start Start dissolve 1. Dissolve Amino Acid & Na₂CO₃ in H₂O/MeCN start->dissolve add_msb 2. Add MSB Reagent dissolve->add_msb react 3. Stir at Room Temp (3-6 hours) add_msb->react monitor Monitor by TLC/HPLC react->monitor monitor->react Incomplete acidify 4. Acidify to pH 1-2 with 2N HCl monitor->acidify Reaction Complete extract 5. Extract with Ethyl Acetate acidify->extract isolate 6. Dry & Concentrate Organic Layer extract->isolate end End: Pure Product isolate->end

Figure 2: Step-by-step experimental workflow for N-phthaloylation.

Performance and Advantages: A Quantitative Perspective

The MSB reagent has demonstrated excellent performance across a wide range of substrates, including α-amino acids, α-amino alcohols, and dipeptides.[1][2] The reaction proceeds cleanly with high yields and is notably free of racemization.

Table of Representative Yields for N-Phthaloylation using MSB:

Substrate (Amino Acid)Reaction Time (h)Yield (%)Source
(S)-Alanine394[2]
(S)-Valine489[2]
(S)-Isoleucine581[2]
(S)-Phenylalanine393[2]
(S)-Methionine491[2]
Glycine392[2]

Key Advantages Summarized:

  • Racemization-Free: The mild conditions preserve the stereochemical integrity of chiral centers.[1][12]

  • High Yields: The method consistently produces excellent yields for a variety of substrates.[2]

  • Broad Substrate Scope: It is effective for free amino acids, amino esters, amino alcohols, and even dipeptides.[1][13]

  • Mild Conditions: The reaction is performed at room temperature in an aqueous/organic solvent mixture, avoiding the need for harsh heating or anhydrous conditions.

  • Simple Procedure: The protocol is straightforward, and the work-up is a standard extraction, making it accessible for most laboratory settings.

Conclusion

Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) represents a significant advancement in the protection of amino groups as their N-phthaloyl derivatives. It successfully addresses the critical shortcomings of traditional methods, offering a reliable, efficient, and racemization-free pathway to these valuable synthetic intermediates. Its operational simplicity and broad applicability make it an indispensable tool for professionals in peptide synthesis, medicinal chemistry, and drug development, enabling the construction of complex, chirally pure molecules with greater confidence and efficiency.

References

  • Casimir, J. R., Guichard, G., & Briand, J. P. (2002). Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. The Journal of Organic Chemistry, 67(11), 3764–3768. [Link]

  • CP Lab Safety. (n.d.). Methyl 2-[(succinimidooxy)carbonyl]benzoate, min 97%, 25 grams. Retrieved January 16, 2026, from [Link]

  • Casimir, J. R., Guichard, G., & Briand, J. P. (2002). Methyl 2-((Succinimidooxy)carbonyl)benzoate (MSB): A New, Efficient Reagent for N-Phthaloylation of Amino Acid and Peptide Derivatives. The Journal of Organic Chemistry, 67(11), 3764-8. [Link]

  • Casimir, J. R., et al. (2002). Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. SciSpace. [Link]

  • ResearchGate. (2002). Methyl 2-((Succinimidooxy)carbonyl)benzoate (MSB): A New, Efficient Reagent for N -Phthaloylation of Amino Acid and Peptide Derivatives. [Link]

  • Sheehan, J. C., & Frank, V. S. (1950). A New Synthetic Route to Peptides. Journal of the American Chemical Society, 72(3), 1312–1316. (Note: This is an example of earlier methods, contextually relevant to the problem MSB solves).
  • Nefkens, G. H. L., Tesser, G. I., & Nivard, R. J. F. (1960). A simple preparation of phthaloyl amino acids via a mild phthaloylation. Recueil des Travaux Chimiques des Pays-Bas, 79(7), 688-698.
  • Sheehan, J. C., & Chapman, D. W. (1952). Amino Acids. V. Phthalyl Derivatives. Journal of the American Chemical Society, 74(15), 3822–3825. [Link]

  • Indian Journal of Chemistry. (2004). Note Protection of amino group as N-phthaly\ derivative using microwave irradiation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 43(1), 211-212. [Link]

  • Al-Azawi, F. I. (2018). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. Journal of Pharmaceutical Sciences and Research, 10(9), 2269-2275.
  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32.26. [Link]

  • Wessolowski, A., & Böttcher, C. (2022). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 18, 142-157. [Link]

Sources

Foundational

An In-depth Technical Guide to the Reactivity of Methyl 2-[(succinimidooxy)carbonyl]benzoate with Primary Amines

Abstract This technical guide provides a comprehensive analysis of the reactivity of Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) with primary amines. MSB is a valuable reagent in bioconjugation and synthetic chemis...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) with primary amines. MSB is a valuable reagent in bioconjugation and synthetic chemistry, primarily utilized for the N-phthaloylation of amino acids and their derivatives. This document will delve into the fundamental reaction mechanism, explore the critical parameters governing the reaction kinetics and yield, present a detailed experimental protocol, and discuss the broader applications and considerations for researchers, scientists, and drug development professionals. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB)

Methyl 2-[(succinimidooxy)carbonyl]benzoate, also known as MSB, is a chemical reagent characterized by the presence of an N-hydroxysuccinimide (NHS) ester linked to a methyl benzoate backbone.[1][2] The reactivity of MSB is dominated by the NHS ester functional group, which is highly susceptible to nucleophilic attack by primary amines.[3][4][5] This reactivity forms the basis of its utility in forming stable amide bonds, a cornerstone of bioconjugation and peptide chemistry.[3][6]

A significant application of MSB is as an efficient reagent for the N-phthaloylation of amino acids, amino alcohols, and peptides.[1][7] The phthaloyl group serves as a crucial protecting group for primary amines in organic synthesis, particularly in peptide synthesis, preventing unwanted side reactions. The reaction with MSB offers a simple, racemization-free method for introducing this protecting group.[1][7] Understanding the intricacies of its reaction with primary amines is therefore paramount for its effective utilization in research and development.

The Core Reaction: Mechanism of Amide Bond Formation

The reaction between Methyl 2-[(succinimidooxy)carbonyl]benzoate and a primary amine is a classic example of nucleophilic acyl substitution. The reaction proceeds through a well-established mechanism involving the attack of the nucleophilic primary amine on the electrophilic carbonyl carbon of the NHS ester.[3][6]

The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate.[3][8]

  • Leaving Group Departure: The tetrahedral intermediate collapses, leading to the departure of the N-hydroxysuccinimide (NHS) leaving group. NHS is a good leaving group due to the stability of the resulting N-hydroxysuccinimide anion, which is resonance-stabilized.[3]

  • Amide Bond Formation: The final product is a stable amide bond formed between the primary amine and the carbonyl group, with NHS released as a byproduct.[3][6]

This reaction is highly selective for primary amines over other nucleophiles such as hydroxyl or sulfhydryl groups under controlled conditions, primarily due to the greater nucleophilicity of the unprotonated primary amine.[3] The resulting amide bond is exceptionally stable under physiological conditions.[6]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products MSB Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) Tetrahedral_Intermediate Tetrahedral Intermediate MSB->Tetrahedral_Intermediate Amine Primary Amine (R-NH₂) Amine->Tetrahedral_Intermediate Nucleophilic Attack Amide_Product N-Acylated Product (Stable Amide Bond) Tetrahedral_Intermediate->Amide_Product Collapse of Intermediate NHS N-Hydroxysuccinimide (Leaving Group) Tetrahedral_Intermediate->NHS Leaving Group Departure

Mechanism of MSB reaction with a primary amine.

Critical Parameters Influencing the Reaction

The success of the reaction between MSB and a primary amine is contingent on several critical experimental parameters. Careful control of these factors is essential to maximize the yield of the desired amide product and minimize side reactions, most notably the hydrolysis of the NHS ester.

The Decisive Role of pH

The pH of the reaction medium is arguably the most critical factor.[9] It governs a delicate balance between the nucleophilicity of the primary amine and the stability of the NHS ester.

  • Low pH (<7): At acidic pH, primary amines are predominantly in their protonated form (R-NH3+), which is not nucleophilic. Consequently, the rate of the desired amidation reaction is significantly reduced.[9]

  • Optimal pH (7.2 - 8.5): This pH range represents a compromise where a sufficient concentration of the deprotonated, reactive primary amine (R-NH2) is present for efficient reaction, while the rate of hydrolysis of the NHS ester remains manageable.[4][5][9]

  • High pH (>8.5): As the pH increases, the rate of hydrolysis of the NHS ester accelerates dramatically.[4][5] This competing reaction, where the NHS ester reacts with water, can lead to a substantial decrease in the yield of the desired conjugate.[9]

Solvent Selection and Reagent Concentration

The choice of solvent is crucial for ensuring the solubility of both the MSB reagent and the amine-containing substrate.

  • Aprotic Polar Solvents: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve NHS esters like MSB before their addition to an aqueous reaction buffer.[3]

  • Aqueous Buffers: The reaction with biomolecules is typically carried out in aqueous buffers. It is imperative to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the NHS ester.[9] Suitable buffers include phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.[4][5]

Higher concentrations of the reactants can favor the bimolecular reaction between the amine and the NHS ester over the competing unimolecular hydrolysis reaction.[3]

Temperature and Reaction Time

The reaction is typically carried out at room temperature or at 4°C.[4][5] Lower temperatures can help to minimize the rate of hydrolysis of the NHS ester, thereby increasing the yield of the desired product. The reaction time can range from 30 minutes to several hours, depending on the reactivity of the specific primary amine and the desired level of conjugation.[4][5]

ParameterRecommended RangeRationale
pH 7.2 - 8.5Balances amine nucleophilicity and NHS ester stability.[4][5][9]
Solvent DMF, DMSO (for stock), Amine-free aqueous buffersEnsures reactant solubility and avoids competing reactions.[3][9]
Temperature 4°C to Room TemperatureLower temperatures reduce the rate of hydrolysis.[4][5]
Reactant Ratio Molar excess of MSBDrives the reaction to completion.
Reaction Time 0.5 - 4 hoursDependent on substrate reactivity and desired conversion.[4][5]

Experimental Protocol: N-Phthaloylation of an α-Amino Acid

This protocol provides a generalized procedure for the N-phthaloylation of an α-amino acid using Methyl 2-[(succinimidooxy)carbonyl]benzoate. This procedure is adapted from established methods for NHS ester reactions.[1][3][7]

Materials
  • Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB)

  • α-Amino acid

  • Anhydrous Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Reaction vessel

  • Stirring apparatus

Step-by-Step Methodology
  • Preparation of the Amino Acid Solution: Dissolve the α-amino acid in the 0.1 M sodium bicarbonate buffer to a final concentration of 10-20 mg/mL.

  • Preparation of the MSB Solution: Immediately before use, dissolve the MSB in anhydrous DMF to create a concentrated stock solution (e.g., 10-fold molar excess relative to the amino acid).

  • Reaction Initiation: While gently stirring, add the MSB stock solution dropwise to the amino acid solution.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with continuous stirring.

  • Quenching: To stop the reaction, add the quenching solution to consume any unreacted MSB. Incubate for an additional 30 minutes.

  • Purification: The N-phthaloylated amino acid can be purified from the reaction mixture using standard techniques such as reversed-phase HPLC.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Amine Dissolve Amino Acid in Bicarbonate Buffer (pH 8.0) Add_MSB Add MSB Solution to Amino Acid Solution Prep_Amine->Add_MSB Prep_MSB Prepare Fresh MSB Stock in Anhydrous DMF Prep_MSB->Add_MSB Incubate Incubate at Room Temperature (1-2 hours with stirring) Add_MSB->Incubate Quench Quench Reaction with Tris Buffer Incubate->Quench Purify Purify Product (e.g., HPLC) Quench->Purify

General workflow for N-phthaloylation using MSB.

Broader Applications and Considerations

The reactivity of MSB with primary amines extends beyond the N-phthaloylation of simple amino acids. This chemistry is applicable to the modification of peptides, proteins, and other biomolecules containing accessible primary amine groups (e.g., the ε-amino group of lysine residues).

Considerations for Bioconjugation:

  • Selectivity: While highly reactive with primary amines, NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, though the resulting ester and thioester linkages are less stable than amide bonds.[3] At higher pH, the hydrolysis of these less stable linkages is accelerated.

  • Stoichiometry: The molar ratio of MSB to the amine-containing molecule will determine the extent of labeling. For proteins with multiple primary amines, controlling the stoichiometry is crucial for achieving a desired degree of modification.

  • Stability of the Reagent: NHS esters are susceptible to hydrolysis. Therefore, it is essential to prepare stock solutions of MSB in an anhydrous solvent immediately before use and to minimize their exposure to moisture.

Conclusion

Methyl 2-[(succinimidooxy)carbonyl]benzoate is a potent and versatile reagent for the selective modification of primary amines. Its utility is rooted in the well-understood and efficient chemistry of N-hydroxysuccinimide esters. By carefully controlling key reaction parameters, particularly pH, researchers can achieve high yields of stable amide-linked products. This guide provides the foundational knowledge and practical guidance necessary for the successful application of MSB in a variety of research and development settings, from peptide synthesis to bioconjugation.

References

  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Miteva, M., et al. (1986). The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Scholars' Mine. Retrieved from [Link]

  • Fuji-Nihon. (n.d.). N-Hydroxysuccinimide active ester. Retrieved from [Link]

  • Xia, Y., et al. (2014). Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters. PMC - NIH. Retrieved from [Link]

  • Casimir, J. R., Guichard, G., & Briand, J. P. (2002). Methyl 2-((Succinimidooxy)carbonyl)benzoate (MSB): A New, Efficient Reagent for N -Phthaloylation of Amino Acid and Peptide Derivatives. ResearchGate. Retrieved from [Link]

  • Stallard Scientific Editing. (n.d.). Nhs Ester Amine Reaction Protocol. Retrieved from [Link]

  • de Jong, L., et al. (2007). Selective acylation of primary amines in peptides and proteins. The University of Groningen research portal. Retrieved from [Link]

  • de Jong, L., et al. (2007). Selective acylation of primary amines in peptides and proteins. PubMed. Retrieved from [Link]

  • Kalkhof, S., et al. (2015). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. ResearchGate. Retrieved from [Link]

  • Casimir, J. R., Guichard, G., & Briand, J. P. (2002). Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. PubMed. Retrieved from [Link]

  • de Jong, L., et al. (2007). Selective Acylation of Primary Amines in Peptides and Proteins. ResearchGate. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB): Structure, Reactivity, and Application in N-Phthaloylation

This guide provides a comprehensive technical overview of Methyl 2-[(succinimidooxy)carbonyl]benzoate, a specialized chemical reagent. We will dissect its molecular architecture, analyze the distinct roles of its functio...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 2-[(succinimidooxy)carbonyl]benzoate, a specialized chemical reagent. We will dissect its molecular architecture, analyze the distinct roles of its functional groups, and detail its primary application as a highly efficient agent for the N-phthaloylation of primary amines, a critical protection strategy in peptide and organic synthesis.

Molecular Profile and Physicochemical Properties

Methyl 2-[(succinimidooxy)carbonyl]benzoate, hereafter referred to as MSB, is a bifunctional organic molecule designed for specific chemical transformations. Its structure consists of a methyl benzoate core derivatized at the ortho position with an N-hydroxysuccinimide (NHS) ester.

Chemical Structure:

This strategic arrangement of functional groups is the key to its unique reactivity, which facilitates a sequential, two-step reaction cascade under mild conditions.

Physicochemical Data Summary:

The fundamental properties of MSB are summarized below, providing essential information for its handling, storage, and use in experimental setups.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₁NO₆[1][2][3]
Molecular Weight 277.23 g/mol [1][2][3]
CAS Number 438470-19-0[1][2]
Appearance Solid[1]
Melting Point 76-80 °C[1]
SMILES String COC(=O)c1ccccc1C(=O)ON2C(=O)CCC2=O[1]

Functional Group Analysis and Reactivity Profile

The efficacy of MSB is rooted in the distinct and synergistic reactivity of its two primary functional groups: the NHS ester and the methyl ester, positioned ortho to each other on an aromatic scaffold.

The N-Hydroxysuccinimide (NHS) Ester: The Reactive Engine

The NHS ester is an "activated" carboxylic acid derivative. The N-hydroxysuccinimide moiety is an excellent leaving group, rendering the adjacent carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack.

  • Primary Reactivity: The principal reaction of NHS esters is with primary amines (e.g., the ε-amine of lysine or the N-terminus of a peptide) to form a highly stable amide bond.[4][5] This reaction is most efficient in a slightly alkaline pH range of 7.2 to 8.5.[5]

  • Competing Reactions and Selectivity: While highly reactive towards primary amines, NHS esters are not perfectly selective. A crucial competing reaction is hydrolysis, where water acts as a nucleophile, cleaving the ester and regenerating the carboxylic acid. The rate of hydrolysis is pH-dependent, increasing significantly at higher pH values.[5] Other nucleophiles present in biological or chemical systems, such as the sulfhydryl groups of cysteines or the hydroxyl groups of serine, threonine, and tyrosine, can also react, though typically at a slower rate than primary amines.[4][6]

The diagram below illustrates the reactivity hierarchy of the NHS ester.

G cluster_nucleophiles Nucleophile Reactivity Reactivity NHS Ester Reactivity Primary_Amine Primary Amine (R-NH₂) Highest Reactivity Forms Stable Amide Bond Reactivity->Primary_Amine Primary Pathway Other_Nuc Sulfhydryls / Hydroxyls Moderate Reactivity Forms Labile Thioesters/Esters Reactivity->Other_Nuc Side Reactions Water Water (H₂O) Competing Reaction Leads to Hydrolysis Reactivity->Water Competing Reaction

Caption: Reactivity hierarchy of NHS esters with common nucleophiles.

The Methyl Benzoate Core: The Cyclization Precursor

In contrast to the highly reactive NHS ester, the methyl ester group is relatively stable under the mild conditions used for amination. Its primary role is not to react with external nucleophiles but to serve as the electrophilic partner in a subsequent, intramolecular cyclization step. The ortho-positioning is non-negotiable; it places the methyl ester in perfect proximity to the nucleophile generated in the first reaction step, enabling a highly efficient ring-closing reaction.

Core Application: A Racemization-Free N-Phthaloylation Reagent

The designed purpose of MSB is to act as a superior reagent for the N-phthaloylation of amino acids and their derivatives.[7][8] This process installs a phthaloyl protecting group on a primary amine. The reaction is a clever, two-step sequence that can often be performed in a single pot.

Mechanism of Action:

  • Step 1: Intermolecular Acylation: The primary amine of the substrate (e.g., an amino acid) performs a nucleophilic attack on the highly reactive carbonyl carbon of the NHS ester. This displaces the N-hydroxysuccinimide leaving group and forms a stable amide bond, yielding an Nα-[(o-methoxycarbonyl)benzoyl]amino intermediate.[7]

  • Step 2: Intramolecular Cyclization: Upon introduction of a mild base (e.g., aqueous sodium carbonate), the nitrogen atom of the newly formed amide becomes sufficiently nucleophilic to attack the carbonyl carbon of the adjacent methyl ester.[7] This intramolecular reaction is highly favored due to the proximity of the reacting groups, leading to the formation of a stable five-membered ring. Methanol is eliminated as a byproduct, completing the formation of the N-phthaloyl protected product.

The diagram below outlines this sequential mechanism.

G cluster_reactants Reactants MSB MSB (Methyl 2-[(succinimidooxy) carbonyl]benzoate) Step1 Step 1: Acylation (Nucleophilic Attack on NHS Ester) MSB->Step1 Amino_Acid Amino Acid (R-NH₂) Amino_Acid->Step1 Intermediate Nα-[(o-methoxycarbonyl)benzoyl] Amino Intermediate Step1->Intermediate NHS byproduct Step2 Step 2: Cyclization (Intramolecular Attack on Methyl Ester) + Mild Base Intermediate->Step2 Product N-Phthaloyl Protected Amino Acid Step2->Product Methanol byproduct

Caption: Mechanism of N-Phthaloylation using MSB.

Field-Proven Insights & Experimental Protocol

Causality and Trustworthiness: Why Choose MSB?
  • Expertise (Racemization-Free): In peptide chemistry, maintaining the stereochemical integrity of chiral centers is paramount. The mild conditions required for the MSB reaction sequence avoid the harsh reagents that can lead to racemization, making it a highly reliable method.[8]

  • Trustworthiness (High Efficiency & Purity): The intramolecular nature of the final cyclization step is highly efficient, driving the reaction to completion and resulting in excellent yields.[7] Furthermore, the byproducts of the reaction, water-soluble N-hydroxysuccinimide[9] and volatile methanol, are easily removed during workup, simplifying purification.

Protocol: N-Phthaloylation of an α-Amino Ester

This protocol is a self-validating system adapted from established literature.[7] Successful synthesis of the phthaloyl derivative, confirmed by standard analytical methods (¹H NMR, LC-MS), validates the procedure.

Workflow Diagram:

G Start Start Dissolve 1. Dissolve Amino Ester HCl salt and MSB (1.0 eq) in Acetonitrile. Start->Dissolve Cool 2. Cool reaction mixture to 0°C. Dissolve->Cool Add_Base1 3. Add Diisopropylethylamine (DIPEA) (1.1 eq) dropwise. Cool->Add_Base1 Warm_Stir 4. Allow to warm to RT and stir for 2 hours. Add_Base1->Warm_Stir Monitor 5. Monitor reaction by TLC/LC-MS for consumption of starting material. Warm_Stir->Monitor Add_Base2 6. Add 1M aq. Na₂CO₃ solution. Monitor->Add_Base2 Stir_Final 7. Stir vigorously for 1 hour until cyclization is complete (Monitor). Add_Base2->Stir_Final Workup 8. Perform aqueous workup: - Dilute with Ethyl Acetate - Wash with water, brine - Dry over Na₂SO₄ Stir_Final->Workup Purify 9. Purify by silica gel chromatography. Workup->Purify End End: Isolated N-Phthaloyl Product Purify->End

Caption: Experimental workflow for N-Phthaloylation using MSB.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the desired α-amino acid ester hydrochloride salt (1.0 equivalent) and MSB (1.0 equivalent) in anhydrous acetonitrile (ACN).

  • Acylation Step: Cool the stirred solution to 0°C in an ice bath. Add diisopropylethylamine (DIPEA) (1.1 equivalents) dropwise.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor the formation of the intermediate by Thin Layer Chromatography (TLC) or LC-MS until the starting amino ester is consumed.

  • Cyclization Step: To the reaction mixture, add a 1M aqueous solution of sodium carbonate (Na₂CO₃) (approx. 2-3 equivalents).

  • Final Reaction: Stir the biphasic mixture vigorously for 1 hour at room temperature. Monitor the conversion of the intermediate to the final phthaloyl product by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer to a separatory funnel and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-phthaloyl derivative.

Conclusion

Methyl 2-[(succinimidooxy)carbonyl]benzoate is a sophisticated and highly effective reagent for the N-phthaloylation of primary amines. Its clever design, which leverages the differential reactivity of an NHS ester and a methyl ester in a sequential acylation-cyclization mechanism, provides a mild, efficient, and racemization-free method for installing one of the most common amine protecting groups in organic synthesis. This guide provides the foundational knowledge and practical protocols necessary for its successful implementation in research and development settings.

References

  • Side reactions of N-hydroxysuccinimide esters with nucleophiles. (2012). [Online discussion]. Available at: [Link]

  • Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters. (2014). Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. (1984). Scholars' Mine, Missouri S&T. Available at: [Link]

  • Casimir, J. R., Guichard, G., & Briand, J. P. (2002). Methyl 2-((Succinimidooxy)carbonyl)benzoate (MSB): A New, Efficient Reagent for N-Phthaloylation of Amino Acid and Peptide Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Casimir, J. R., Guichard, G., & Briand, J. P. (2002). Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Methyl Benzoate Definition. Fiveable. Available at: [Link]

  • Methyl benzoate. Wikipedia. Available at: [Link]

Sources

Foundational

The Reagent in Focus: A Technical Guide to Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB)

For Researchers, Scientists, and Drug Development Professionals Foreword: The Enduring Quest for Precision in Molecular Assembly In the intricate world of drug development and peptide chemistry, the precise control of re...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Quest for Precision in Molecular Assembly

In the intricate world of drug development and peptide chemistry, the precise control of reactive functional groups is paramount. The ability to selectively protect and deprotect specific moieties dictates the success of complex synthetic routes, influencing yield, purity, and ultimately, the efficacy of the final therapeutic agent. This guide delves into the historical development, chemical intricacies, and practical applications of a specialized reagent: Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB). From its introduction as a novel agent for N-phthaloylation to its potential role in modern bioconjugation strategies, we will explore the journey of MSB and its place in the synthetic chemist's toolbox.

The Genesis of a Reagent: Unveiling Methyl 2-[(succinimidooxy)carbonyl]benzoate

The story of Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) as a publicly documented reagent begins in 2002. In a seminal paper published in The Journal of Organic Chemistry, J. Richard Casimir, Gilles Guichard, and Jean-Paul Briand introduced MSB as a "new, efficient, and readily available reagent for N-phthaloylation of amino acids and amino acid derivatives"[1][2]. This introduction addressed a long-standing need in peptide synthesis for a mild and efficient method to install the phthaloyl group, a robust protecting group for primary amines.

Prior to the development of MSB, the introduction of the phthaloyl group often required harsh conditions that could lead to racemization of chiral centers, a critical issue in peptide and pharmaceutical synthesis[1]. The work by Casimir and his colleagues presented a simple and racemization-free procedure, demonstrating excellent results with a variety of substrates, including α-amino acids, α-amino alcohols, and dipeptides[1][2]. This innovation marked a significant step forward in the strategic application of amine-protecting groups.

Chemical Profile of MSB
PropertyValueSource(s)
Chemical Name Methyl 2-[(succinimidooxy)carbonyl]benzoate[3][4]
CAS Number 438470-19-0[3][4][5]
Molecular Formula C₁₃H₁₁NO₆[3][5]
Molecular Weight 277.23 g/mol [3][5]
Appearance Solid
Melting Point 76-80 °C[4]

The Chemistry of MSB: Synthesis and Mechanism of Action

The synthetic utility of MSB stems from the reactivity of its N-hydroxysuccinimide (NHS) ester functionality. NHS esters are a well-established class of reagents for the acylation of primary amines, forming stable amide bonds under mild conditions.

Synthesis of Methyl 2-[(succinimidooxy)carbonyl]benzoate

While the seminal 2002 paper focuses on the application of MSB, its synthesis follows the general principles of NHS ester formation from a carboxylic acid. The precursor, methyl 2-carboxybenzoate (also known as monomethyl phthalate), is activated to facilitate the reaction with N-hydroxysuccinimide.

Experimental Protocol: Synthesis of Methyl 2-[(succinimidooxy)carbonyl]benzoate

This protocol is a representative procedure based on established methods for NHS ester synthesis.

Materials:

  • Methyl 2-carboxybenzoate

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or another suitable carbodiimide coupling agent

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl 2-carboxybenzoate (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture with continuous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain pure Methyl 2-[(succinimidooxy)carbonyl]benzoate.

Mechanism of N-Phthaloylation

The reaction of MSB with a primary amine proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and release N-hydroxysuccinimide as a byproduct. The intramolecular cyclization of the newly formed amide with the adjacent methyl ester group, typically facilitated by a mild base, results in the formation of the phthalimide ring.

N-Phthaloylation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Amide Formation cluster_2 Step 3: Intramolecular Cyclization MSB Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) Intermediate1 Tetrahedral Intermediate MSB->Intermediate1 + R-NH₂ Amine Primary Amine (R-NH₂) Amine->Intermediate1 Intermediate2 o-(Methoxycarbonyl)benzamide Derivative Intermediate1->Intermediate2 NHS N-Hydroxysuccinimide (byproduct) Intermediate1->NHS - NHS Phthalimide N-Substituted Phthalimide Intermediate2->Phthalimide Base Methanol Methanol (byproduct) Intermediate2->Methanol - CH₃OH Orthogonal Protection Strategy Peptide Peptide Chain with Multiple Protecting Groups Phthaloyl Phthaloyl Group (on Lysine side chain) Peptide->Phthaloyl Boc Boc Group (on N-terminus) Peptide->Boc tBu t-Butyl Group (on Aspartic Acid side chain) Peptide->tBu Deprotection1 Hydrazine Phthaloyl->Deprotection1 Selective Cleavage Deprotection2 Trifluoroacetic Acid (TFA) Boc->Deprotection2 Selective Cleavage tBu->Deprotection2 Simultaneous Cleavage

Caption: Orthogonal protection in peptide synthesis.

Experimental Protocol: N-Phthaloylation of an Amino Acid using MSB

This protocol is adapted from the original publication by Casimir et al. (2002).

Materials:

  • Amino acid

  • Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB)

  • Acetonitrile

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the amino acid (1 equivalent) in a mixture of acetonitrile and water.

  • Base Addition: Add triethylamine (2-3 equivalents) to the solution to deprotonate the amino group and facilitate the reaction.

  • MSB Addition: Add a solution of MSB (1.1 equivalents) in acetonitrile to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the acetonitrile under reduced pressure.

    • Dilute the residue with water and wash with ethyl acetate to remove any unreacted MSB and N-hydroxysuccinimide.

    • Acidify the aqueous layer with 1 M HCl to a pH of 2-3 to precipitate the N-phthaloyl amino acid.

  • Isolation:

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the N-phthaloyl amino acid.

Potential as a Linker in Bioconjugation and Drug Development

While the primary documented use of MSB is for N-phthaloylation as a protecting group strategy, its structure suggests potential for broader applications, particularly as a bifunctional linker in bioconjugation. The NHS ester provides a reactive handle for attachment to amine-containing biomolecules, such as proteins or antibodies. The methyl benzoate moiety, following modification, could serve as an attachment point for a payload, such as a drug molecule.

However, a comprehensive review of the literature citing the original 2002 paper does not reveal widespread adoption of MSB as a linker in antibody-drug conjugates (ADCs) or other complex bioconjugates. This may be due to the development of other linker technologies that offer more desirable cleavage properties or stability profiles for in vivo applications. Nevertheless, the fundamental chemistry of MSB provides a conceptual basis for the design of novel linkers.

The Phthaloyl Group: A Critical Assessment

The utility of any protecting group is a balance of its stability and the ease and selectivity of its removal.

Advantages of the Phthaloyl Group:

  • High Stability: As previously mentioned, its stability to a wide range of acidic and basic conditions makes it highly valuable in orthogonal protection schemes.[6][7][8]

  • Crystallinity: Phthaloyl-protected amino acids are often crystalline solids, which facilitates their purification.

  • Prevention of Racemization: The rigid phthalimide structure can help to suppress racemization at the adjacent stereocenter during activation and coupling.

Disadvantages and Cleavage Considerations:

The primary method for cleaving the phthaloyl group is hydrazinolysis.[6] While effective, the use of hydrazine, a toxic and potentially explosive reagent, requires careful handling and is not always compatible with sensitive functional groups within a complex molecule.

Experimental Protocol: Deprotection of a Phthaloyl Group by Hydrazinolysis

Materials:

  • N-Phthaloyl protected compound

  • Ethanol or Methanol

  • Hydrazine hydrate

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Stir plate and magnetic stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: Dissolve the N-phthaloyl protected compound in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (an excess, typically 10 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dilute HCl to protonate the liberated amine.

    • Wash the acidic solution with diethyl ether to remove any non-basic impurities.

  • Isolation:

    • Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine.

    • Extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.

Conclusion and Future Perspectives

Methyl 2-[(succinimidooxy)carbonyl]benzoate emerged in the early 21st century as a valuable tool for the mild and efficient N-phthaloylation of amino acids and their derivatives. Its introduction provided a significant improvement over existing methods, particularly in the context of racemization-sensitive peptide synthesis. The stability and orthogonal nature of the phthaloyl group continue to make it a relevant choice in complex synthetic endeavors.

While the direct application of MSB as a linker in advanced bioconjugates like ADCs has not been extensively reported, the underlying chemical principles remain pertinent. The ongoing quest for novel linker technologies in drug development may yet see a resurgence of interest in the structural motifs offered by MSB and its analogs. As researchers continue to push the boundaries of molecular engineering, the historical development and chemical versatility of reagents like MSB provide a rich foundation for future innovation.

References

  • Khan, M. N. (2002). Kinetic Studies on the Cleavage of N -phthaloylglycine in the Buffers of Hydrazine and Morpholine. Journal of Chemical Research, 2002(12), 614-616.

Sources

Exploratory

An In-Depth Technical Guide to the Application of Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) in Peptide Synthesis

Abstract This technical guide provides a comprehensive overview of Methyl 2-[(succinimidooxy)carbonyl]benzoate, commonly referred to as MSB. It details the fundamental principles and practical applications of this reagen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 2-[(succinimidooxy)carbonyl]benzoate, commonly referred to as MSB. It details the fundamental principles and practical applications of this reagent, with a primary focus on its role in the N-phthaloylation of amino acids and their derivatives for peptide synthesis. We will explore its mechanism of action, detail its advantages over traditional methods, and provide a field-proven experimental protocol for its use. This document is intended for researchers, chemists, and drug development professionals engaged in peptide chemistry who require an efficient, racemization-free method for amino group protection.

Introduction: The Challenge of Amino Group Protection

The stepwise assembly of peptides is a cornerstone of biochemical and pharmaceutical research.[1] A fundamental requirement of this process is the transient protection of the α-amino group of an incoming amino acid to prevent self-polymerization and ensure the formation of the correct peptide sequence.[1][2][3] The choice of protecting group and the method of its installation are critical, as these steps must be high-yielding, free of side reactions, and, most importantly, must not induce racemization at the chiral α-carbon.

The phthaloyl group is a robust and widely used protecting group for primary amines. However, its introduction often requires harsh conditions that can lead to undesirable side reactions or racemization. Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) has emerged as a highly efficient and mild reagent designed specifically to overcome these challenges. It facilitates a one-step, racemization-free synthesis of N-phthaloyl derivatives of α-amino acids, α-amino alcohols, and even dipeptides.[4][5]

Chemical and Physical Properties of MSB

MSB is a stable, solid organic building block that is readily available for laboratory use.[4][6] Its key properties are summarized below.

PropertyValueReferences
CAS Number 438470-19-0[6][7][8]
Molecular Formula C₁₃H₁₁NO₆[6][7][8]
Molecular Weight 277.23 g/mol [6][7][8]
Appearance Solid[8]
Purity ≥97%[6][8]
Melting Point 76-80 °C[8][9]
Storage Room temperature[6]

Mechanism of Action: Efficient N-Phthaloylation

The efficacy of MSB lies in its chemical structure, which combines a reactive N-Hydroxysuccinimide (NHS) ester with a latent phthaloyl precursor. The NHS ester is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack. The overall process occurs in two main stages: acylation followed by intramolecular cyclization.

  • Acylation: The free α-amino group of the amino acid acts as a nucleophile, attacking the activated carbonyl carbon of MSB. This results in the displacement of the N-hydroxysuccinimide leaving group and the formation of an Nα-[(o-methoxycarbonyl)benzoyl]amino acid intermediate.[4]

  • Intramolecular Cyclization: In the presence of a mild base, the newly formed amide nitrogen attacks the neighboring methyl ester carbonyl. This rapid intramolecular reaction forms the stable five-membered phthalimide ring, releasing methanol as a byproduct and completing the N-phthaloylation.[4]

This streamlined, one-pot procedure is highly efficient and proceeds under mild conditions that preserve the stereochemical integrity of the amino acid.[4][5]

G cluster_start Reactants cluster_intermediate Acylation Step cluster_product Cyclization Step reagent_node reagent_node intermediate_node intermediate_node product_node product_node arrow_label arrow_label MSB MSB (Methyl 2-[(succinimidooxy) carbonyl]benzoate) Intermediate Nα-[(o-methoxycarbonyl)benzoyl] Amino Acid Intermediate MSB->Intermediate Nucleophilic Attack AminoAcid Amino Acid (H₂N-CHR-COOH) AminoAcid->Intermediate Nucleophilic Attack NHS NHS (Leaving Group) Intermediate->NHS Release PhthaloylAA N-Phthaloyl Amino Acid Intermediate->PhthaloylAA Intramolecular Cyclization (Base-catalyzed) Methanol Methanol (Byproduct) PhthaloylAA->Methanol Release

Mechanism of MSB-mediated N-phthaloylation.

Experimental Protocol: N-Phthaloylation of an α-Amino Acid

This section provides a generalized, step-by-step methodology for the N-phthaloylation of a free α-amino acid using MSB. This protocol is based on established procedures and is designed to be a robust starting point for researchers.[4][5]

Materials:

  • α-Amino Acid

  • Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a mixture of acetonitrile and water (e.g., a 1:1 or 2:1 ratio) in a round-bottom flask.

  • Base Addition: Add DIPEA or TEA (2.0-2.5 equivalents) to the solution. Stir the mixture at room temperature until the amino acid is fully dissolved and the solution is homogeneous.

  • Reagent Addition: In a separate container, dissolve MSB (1.05-1.1 equivalents) in acetonitrile. Add this solution dropwise to the stirring amino acid solution over 5-10 minutes.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up (Quenching & Extraction):

    • Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 using 1M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate to dryness under reduced pressure.

  • Purification: The resulting crude N-phthaloyl amino acid can be purified by recrystallization or flash column chromatography if necessary to yield the final product.

G start_node start_node process_node process_node end_node end_node Start Start: Amino Acid & Solvents Step1 1. Dissolve Amino Acid Add Base (DIPEA/TEA) Start->Step1 Step2 2. Add MSB Solution (Dropwise) Step1->Step2 Step3 3. Stir at Room Temp (1-3 hours) Step2->Step3 Step4 4. Reaction Work-up (Quench, Extract) Step3->Step4 Step5 5. Dry & Concentrate Organic Phase Step4->Step5 Step6 6. Purify Product (Recrystallization/Chromatography) Step5->Step6 End End: Pure N-Phthaloyl Amino Acid Step6->End

Sources

Foundational

A Guide to Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB): A Specialized Amine-Reactive Reagent for Peptide Modification

Introduction: Beyond Conventional Bioconjugation In the vast landscape of bioconjugation, N-hydroxysuccinimide (NHS) esters are cornerstone reagents, prized for their ability to form stable amide bonds with primary amine...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Bioconjugation

In the vast landscape of bioconjugation, N-hydroxysuccinimide (NHS) esters are cornerstone reagents, prized for their ability to form stable amide bonds with primary amines on biomolecules.[1] This reactivity is the foundation for a myriad of applications, from antibody-drug conjugates (ADCs) to diagnostic immunoassays and fluorescent labeling of proteins.[2] However, the versatility of the NHS ester extends beyond simple ligation. This guide delves into a specialized NHS ester, Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB), a reagent that leverages the fundamental principles of amine reactivity to achieve a distinct and valuable outcome in the realm of peptide and amino acid chemistry: N-phthaloylation .

While not a conventional crosslinker, MSB's unique intramolecular cyclization mechanism upon reaction with primary amines makes it an indispensable tool for researchers in peptide synthesis and drug development.[2] This guide will provide an in-depth exploration of the chemistry, mechanism, and practical application of MSB, offering a clear understanding of its role as a sophisticated protecting group strategy.

The Core Chemistry: An NHS Ester with a Twist

At its core, MSB is an amine-reactive compound, sharing the succinimidyl ester functional group with its more common bioconjugation counterparts.[3][4] This group activates the carbonyl for nucleophilic attack by a primary amine, typically the ε-amino group of a lysine residue or the N-terminus of a peptide. However, the defining feature of MSB is the presence of a methyl ester ortho to the NHS ester on the benzoate ring. This seemingly minor structural element orchestrates a completely different reaction cascade compared to standard NHS esters.

Mechanism of Action: From Amine to Phthalimide

The reaction of MSB with a primary amine proceeds through a two-step intramolecular process:

  • Initial Acylation: The primary amine of an amino acid or peptide attacks the activated carbonyl of the NHS ester, forming an intermediate amide bond. This is the classic reaction expected of an NHS ester.

  • Intramolecular Cyclization: The newly formed amide then participates in an intramolecular cyclization, where the amide nitrogen attacks the adjacent methyl ester. This results in the formation of a stable five-membered phthalimide ring and the displacement of methanol.

This elegant mechanism transforms a primary amine into a phthaloyl-protected amine, a transformation that is both efficient and racemization-free.[2]

Visualizing the Mechanism

To better illustrate this unique reactivity, the following diagrams outline the reaction pathway of MSB with a primary amine.

MSB Reaction Mechanism MSB Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) Intermediate Acylated Intermediate MSB->Intermediate 1. Acylation Amine Primary Amine (R-NH2) Amine->Intermediate Phthalimide N-Phthaloyl Product Intermediate->Phthalimide 2. Intramolecular   Cyclization NHS N-Hydroxysuccinimide Intermediate->NHS Methanol Methanol Intermediate->Methanol

Caption: Reaction pathway of MSB with a primary amine.

Applications in Peptide Synthesis and Drug Development

The primary application of MSB is the introduction of the phthaloyl group as a protecting group for primary amines in peptide synthesis.[2] The phthaloyl group is a robust protecting group that is stable to a wide range of reaction conditions, yet can be removed under specific, mild conditions, making it a valuable tool for complex peptide synthesis strategies.

Why Use N-Phthaloylation?
  • Orthogonality: The phthaloyl group offers an orthogonal protecting group strategy, meaning it can be removed without affecting other common protecting groups used in peptide synthesis, such as Boc and Fmoc.

  • Prevention of Side Reactions: By protecting the primary amine of lysine residues, unwanted side reactions at this site can be prevented during peptide elongation.

  • Racemization-Free: The reaction with MSB has been shown to proceed without racemization of the chiral center of the amino acid.[2]

Experimental Protocol: N-Phthaloylation of an Amino Acid

The following protocol is a general guideline for the N-phthaloylation of an amino acid using MSB. Optimization may be required for specific amino acids or peptides.

Materials
  • Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB)

  • Amino acid or peptide with a free primary amine

  • Acetonitrile (ACN)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Dissolution: Dissolve the amino acid (1 equivalent) in a mixture of saturated aqueous NaHCO₃ and ACN.

  • Reagent Addition: Add a solution of MSB (1.1 equivalents) in ACN to the amino acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ACN.

    • Extract the aqueous layer with EtOAc (3x).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-phthaloyl amino acid.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Quantitative Data Summary

The efficiency of the N-phthaloylation reaction with MSB is generally high, with reported yields often exceeding 90% for a variety of amino acids and peptides.[2]

Amino Acid/Peptide DerivativeReported Yield (%)Reference
α-Amino acids>95
α-Amino alcohols>90
Dipeptides>90[2]
α-Amino carboxamides>85[2]

Conclusion: A Specialized Tool for a Specific Task

Methyl 2-[(succinimidooxy)carbonyl]benzoate stands out as a highly efficient and specialized reagent. While its mechanism is rooted in the amine reactivity of NHS esters, its application is not in direct bioconjugation but in the strategic protection of amines in peptide synthesis. For researchers and drug development professionals working with peptides, MSB offers a simple, racemization-free method for introducing the robust phthaloyl protecting group, enabling the synthesis of complex and well-defined peptide-based therapeutics and research tools. Understanding the unique reactivity of MSB allows scientists to expand their toolkit beyond conventional crosslinking and labeling, harnessing the power of targeted chemical modification for advanced applications.

References

  • Casimir, J. R., Guichard, G., & Briand, J. P. (2002). Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. The Journal of Organic Chemistry, 67(11), 3764–3768. [Link]

  • ResearchGate. (2002). Methyl 2-((Succinimidooxy)carbonyl)benzoate (MSB): A New, Efficient Reagent for N -Phthaloylation of Amino Acid and Peptide Derivatives. [Link]

  • BenchChem. (2025). A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions.
  • BOC Sciences. (n.d.). NHS Esters for Antibody Labeling.
  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to NHS Ester Chemistry for Researchers, Scientists, and Drug Development Professionals.

Sources

Exploratory

A Technical Guide to the Solubility and Stability of Methyl 2-[(succinimidooxy)carbonyl]benzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive technical overview of Methyl 2-[(succinimidooxy)carbonyl]benzoate, a key...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-[(succinimidooxy)carbonyl]benzoate, a key reagent in bioconjugation and chemical synthesis. The focus is on its critical solubility and stability characteristics, offering insights into its optimal handling, storage, and application to ensure reproducible and successful experimental outcomes. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles of N-hydroxysuccinimide (NHS) ester chemistry to provide a robust framework for its use.

Introduction to Methyl 2-[(succinimidooxy)carbonyl]benzoate

Methyl 2-[(succinimidooxy)carbonyl]benzoate, also known by its CAS number 438470-19-0, is a valuable chemical intermediate.[1][2] Its structure features a methyl benzoate moiety activated with an N-hydroxysuccinimide ester. This NHS ester group is highly reactive towards primary amines, forming stable amide bonds, which makes the compound particularly useful in peptide synthesis for the N-phthaloylation of amino acids and their derivatives.[3]

Table 1: Physicochemical Properties of Methyl 2-[(succinimidooxy)carbonyl]benzoate

PropertyValueSource
CAS Number 438470-19-0[1][2]
Molecular Formula C₁₃H₁₁NO₆[1]
Molecular Weight 277.23 g/mol [1]
Appearance Solid[4]
Melting Point 76-80 °C[4][5]

Solubility Profile

Organic Solvents: NHS esters, including Methyl 2-[(succinimidooxy)carbonyl]benzoate, are generally soluble in anhydrous polar aprotic solvents.

  • Recommended Solvents: High-quality, anhydrous Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are the preferred solvents for preparing stock solutions.

  • Causality: The polarity of these solvents effectively solvates the NHS ester, while their aprotic nature minimizes the risk of premature hydrolysis, which can occur in the presence of nucleophilic species like water or alcohols.

Aqueous Solutions: The solubility of Methyl 2-[(succinimidooxy)carbonyl]benzoate in aqueous buffers is expected to be limited. This is a common characteristic of many organic NHS esters.

  • Practical Implications: For reactions in aqueous media, a concentrated stock solution in an appropriate anhydrous organic solvent is typically prepared first and then added to the aqueous reaction buffer. It is crucial to ensure that the final concentration of the organic solvent in the reaction mixture does not adversely affect the biological components, such as proteins.

Stability and Hydrolysis

The stability of Methyl 2-[(succinimidooxy)carbonyl]benzoate is intrinsically linked to its reactivity. The primary pathway of degradation is the hydrolysis of the NHS ester, which competes with the desired amination reaction.

Mechanism of Hydrolysis

The succinimidyl ester is susceptible to nucleophilic attack by water, leading to the cleavage of the ester bond and the formation of the corresponding carboxylic acid (2-(methoxycarbonyl)benzoic acid) and N-hydroxysuccinimide. This hydrolysis is irreversible and renders the reagent inactive for its intended conjugation purpose.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products NHS_Ester Methyl 2-[(succinimidooxy)carbonyl]benzoate Carboxylic_Acid 2-(Methoxycarbonyl)benzoic Acid NHS_Ester->Carboxylic_Acid Hydrolysis NHS N-Hydroxysuccinimide NHS_Ester->NHS Release Water Water (H₂O)

Caption: Hydrolysis of Methyl 2-[(succinimidooxy)carbonyl]benzoate.

Factors Influencing Stability

The rate of hydrolysis is significantly influenced by several factors:

  • pH: The hydrolysis of NHS esters is highly pH-dependent. The rate of hydrolysis increases significantly with increasing pH.[6] While the aminolysis reaction with primary amines is also favored at slightly alkaline pH (typically 7.2-8.5), a compromise must be struck to achieve efficient conjugation without excessive hydrolysis.[]

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, it is recommended to perform conjugation reactions at controlled, and often lower, temperatures to minimize the hydrolytic side reaction.

  • Buffer Composition: The composition of the reaction buffer can also affect stability. Nucleophilic components in the buffer can react with and consume the NHS ester.

Table 2: General Hydrolysis Half-life of NHS Esters

pHTemperature (°C)Approximate Half-life
7.004-5 hours[6]
8.6410 minutes[6]

Note: These are general values for NHS esters and may not be exact for Methyl 2-[(succinimidooxy)carbonyl]benzoate. Experimental determination is recommended for precise applications.

Recommended Storage and Handling

Proper storage and handling are critical to preserving the reactivity of Methyl 2-[(succinimidooxy)carbonyl]benzoate.

  • Solid Form: The compound should be stored as a solid at room temperature, as indicated by suppliers.[1] It is crucial to protect it from moisture.

  • Stock Solutions: If a stock solution in an anhydrous solvent like DMF or DMSO is prepared, it should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture upon opening.

Experimental Protocols for Characterization

For researchers requiring precise solubility and stability data for their specific experimental conditions, the following protocols are recommended.

Protocol for Determining Aqueous Solubility

This protocol provides a method to estimate the aqueous solubility of Methyl 2-[(succinimidooxy)carbonyl]benzoate.

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Equilibrate the suspension at a constant temperature (e.g., 25°C) with continuous stirring for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter can also be used.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve with known concentrations of the compound in a suitable solvent to accurately quantify the amount in the supernatant.

Protocol for Determining Hydrolytic Stability

This protocol allows for the determination of the hydrolysis rate and half-life of Methyl 2-[(succinimidooxy)carbonyl]benzoate in a specific aqueous buffer.

Stability_Protocol cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Stock Prepare concentrated stock in anhydrous DMSO Dilute Dilute stock into buffer to initiate hydrolysis Stock->Dilute Buffer Prepare aqueous buffer at desired pH and temperature Buffer->Dilute Monitor Monitor absorbance at 260 nm or analyze by HPLC over time Dilute->Monitor Plot Plot concentration/absorbance vs. time Monitor->Plot Calculate Calculate rate constant and half-life Plot->Calculate

Caption: Experimental workflow for determining hydrolytic stability.

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of Methyl 2-[(succinimidooxy)carbonyl]benzoate in anhydrous DMSO.

    • Prepare the desired aqueous buffer at a specific pH and equilibrate it to the desired temperature.

  • Initiation of Hydrolysis:

    • Initiate the hydrolysis reaction by diluting a small volume of the stock solution into the pre-warmed buffer to achieve the desired final concentration.

  • Monitoring the Reaction:

    • Spectrophotometric Method: Monitor the increase in absorbance at 260 nm over time. This corresponds to the release of N-hydroxysuccinimide.

    • HPLC Method: At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a small amount of acid). Analyze the samples by reverse-phase HPLC to quantify the disappearance of the parent compound and the appearance of the hydrolysis product.

  • Data Analysis:

    • Plot the concentration of Methyl 2-[(succinimidooxy)carbonyl]benzoate (or the increase in absorbance at 260 nm) as a function of time.

    • From this data, the rate of hydrolysis and the half-life (t₁/₂) of the compound under the specific conditions can be calculated.

Conclusion

Methyl 2-[(succinimidooxy)carbonyl]benzoate is a valuable reagent whose efficacy is highly dependent on its proper handling and an understanding of its stability. While specific quantitative data for this compound is limited, the principles of NHS ester chemistry provide a strong foundation for its successful application. By controlling factors such as solvent choice, pH, and temperature, and by employing the experimental protocols outlined in this guide, researchers can confidently utilize this reagent to achieve their synthetic and bioconjugation goals.

References

  • CP Lab Safety. (n.d.). Methyl 2-[(succinimidooxy)carbonyl]benzoate, min 97%, 25 grams. Retrieved from [Link]

  • Gao, J., et al. (2002). Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. The Journal of Organic Chemistry, 67(11), 3764–3768. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: Methyl 2-[(succinimidooxy)carbonyl]benzoate

Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB), a highly efficient reagent for the N-phthaloylation of ami...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB), a highly efficient reagent for the N-phthaloylation of amino acids and their derivatives.[1][2] The protocol herein is designed for researchers in organic chemistry and drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. We elaborate on the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the synthesis. The guide includes a complete materials list, safety protocols, characterization data, and a detailed reaction mechanism.

Introduction and Scientific Background

Methyl 2-[(succinimidooxy)carbonyl]benzoate, hereafter referred to as MSB, is an important chemical intermediate primarily utilized as a phthaloylating agent. The phthaloyl group serves as a crucial protecting group for primary amines, particularly in peptide synthesis, due to its stability under various conditions and its susceptibility to selective removal. Traditional methods for introducing this group can sometimes require harsh conditions. MSB offers a mild and efficient alternative, enabling simple, racemization-free derivatization of sensitive substrates like α-amino acids, peptides, and amino alcohols.[1][2]

The core of MSB's reactivity lies in the N-hydroxysuccinimide (NHS) ester functional group. NHS is an excellent leaving group, rendering the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by primary amines.[3][4] This "activation" of the carboxyl group allows the reaction to proceed under mild conditions, typically at ambient temperature, yielding a stable amide bond and releasing the water-soluble and non-interfering NHS byproduct.[3]

This protocol details a robust two-step synthesis beginning with the readily available monomethyl phthalate.

Reaction Scheme and Mechanism

The synthesis of MSB is achieved in two primary stages:

  • Activation of Monomethyl Phthalate: The carboxylic acid group of monomethyl phthalate is converted into a highly reactive acid chloride intermediate, Methyl 2-(chloroformyl)benzoate. This is a standard transformation accomplished using thionyl chloride (SOCl₂), which offers the advantage that its byproducts (SO₂ and HCl) are gaseous and easily removed.[5]

  • NHS Ester Formation: The resulting acid chloride is then reacted with N-hydroxysuccinimide (NHS) in the presence of a tertiary amine base (e.g., triethylamine) to form the final product, MSB. The base is essential for scavenging the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Overall Reaction:

Reaction Mechanism Diagram

ReactionMechanism cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: NHS Ester Formation MMP Monomethyl Phthalate Intermediate {Intermediate Complex} MMP->Intermediate + SOCl₂ SOCl2 SOCl₂ AcidChloride Methyl 2-(chloroformyl)benzoate Intermediate->AcidChloride - SO₂ - Cl⁻ Byproducts1 SO₂ + HCl Intermediate->Byproducts1 NHS N-Hydroxysuccinimide AcidChloride->NHS To Step 2 MSB MSB (Final Product) AcidChloride->MSB + NHS + Et₃N NHS->MSB Base Et₃N Salt Et₃N·HCl Base->Salt Workflow cluster_prep Step 1: Intermediate Prep cluster_reaction Step 2: NHS Ester Formation cluster_purification Step 3: Purification s1 Combine Monomethyl Phthalate, SOCl₂, and DMF s2 Heat to Reflux (2-3h) s1->s2 s3 Cool to RT s2->s3 s4 Remove excess SOCl₂ via vacuum distillation s3->s4 s7 Add Intermediate dropwise s4->s7 Crude Acid Chloride in DCM s5 Dissolve NHS and Et₃N in anhydrous DCM s6 Cool to 0°C s5->s6 s6->s7 s8 Stir at RT (3-4h) s7->s8 s9 Filter to remove salt s8->s9 s10 Wash filtrate (HCl, NaHCO₃, Brine) s9->s10 s11 Dry (Na₂SO₄) and Evaporate s10->s11 s12 Recrystallize from Acetonitrile s11->s12 s13 Collect and Dry Final Product s12->s13

Caption: Experimental workflow for the synthesis of MSB.

Characterization and Expected Results

The final product, Methyl 2-[(succinimidooxy)carbonyl]benzoate, should be a white crystalline solid.

ParameterExpected Value
Appearance White crystalline solid
Yield Typically 75-85%
Melting Point 76-80 °C [6]
Molecular Formula C₁₃H₁₁NO₆
Molecular Weight 277.23 g/mol [6]
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.0-7.5 (m, 4H, Ar-H), ~3.9 (s, 3H, OCH₃), ~2.9 (s, 4H, COCH₂CH₂CO)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~169.0 (succinimide C=O), ~164.0 (ester C=O), ~161.0 (benzoate C=O), ~134-128 (Ar-C), ~52.5 (OCH₃), ~25.5 (succinimide CH₂)

Note: NMR chemical shifts are approximate and should be confirmed with a reference standard. The aromatic region may show complex splitting patterns. [7]

Safety and Handling

  • General: Handle all chemicals with care, avoiding inhalation, ingestion, and skin contact. Use a chemical fume hood and wear appropriate PPE.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release HCl gas. Ensure all glassware is dry. Work in a fume hood is mandatory.

  • Triethylamine: Flammable liquid with a strong odor. Corrosive and can cause severe skin and eye irritation.

  • Dichloromethane: Volatile and a suspected carcinogen. Avoid inhaling fumes.

  • MSB Product: May cause an allergic skin reaction (H317). Avoid creating dust. [6]* Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Casimir, J. R., Guichard, G., & Briand, J. P. (2002). Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. The Journal of Organic Chemistry, 67(11), 3764–3768. [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • PrepChem.com. Synthesis of 2-methylbenzoyl chloride. [Link]

  • ResearchGate. (2002). Methyl 2-((Succinimidooxy)carbonyl)benzoate (MSB): A New, Efficient Reagent for N -Phthaloylation of Amino Acid and Peptide Derivatives. [Link]

  • National Center for Biotechnology Information. (2016). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

Sources

Application

Application Note &amp; Protocol: Protein Modification with Methyl 2-[(succinimidooxy)carbonyl]benzoate

Introduction: The Principle of Amine-Reactive Labeling In the fields of proteomics, drug development, and diagnostics, the precise covalent modification of proteins is a cornerstone technique. "Methyl 2-[(succinimidooxy)...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Principle of Amine-Reactive Labeling

In the fields of proteomics, drug development, and diagnostics, the precise covalent modification of proteins is a cornerstone technique. "Methyl 2-[(succinimidooxy)carbonyl]benzoate" belongs to the N-hydroxysuccinimide (NHS) ester class of reagents, which are among the most utilized tools for modifying primary amines.[1][2][3] These reagents are invaluable for attaching reporter molecules like fluorophores, biotin, or, in this specific case, a methyl benzoate moiety to a protein of interest.

The primary targets for NHS esters on a protein are the ε-amino group of lysine residues and the α-amino group of the N-terminus.[1][4] The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester.[1][5] This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[1][5][6] The modification introduced by this specific reagent, a methyl benzoate group, can be used to introduce a hydrophobic tag or a structural probe onto the protein surface.

The success of this labeling strategy is critically dependent on several factors, most notably pH, which governs the competition between the desired aminolysis reaction and the undesirable hydrolysis of the NHS ester.[5] This guide provides a comprehensive framework for optimizing this reaction, ensuring reproducible and efficient protein labeling.

Reaction Mechanism & Workflow

The chemical logic of the labeling process is straightforward, involving the formation of a stable amide bond. This is followed by a structured experimental workflow to ensure the purity and integrity of the final conjugated protein.

Chemical Reaction

The diagram below illustrates the nucleophilic attack of a primary amine from a protein on the electrophilic carbonyl of Methyl 2-[(succinimidooxy)carbonyl]benzoate.

Caption: Reaction of protein amine with the NHS ester.

Experimental Workflow

A successful labeling experiment follows a logical progression from preparation to validation. Each step is critical for achieving a high-quality, well-characterized final product.

G A Step 1: Prepare Protein & Reagent B Step 2: Labeling Reaction A->B Combine C Step 3: Quench Reaction (Optional) B->C Incubate D Step 4: Purify Conjugate B->D If not quenching C->D Stop Reaction E Step 5: Characterize Labeled Protein D->E Remove Excess Reagent

Caption: High-level overview of the protein labeling workflow.

Critical Parameters for Successful Labeling

Optimizing the reaction conditions is paramount. The interplay of pH, buffer choice, reagent concentration, and incubation parameters dictates the efficiency and specificity of the labeling.

ParameterRecommended RangeRationale & Expert Insights
pH 7.5 - 8.5This is the most critical parameter.[2][3][5] Below pH 7, primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and drastically slowing the reaction.[5][7] Above pH 8.5, the rate of NHS ester hydrolysis increases significantly, which consumes the reagent before it can react with the protein.[2][5][6] The optimal pH of ~8.3 represents a compromise between maximizing amine reactivity and minimizing hydrolysis.[2][3]
Reaction Buffer Phosphate, Bicarbonate, Borate, HEPESCrucially, avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[6][8] These will compete with the protein's amines for reaction with the NHS ester, severely reducing labeling efficiency.[6]
Reagent Molar Excess 5- to 20-foldThis refers to the molar ratio of the labeling reagent to the protein. A 10- to 20-fold excess is a common starting point for robust labeling.[5] The optimal ratio is protein-dependent and should be determined empirically. Lower protein concentrations may require a higher molar excess to achieve the desired degree of labeling.[9]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations (≥2.5 mg/mL) generally lead to higher labeling efficiency.[5][9] If your protein solution is dilute, consider concentrating it using an appropriate ultrafiltration device.[9]
Temperature & Time Room Temp (30-60 min) or 4°C (2-12 hr)The reaction is typically faster at room temperature.[5] However, for proteins that may be unstable, performing the reaction at 4°C for a longer duration is recommended to preserve protein integrity.[5]
Solvent for Reagent Anhydrous DMSO or DMFNHS esters are susceptible to hydrolysis and should be dissolved in a high-quality, anhydrous organic solvent immediately before use.[2][8] The final concentration of the organic solvent in the reaction mixture should be kept low (ideally <10%) to prevent protein denaturation.[5]

Detailed Experimental Protocols

This section provides step-by-step methodologies for performing the labeling experiment from reagent preparation to final product characterization.

Protocol 1: Preparation of Reagents & Protein

Scientist's Note: Proper preparation is key. Ensure your protein is in an amine-free buffer. If it is not, you must perform a buffer exchange via dialysis or a desalting column before proceeding.

  • Prepare Protein Solution:

    • Ensure the protein is at a concentration of 1-10 mg/mL in a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.0 or 0.1 M sodium bicarbonate, pH 8.3).[3][4][9]

    • If the protein is in an incompatible buffer (like Tris), exchange it into the reaction buffer.

  • Prepare Labeling Reagent Stock Solution:

    • Allow the vial of "Methyl 2-[(succinimidooxy)carbonyl]benzoate" to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution (e.g., 10 mM) in anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[8]

    • Calculation Example: The molecular weight of the reagent is 277.23 g/mol . To make 100 µL of a 10 mM stock, dissolve 0.277 mg of the reagent in 100 µL of anhydrous DMSO.

Protocol 2: The Labeling Reaction
  • Calculate Reagent Volume: Determine the volume of the reagent stock solution needed to achieve the desired molar excess.

    • Formula:Volume of Reagent (µL) = (Molar Excess × [Protein in mol]) / [Reagent Stock in M] × 1,000,000

  • Initiate the Reaction:

    • Add the calculated volume of the labeling reagent stock solution to the protein solution while gently stirring or vortexing.[8]

    • The volume of added organic solvent should not exceed 10% of the total reaction volume.[5]

  • Incubate:

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-12 hours.[5] Protect from light if the attached moiety is light-sensitive.

Protocol 3: Purification of the Labeled Protein

Scientist's Note: It is essential to remove unreacted labeling reagent and the NHS byproduct, as they can interfere with downstream applications and analysis.

  • Method: The most common and effective method for purifying the labeled protein is size-exclusion chromatography, often using a pre-packed desalting column.[2][5] Dialysis is also a suitable alternative.[5][10]

  • Procedure (Desalting Column):

    • Equilibrate the desalting column with a suitable storage buffer for your protein (e.g., PBS, pH 7.4).

    • Apply the entire reaction mixture to the column.

    • Collect the fractions containing the purified, labeled protein, which will elute first. The smaller, unreacted reagent molecules will be retained longer and elute later.

Protocol 4: Characterization & Quality Control

Trustworthiness Check: This step is non-negotiable. You must validate that the labeling was successful and quantify the extent of modification. This is expressed as the Degree of Labeling (DOL), which is the average number of label molecules per protein molecule.[11][12]

Since the methyl benzoate moiety does not have a strong, unique absorbance in the visible spectrum away from the protein's own absorbance at 280 nm, spectrophotometric DOL calculation is not straightforward as it is for fluorescent dyes.[13][14] Therefore, alternative methods are required.

  • Method 1: Mass Spectrometry (Preferred)

    • Principle: This is the most accurate method. By comparing the mass of the unlabeled protein with the labeled protein, the number of attached methyl benzoate groups can be determined.

    • Calculation: DOL = (Mass of Labeled Protein - Mass of Unlabeled Protein) / Mass of Single Label

    • The mass of the attached moiety (C₈H₇O₂) is approximately 135.14 Da.

  • Method 2: Functional Assay

    • Principle: Assess the biological activity of the labeled protein compared to the unlabeled control. An excessive DOL can sometimes compromise protein function.[12] A well-labeled protein should retain its activity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Labeling 1. Presence of primary amines (e.g., Tris) in the protein buffer. 2. Reaction pH is too low (<7.0). 3. Reagent was hydrolyzed due to moisture or age. 4. Insufficient molar excess of reagent.1. Perform buffer exchange into an amine-free buffer (Phosphate, Bicarbonate). 2. Adjust pH to 7.5-8.5. 3. Prepare a fresh stock solution of the reagent in anhydrous solvent. 4. Increase the molar ratio of reagent to protein; try a 20-fold or higher excess.
Protein Precipitation 1. Protein is sensitive to the organic solvent (DMSO/DMF). 2. High degree of labeling leads to aggregation.1. Keep the final solvent concentration below 5%. 2. Reduce the molar excess of the labeling reagent and/or shorten the reaction time. Perform the reaction at 4°C.
Loss of Protein Activity 1. Labeling has occurred at a critical lysine residue in the active site. 2. Over-labeling (high DOL) has altered protein conformation.1. This is an inherent risk of random lysine labeling.[4] Try reducing the molar excess to achieve a lower DOL. 2. Decrease the reagent-to-protein ratio and shorten the incubation time. Aim for a lower, but still functional, DOL.

References

  • G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]

  • Abberior. Degree of labeling (DOL) step by step. Retrieved from [Link]

  • ACS Measurement Science Au. (2022). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Retrieved from [Link]

  • PubMed Central (PMC). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Retrieved from [Link]

  • NanoTemper Technologies. Degree-of-labeling (DOL). Retrieved from [Link]

  • PubMed Central (PMC). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Retrieved from [Link]

  • PubMed Central (PMC). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Retrieved from [Link]

  • Journal of Young Investigators. (2006, October 1). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Retrieved from [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • PubMed. (2002). Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. Retrieved from [Link]

  • ResearchGate. N‐Terminal Protein Labeling with N ‐Hydroxysuccinimide Esters and Microscale Thermophoresis Measurements of Protein‐Protein Interactions Using Labeled Protein. Retrieved from [Link]

  • Glen Research. Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]

  • ResearchGate. (2002). Methyl 2-((Succinimidooxy)carbonyl)benzoate (MSB): A New, Efficient Reagent for N -Phthaloylation of Amino Acid and Peptide Derivatives. Retrieved from [Link]

  • PubMed Central (PMC). Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Biomaterial Surface Modification using Methyl 2-[(succinimidooxy)carbonyl]benzoate

Authored by: Senior Application Scientist Introduction: The Critical Role of Surface Chemistry in Biomaterial Performance The interface between a biomaterial and its biological environment dictates the success or failure...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The Critical Role of Surface Chemistry in Biomaterial Performance

The interface between a biomaterial and its biological environment dictates the success or failure of a medical device, diagnostic platform, or drug delivery system. Unmodified biomaterial surfaces can elicit undesirable responses, such as non-specific protein adsorption, immune activation, or poor cellular integration. Consequently, the precise chemical modification of these surfaces is a cornerstone of modern biomaterials science, enabling researchers to tailor biological interactions at the molecular level.[1]

Among the myriad of chemical strategies for surface functionalization, the use of N-hydroxysuccinimide (NHS) esters stands out for its efficiency, selectivity, and formation of stable covalent bonds.[2][3] NHS esters react readily with primary amines (–NH₂) present on biomolecules or amine-functionalized surfaces to form robust amide linkages.[3] This application note provides a detailed guide to utilizing a specific NHS ester, Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) , for the modification of biomaterial surfaces.

While specific literature on MSB for surface modification is nascent, its chemical structure as an NHS ester allows us to extrapolate from the vast body of knowledge on NHS chemistry to create robust and reliable protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to create bio-functionalized surfaces for a range of applications, from fundamental research to the development of advanced therapeutic and diagnostic systems.

The Chemistry of Amine-Reactive NHS Esters: A Tale of Two Reactions

The utility of MSB and other NHS esters hinges on a nucleophilic acyl substitution reaction. The primary amine, a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3]

However, this desired reaction, known as aminolysis, is in constant competition with hydrolysis, where water acts as the nucleophile, cleaving the ester and regenerating the original carboxylic acid. This hydrolyzed reagent is no longer reactive with amines, reducing the efficiency of the surface modification.

G cluster_0 Biomaterial Surface cluster_1 Reagents cluster_2 Reaction Pathways cluster_3 Products Biomaterial Biomaterial Substrate Amine_Group Primary Amine (-NH₂) Aminolysis Aminolysis (Desired Reaction) Amine_Group->Aminolysis Nucleophilic Attack MSB Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) MSB->Aminolysis Hydrolysis Hydrolysis (Competing Reaction) MSB->Hydrolysis H₂O Modified_Surface Stable Amide Bond (Functionalized Surface) Aminolysis->Modified_Surface Forms NHS_Byproduct N-hydroxysuccinimide (Byproduct) Aminolysis->NHS_Byproduct Releases Inactive_Reagent Hydrolyzed MSB (Inactive) Hydrolysis->Inactive_Reagent Forms Hydrolysis->NHS_Byproduct Releases

Figure 1: Competing reaction pathways in NHS ester chemistry.

The rate of hydrolysis is highly dependent on pH and temperature. It increases significantly at higher pH values due to the increased concentration of hydroxide ions, which are potent nucleophiles. Therefore, careful control of reaction conditions is paramount to maximizing the efficiency of surface modification.

ParameterRecommended RangeRationale
pH 7.2 - 8.5Balances amine nucleophilicity and NHS ester stability. Below pH 7, the reaction is slow. Above pH 8.5, hydrolysis dominates.[2]
Temperature 4°C to Room Temperature (25°C)Lower temperatures decrease the rate of hydrolysis.
Buffer Phosphate, Borate, HEPESMust be free of primary amines (e.g., Tris, Glycine) which would compete with the surface for reaction.
Solvent Anhydrous DMSO or DMFMSB and many NHS esters have limited aqueous solubility and are often dissolved in a water-miscible organic solvent before addition to the aqueous buffer.

Table 1: Critical Parameters for Successful Surface Modification with MSB.

Experimental Protocols

Part 1: Preparation of Amine-Functionalized Biomaterial Surface

This initial step is crucial as the NHS ester chemistry relies on the presence of primary amines on the biomaterial surface. The choice of method will depend on the substrate material. For silica-based or hydroxyl-rich surfaces, aminosilanization is a common and effective method.

Materials:

  • Biomaterial substrate (e.g., glass slides, silicon wafers)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene or ethanol

  • Deionized water

  • Hydrochloric acid (HCl)

  • Nitrogen gas stream

  • Oven

Protocol:

  • Surface Cleaning and Activation:

    • Thoroughly clean the substrate by sonication in a series of solvents (e.g., acetone, ethanol, deionized water) for 15 minutes each.

    • Activate the surface to generate hydroxyl groups. For glass or silicon, a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma treatment can be used. Extreme caution must be exercised when handling piranha solution.

    • Rinse extensively with deionized water and dry under a stream of nitrogen.

  • Aminosilanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene or 95% ethanol/5% water.

    • Immerse the cleaned and activated substrates in the APTES solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or 30 minutes at 60°C, under a nitrogen atmosphere to minimize water condensation.

    • Remove the substrates and rinse thoroughly with the solvent (toluene or ethanol) to remove excess, unbound silane.

    • Cure the silane layer by baking the substrates in an oven at 110°C for 30-60 minutes.

    • Store the amine-functionalized substrates in a desiccator until ready for use.

Part 2: Surface Modification with Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB)

Materials:

  • Amine-functionalized biomaterial substrate

  • Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)

  • Reaction vessel (e.g., petri dish, multi-well plate)

  • Orbital shaker

Protocol:

  • Prepare MSB Stock Solution:

    • Immediately before use, dissolve MSB in anhydrous DMSO or DMF to a concentration of 10-100 mg/mL. The instability of NHS esters in the presence of moisture necessitates fresh preparation.

    • The required amount will depend on the surface area to be modified and the desired final concentration.

  • Reaction Setup:

    • Place the amine-functionalized substrates in the reaction vessel.

    • Prepare the reaction buffer (e.g., phosphate buffer, pH 7.5). Ensure the buffer is at the desired reaction temperature (e.g., room temperature).

    • Add the MSB stock solution to the reaction buffer to achieve a final concentration typically in the range of 1-10 mM. The final concentration of organic solvent should ideally be kept below 10% to avoid denaturation of immobilized biomolecules in subsequent steps.

    • Immediately immerse the amine-functionalized substrates in the MSB-containing buffer.

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature on an orbital shaker to ensure uniform coverage. The optimal reaction time may need to be determined empirically.

  • Washing and Quenching:

    • Following incubation, remove the substrates from the reaction solution.

    • Wash the substrates thoroughly with the reaction buffer (without MSB) to remove unreacted reagent and the NHS byproduct.

    • To quench any remaining active NHS ester groups and prevent further reaction, immerse the substrates in a quenching buffer such as 1 M Tris-HCl, pH 8.0, or 1 M glycine for 30 minutes.

    • Rinse the substrates again with deionized water and dry under a stream of nitrogen.

    • The modified substrates are now ready for the conjugation of biomolecules or for characterization.

G cluster_prep Part 1: Surface Preparation cluster_mod Part 2: MSB Modification Clean Clean & Activate Substrate Silanize Aminosilanization (e.g., APTES) Clean->Silanize Cure Cure & Store Silanize->Cure React Incubate Substrate in MSB Solution (pH 7.2-8.5) Cure->React Prep_MSB Prepare Fresh MSB Stock Solution Prep_MSB->React Wash Wash to Remove Excess MSB React->Wash Quench Quench Unreacted NHS Esters Wash->Quench XPS XPS Analysis Quench->XPS OrangeII Orange II Assay Quench->OrangeII ContactAngle Contact Angle Measurement Quench->ContactAngle

Figure 2: Experimental workflow for surface modification with MSB.

Part 3: Validation and Characterization of the Modified Surface

It is essential to verify the success of the surface modification. A multi-technique approach is recommended to confirm both the presence of the desired chemical functionalities and the density of reactive groups.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
X-ray Photoelectron Spectroscopy (XPS) Measures the elemental composition and chemical states of atoms on the surface.Confirmation of successful aminosilanization (N 1s signal) and subsequent modification.Highly surface-sensitive and quantitative.Requires ultra-high vacuum and specialized equipment.
Orange II Assay Anionic dye binds electrostatically to protonated primary amines at acidic pH.Quantitative measure of accessible primary amine groups before and after modification. A decrease in signal indicates successful reaction.Simple, colorimetric, and provides a measure of reactive sites.Indirect measurement; assumes a 1:1 binding of dye to amine.
Contact Angle Goniometry Measures the angle a liquid droplet makes with the surface, indicating wettability.Changes in surface hydrophilicity/hydrophobicity upon modification.Simple, rapid, and sensitive to surface chemistry changes.Provides qualitative rather than quantitative chemical information.
Ninhydrin Assay Ninhydrin reacts with primary amines to produce a deep purple color (Ruhemann's purple).Quantification of surface amine density.Colorimetric and well-established for amine quantification.Reaction conditions (time, temperature, solvent) can influence results.

Table 2: Comparison of common techniques for surface characterization.

Protocol: Orange II Assay for Quantifying Surface Amine Modification

This protocol is designed to quantify the number of primary amines on the surface before and after modification with MSB. A significant decrease in the number of amines post-modification indicates a successful reaction.

Materials:

  • Amine-functionalized and MSB-modified substrates

  • Orange II dye solution (0.5 mg/mL in deionized water, pH adjusted to 3 with HCl)

  • Elution solution (deionized water, pH adjusted to 12 with NaOH)

  • UV-Vis Spectrophotometer

Procedure:

  • Immerse the substrates (both pre- and post-MSB modification) in the Orange II solution for 30 minutes at room temperature.

  • Rinse the substrates thoroughly with an acidic solution (pH 3) to remove any non-specifically bound dye.

  • Immerse each substrate in a known volume of the elution solution (pH 12) to release the bound dye.

  • Measure the absorbance of the elution solution at approximately 485 nm.

  • Create a standard curve using known concentrations of Orange II to calculate the amount of eluted dye.

  • The amount of eluted dye is proportional to the number of primary amines on the surface. Compare the results from before and after the MSB modification to determine the reaction efficiency.

Troubleshooting and Expert Insights

  • Low Modification Efficiency: If characterization reveals poor modification, consider the following:

    • Hydrolysis of MSB: Ensure the MSB stock solution is prepared fresh in anhydrous solvent. Check the pH of the reaction buffer; if it is too high, hydrolysis will be rapid. Consider performing the reaction at 4°C to slow hydrolysis.

    • Inactive Amine Surface: The initial amine functionalization may be suboptimal. Verify the presence of amines using the Orange II assay or XPS before proceeding with the MSB reaction.

    • Steric Hindrance: The surface may be too dense, or the target amines may be sterically inaccessible.

  • Inconsistent Results:

    • Moisture Contamination: NHS esters are highly sensitive to moisture. Store MSB in a desiccator and allow it to equilibrate to room temperature before opening to prevent condensation.

    • Buffer Contamination: Ensure buffers are freshly prepared and free from any primary amine contaminants.

Conclusion

Methyl 2-[(succinimidooxy)carbonyl]benzoate is a valuable reagent for the modification of biomaterial surfaces. As a member of the well-characterized family of NHS esters, its reactivity can be reliably predicted and controlled. By following the detailed protocols outlined in this guide, researchers can effectively create functionalized biomaterial surfaces with tailored properties. The key to success lies in the careful control of reaction conditions to favor aminolysis over the competing hydrolysis reaction, and in the thorough validation of the modified surface using appropriate characterization techniques. This approach enables the rational design and fabrication of advanced biomaterials for a new generation of medical devices and therapies.

References

  • BenchChem. (2025). A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions.
  • BenchChem. (2025). A Researcher's Guide to Quantitative Analysis of Amine Group Density on Surfaces.
  • Thermo Fisher Scientific. (n.d.).
  • G-Biosciences. (2015).
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • ResearchGate. (n.d.). A Multi-Method Approach for the Quantification of Surface Amine Groups on Silica Nanoparticles.
  • ACS Publications. (2002).
  • Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview.
  • YouTube. (2021). Surface Functionalization by Amidation Reaction (NHS-ester amine and EDC coupling).
  • PubMed Central. (n.d.).
  • ResearchGate. (2002). Methyl 2-((Succinimidooxy)carbonyl)benzoate (MSB)
  • ACS Publications. (2018). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR.
  • PubMed. (2018). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR.
  • N-Hydroxysuccinimide active ester. (n.d.).
  • PubMed Central. (n.d.).
  • RSC Publishing. (n.d.). Quantification of amino groups on halloysite surfaces using the Fmoc-method.
  • PubMed Central. (n.d.).
  • Glen Research. (n.d.). Technical Brief: NHS Ester Amine Reaction for Oligonucleotide Labeling.
  • BenchChem. (2025). Surface Modification Techniques Using N-Hydroxysuccinimide (NHS)
  • ACS Publications. (2010). One-Step, Acid-Mediated Method for Modification of Glass Surfaces with N-Hydroxysuccinimide Esters and Its Application to the Construction of Microarrays for Studies of Biomolecular Interactions.
  • PubMed. (2002). Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB)
  • PubMed. (2010). One-step, aid-mediated method for modification of glass surfaces with N-hydroxysuccinimide esters and its application to the construction of microarrays for studies of biomolecular interactions.
  • Santa Cruz Biotechnology. (n.d.). Methyl 2-[(succinimidooxy)
  • RSC Publishing. (n.d.).
  • PubMed Central. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)
  • ResearchGate. (n.d.). Properties of NHS and sulfo-NHS.
  • Taylor & Francis eBooks. (2024).
  • Sigma-Aldrich. (n.d.). Methyl 2-[(succinimidooxy)
  • ChemicalBook. (n.d.). METHYL 2-[(SUCCINIMIDOOXY)

Sources

Application

Application Note: A Novel Approach to Amino Acid Analysis using Methyl 2-[(succinimidooxy)carbonyl]benzoate for Pre-Column Derivatization and HPLC-UV Detection

Abstract This technical guide outlines a novel methodology for the quantitative analysis of primary amino acids using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol is centered on pre-colum...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a novel methodology for the quantitative analysis of primary amino acids using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol is centered on pre-column derivatization using Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB), a reagent known for efficient N-phthaloylation of amino acids.[1][2] While traditionally used in synthetic chemistry for creating protected amino acids, the introduction of the phthaloyl group—a strong chromophore—makes MSB a promising candidate for analytical applications. This document provides a comprehensive theoretical background, detailed experimental protocols, and the scientific rationale behind the proposed method, designed for researchers, chromatographers, and professionals in pharmaceutical development.

Introduction: The Challenge of Amino Acid Analysis

The accurate quantification of amino acids is a critical task in biochemistry, clinical diagnostics, nutritional science, and pharmaceutical quality control. However, the majority of the 20 common amino acids do not possess a sufficiently strong chromophore or fluorophore, making their direct detection by HPLC with UV-Vis or fluorescence detectors challenging and insensitive.[3][4] To overcome this limitation, a derivatization step is employed to attach a UV-absorbing or fluorescent tag to the amino acid molecule prior to chromatographic separation.[5][6]

Established derivatization agents like o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) are widely used.[7][8] This application note explores the use of Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) as an alternative pre-column derivatization reagent. MSB functions as an N-hydroxysuccinimide (NHS) ester, a class of reagents renowned for their efficient and selective reaction with primary amines under mild conditions to form highly stable amide bonds.[9][10][11] The reaction with MSB attaches a phthaloyl moiety to the amino acid, rendering it readily detectable by UV spectrophotometry.

Principle of Derivatization with MSB

The core of this method lies in the nucleophilic acyl substitution reaction between the primary amino group of an amino acid and the NHS ester of MSB.

Causality of the Reaction: The reaction is driven by the nucleophilic attack of the unprotonated primary amine (from the amino acid) on the electrophilic carbonyl carbon of the MSB's succinimidyl ester group.[12][13] This forms a transient tetrahedral intermediate, which then collapses, expelling the stable N-hydroxysuccinimide (NHS) leaving group to yield a stable N-phthaloylamino acid derivative.[9][12]

Key Reaction Parameters:

  • pH Control: The reaction pH is the most critical parameter. The primary amine of the amino acid must be in its unprotonated, nucleophilic state (-NH₂). This is favored under neutral to alkaline conditions (pH 7.2–9.0).[11] However, at higher pH, the competing hydrolysis of the NHS ester accelerates, reducing derivatization efficiency.[11][12] Therefore, a buffered solution at pH ~8.5 represents a robust compromise.

  • Stoichiometry: A molar excess of the MSB reagent is used to ensure the complete derivatization of all amino acids in the sample.[9]

  • Solvent: MSB is typically dissolved in a dry, aprotic organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) before being added to the aqueous amino acid solution to prevent premature hydrolysis.[10][14]

Fig. 1: MSB Derivatization Mechanism

Experimental Protocols

This section provides a self-validating protocol. Each step is designed to ensure robust and reproducible results.

Reagents and Materials
  • Derivatization Reagent: Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB), MW: 277.23 g/mol [15]

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Dimethylformamide (DMF). Water should be deionized (18.2 MΩ·cm).

  • Buffer: Borate Buffer (0.4 M, pH 8.5). Prepare by dissolving Boric Acid in water, adjusting pH with NaOH, and filtering.

  • Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 6.5, with 5% Acetonitrile.

  • Mobile Phase B: 100% Acetonitrile.

  • Amino Acid Standards: Analytical grade amino acid standard mix (e.g., 2.5 µmol/mL).

  • Quenching Solution: 1 M Tris or Glycine solution.[11]

Protocol: Pre-Column Derivatization

This protocol is designed for a 100 µL final reaction volume.

  • Prepare MSB Solution: Dissolve 5.5 mg of MSB in 1.0 mL of DMF to create a 20 mM solution. This solution should be prepared fresh daily as NHS esters are moisture-sensitive.[9]

  • Sample Preparation: Dilute the amino acid standard or sample to a final concentration of approximately 100-500 µM with 0.1 M HCl.

  • Reaction Setup: In a microcentrifuge tube, combine:

    • 20 µL of the amino acid sample/standard.

    • 60 µL of 0.4 M Borate Buffer (pH 8.5).

  • Initiate Derivatization: Add 20 µL of the 20 mM MSB solution to the tube. This provides a significant molar excess of the derivatizing agent.

  • Incubation: Vortex the mixture immediately and incubate at room temperature (25°C) for 30 minutes. The reaction can also be performed at 4°C for 2 hours to minimize potential side reactions.[9]

  • Quenching (Optional but Recommended): To consume any unreacted MSB, add 10 µL of 1 M Tris buffer and let stand for 15 minutes. This prevents the reagent from reacting with any amine-containing mobile phase additives or from slowly degrading in the autosampler.[9]

  • Analysis: The sample is now ready for HPLC injection. Filter if any precipitate is observed.

Workflow cluster_prep Sample & Reagent Prep cluster_rxn Derivatization Reaction cluster_post Post-Reaction & Analysis prep_msb Prepare 20 mM MSB in DMF (Fresh) mix Combine Sample, Buffer, and MSB prep_msb->mix prep_sample Dilute Amino Acid Standard/Sample prep_sample->mix prep_buffer Prepare 0.4 M Borate Buffer (pH 8.5) prep_buffer->mix vortex Vortex Immediately mix->vortex incubate Incubate 30 min at Room Temp vortex->incubate quench Quench with Tris (Optional) incubate->quench inject Inject into HPLC System quench->inject

Fig. 2: Experimental Workflow for MSB Derivatization
Protocol: HPLC-UV Analysis
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Column Temperature: 30°C.

  • Detection Wavelength: 295 nm (based on the phthaloyl chromophore).

  • Injection Volume: 10 µL.

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.01.0955Initial
20.01.04060Linear
22.01.0595Linear
25.01.0595Hold
25.11.0955Step
30.01.0955Hold
Table 1: Suggested HPLC Gradient Program

This gradient is a starting point and must be optimized based on the specific amino acids of interest and the column used. The program is designed to separate the more polar derivatized amino acids first, followed by the more hydrophobic ones as the percentage of acetonitrile increases.

Data and Expected Results

The derivatized amino acids will be more hydrophobic than their underivatized counterparts, leading to good retention on a C18 column. The elution order will generally follow the increasing hydrophobicity of the amino acid side chains (R-groups).

ParameterSpecificationRationale
Reagent Methyl 2-[(succinimidooxy)carbonyl]benzoateIntroduces a strong UV chromophore (phthaloyl group).[2]
Reaction pH 8.0 - 9.0 (Borate Buffer)Ensures amine is deprotonated and nucleophilic while managing reagent hydrolysis.[11][12]
Reaction Time 30 minutes at 25°CSufficient for complete reaction of primary amines with NHS esters.[9]
Detection UV at 295 nmOptimal wavelength for the introduced phthaloyl chromophore.
Derivative Stability High (Amide Bond)The resulting amide bond is chemically robust, ensuring stability during analysis.[10][12]
Table 2: Summary of Key Method Parameters

Method Validation and Trustworthiness

To ensure the trustworthiness of this novel protocol, the following validation steps are essential:

  • Specificity: Analyze individual derivatized amino acid standards to determine their retention times and confirm the absence of interfering peaks from the reagent blank (a reaction with no amino acids).

  • Linearity: Prepare a calibration curve for each amino acid of interest by derivatizing a series of standards at different concentrations (e.g., 10 µM to 500 µM). Plot the peak area against concentration and determine the correlation coefficient (R² > 0.99).

  • Precision: Assess intra-day and inter-day precision by repeatedly analyzing a standard sample. Calculate the relative standard deviation (RSD), which should be below 2% for retention times and 5% for peak areas.

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of each amino acid that can be reliably detected and quantified, typically based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

Conclusion

The use of Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) presents a promising and novel avenue for the pre-column derivatization of primary amino acids for HPLC-UV analysis. The methodology is grounded in the well-understood and efficient chemistry of NHS esters, which form highly stable derivatives suitable for robust chromatographic separation.[9][11][14] While this application note provides a foundational protocol, further optimization and validation are necessary for specific matrices. This approach has the potential to become a valuable alternative to existing methods for researchers requiring reliable and accurate amino acid quantification.

References

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). Vertex AI Search.
  • An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. (n.d.). Benchchem.
  • An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines. (2025). Benchchem.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids using Pre-Column Derivatization. (2025). Benchchem.
  • Deriviatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns. (n.d.). Sigma-Aldrich.
  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (n.d.). MDPI.
  • UHPLC Analysis of Underivatized Amino Acids. (n.d.). LCGC International.
  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research.
  • Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.
  • Methyl 2-((Succinimidooxy)carbonyl)benzoate (MSB): A New, Efficient Reagent for N -Phthaloylation of Amino Acid and Peptide Derivatives. (2002). ResearchGate.
  • NHS esters in Reactive groups. (n.d.). Lumiprobe.
  • Esters Reaction with Amines – The Aminolysis Mechanism. (n.d.). Chemistry Steps.
  • Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. (2002). PubMed.
  • N-Hydroxysuccinimide and N-hydroxysuccinimide ester. (2024). ChemicalBook.
  • A Comparative Guide to Amino Acid Analysis: OPA vs. FMOC-Cl and Other Derivatization Reagents. (2025). Benchchem.
  • Methyl 2-[(succinimidooxy)carbonyl]benzoate | CAS 438470-19-0. (n.d.). SCBT.
  • Methyl 2- (succinimidooxy)carbonyl benzoate 97 438470-19-0. (n.d.). Sigma-Aldrich.
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). (n.d.). Agilent.

Sources

Method

Application Notes &amp; Protocols: A Technical Guide to Amine Protection and Peptide Synthesis

Abstract In the intricate field of peptide synthesis, precise control over reactive functional groups is paramount. This guide provides a detailed exploration of Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) , clarif...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate field of peptide synthesis, precise control over reactive functional groups is paramount. This guide provides a detailed exploration of Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) , clarifying its role not as a peptide coupling reagent, but as a highly efficient agent for the N-phthaloylation of amino acids and their derivatives. We will delve into the mechanistic underpinnings of this protection strategy, providing field-tested protocols for its application. Furthermore, to address the broader interests of researchers in peptide chemistry, this document contrasts the crucial step of amine protection with the core process of peptide bond formation. A general overview of modern peptide coupling strategies and a representative protocol for solid-phase peptide synthesis (SPPS) are included to provide a comprehensive resource for scientists and drug development professionals.

Part 1: The True Role of Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) in Peptide Chemistry

Initial interest in MSB for peptide synthesis often stems from a misunderstanding of its function. It is not a "coupling reagent" in the traditional sense of forming a peptide bond between two amino acid residues. Instead, MSB is a specialized reagent for the introduction of a phthaloyl (Pht) protecting group onto the primary amino function of an amino acid.[1][2][3] This process, known as N-phthaloylation, is a critical step in a multi-step synthesis strategy, preventing the N-terminus from undergoing unwanted reactions while other chemical transformations are carried out.[4]

The use of MSB for this purpose is advantageous because the phthaloylation procedure is simple, generally free of racemization, and provides excellent yields for a variety of substrates including α-amino acids, dipeptides, and amino alcohols.[1][3]

Mechanism of N-Phthaloylation with MSB

The reaction proceeds via a two-step, intra-molecular cyclization mechanism. The primary amine of the amino acid first attacks the activated carbonyl group of the succinimidyl ester in MSB. This is followed by a rapid cyclization, where the newly formed amide attacks the methyl ester, leading to the formation of the stable phthalimide ring and the release of methanol and N-hydroxysuccinimide (NHS).

Below is a diagram illustrating the logical flow of this mechanism.

MSB_N_Phthaloylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products Amino_Acid R-NH₂ (Amino Acid) Intermediate Nα-[(o-methoxycarbonyl)benzoyl]amino acid Amino_Acid->Intermediate Nucleophilic Attack (on activated ester) MSB Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) MSB->Intermediate Phthaloyl_AA N-Phthaloyl Amino Acid Intermediate->Phthaloyl_AA Intramolecular Cyclization Byproducts Methanol (CH₃OH) + N-Hydroxysuccinimide (NHS) Intermediate->Byproducts caption Mechanism of N-Phthaloylation using MSB.

Caption: Mechanism of N-Phthaloylation using MSB.

Protocol for N-Phthaloylation of an Amino Acid using MSB

This protocol is adapted from the methodologies described in the literature for the efficient N-phthaloylation of α-amino acids.[1][3]

Materials:

  • α-Amino acid

  • Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetonitrile (ACN)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the amino acid (1.0 equivalent) in a 1:1 mixture of acetonitrile and water containing sodium bicarbonate (2.0 equivalents).

  • Reagent Addition: To this stirred solution, add a solution of MSB (1.1 equivalents) in acetonitrile dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amino acid is consumed (typically 1-3 hours).

  • Work-up:

    • Once the reaction is complete, remove the acetonitrile under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted MSB and the NHS byproduct.

    • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. The N-phthaloyl amino acid will typically precipitate as a solid.

    • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Isolation:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to yield the crude N-phthaloyl amino acid.

  • Purification: The product can be further purified by recrystallization or flash column chromatography if necessary.

ParameterRecommended ConditionRationale
Solvent Acetonitrile/Water (1:1)Solubilizes both the amino acid salt and the MSB reagent, facilitating the reaction.
Base Sodium Bicarbonate (NaHCO₃)Deprotonates the amino group for nucleophilic attack and neutralizes the acid formed during reaction.
Stoichiometry 1.1 eq. MSB to 1.0 eq. Amino AcidA slight excess of the acylating agent ensures complete consumption of the valuable amino acid.
Temperature Room TemperatureThe reaction is efficient at ambient temperature, minimizing potential side reactions.
Deprotection Hydrazinolysis (e.g., hydrazine hydrate in ethanol)[5]A standard and effective method for cleaving the stable phthalimide ring post-synthesis.

Part 2: Peptide Bond Formation - The Core of Peptide Synthesis

While protecting the N-terminus is a crucial preparatory step, the central reaction in peptide synthesis is the formation of an amide (peptide) bond. This process, known as coupling , involves the activation of the C-terminal carboxylic acid of one amino acid (or peptide) to make it susceptible to nucleophilic attack by the N-terminal amine of another.[6][7]

The fundamental challenge is that the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions that would degrade sensitive biomolecules.[6] Therefore, a "coupling reagent" is used to convert the carboxylic acid into a highly reactive intermediate.[8]

Classes of Peptide Coupling Reagents

A vast array of coupling reagents has been developed, each with specific advantages regarding reaction speed, efficiency, and suppression of side reactions like racemization.[9] They can be broadly categorized as:

  • Carbodiimides: (e.g., DCC, DIC, EDC). These are classic coupling agents that form a highly reactive O-acylisourea intermediate.[10][11] Additives like HOBt or Oxyma Pure are often used to improve efficiency and reduce racemization.[9]

  • Phosphonium Salts: (e.g., BOP, PyBOP). These reagents generate reactive OBt esters and are known for their high efficiency.

  • Aminium/Uronium Salts: (e.g., HBTU, HATU, HCTU). This is the most popular class of reagents for modern solid-phase peptide synthesis due to their high reactivity and the formation of soluble byproducts.[9]

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

Modern peptide synthesis is dominated by the Solid-Phase Peptide Synthesis (SPPS) methodology, developed by Bruce Merrifield.[12][13] The peptide is assembled step-by-step while anchored to an insoluble resin support, which simplifies the purification process as excess reagents and byproducts are simply washed away.[13]

The following diagram illustrates a typical cycle in Fmoc-based SPPS, the most common strategy used today.

SPPS_Workflow Start Resin with N-Fmoc protected Amino Acid 1 Deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash Resin Deprotection->Wash1 Coupling Step 2: Coupling (Fmoc-AA-OH + Coupling Reagent + Base) Wash1->Coupling Wash2 Wash Resin Coupling->Wash2 Cycle Repeat Cycle for next Amino Acid Wash2->Cycle Cycle->Deprotection n-1 times End Final Peptide on Resin Cycle->End caption A single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Representative Protocol: Manual Fmoc-SPPS Coupling

This protocol outlines a standard manual coupling step for adding an amino acid to a growing peptide chain on a solid support.[14][15]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-protected amino acid (Fmoc-AA-OH)

  • Coupling Reagent (e.g., HBTU)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Ensure the peptide-resin from the previous deprotection step has been thoroughly washed with DMF to remove all traces of piperidine. The resin should be swollen in DMF.[14]

  • Activation Solution: In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to resin loading), HBTU (3-4 equivalents), and DIPEA (6-8 equivalents) in a minimal amount of DMF. Allow this solution to pre-activate for 1-2 minutes. Causality Note: Pre-activation ensures the formation of the reactive ester before addition to the resin, maximizing coupling efficiency and minimizing potential side reactions like N-terminal capping.[12]

  • Coupling Reaction: Add the activation solution to the reaction vessel containing the resin.

  • Agitation: Agitate the mixture at room temperature for 30-60 minutes. Agitation is critical to ensure reagents have full access to the reactive sites within the porous resin beads.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test or Chloranil test) on a few resin beads to check for the presence of free primary amines. A negative test indicates the coupling reaction is complete.

  • Washing: Once complete, drain the reaction vessel and wash the resin extensively with DMF (3-5 times) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

ParameterRecommended ConditionRationale
Reagent Equivalents 3-4 eq. of AA, Coupling Reagent; 6-8 eq. of BaseUsing excess soluble reagents drives the reaction to completion, a core principle of SPPS.[13]
Solvent N,N-Dimethylformamide (DMF)Excellent solvating properties for both reagents and the growing peptide-resin complex.[15]
Base Diisopropylethylamine (DIPEA)A non-nucleophilic tertiary amine that facilitates the activation and coupling steps without side reactions.
Reaction Time 30-60 minutesTypically sufficient for standard amino acid couplings. Difficult couplings may require longer times or double coupling.

Conclusion

While Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) is a valuable tool for the organic chemist, its specific application is in the N-phthaloylation of amines, a key strategy for N-terminal protection. It is not a direct peptide coupling reagent. Understanding this distinction is fundamental for designing successful peptide synthesis strategies. The core of peptide synthesis lies in the effective use of coupling reagents like HBTU or PyBOP within a well-defined workflow, such as Fmoc-based SPPS, to sequentially build the peptide chain. This guide provides both the specific protocols for the correct use of MSB and the broader, foundational knowledge required for the art and science of peptide synthesis.

References

  • Casimir, J. R., Guichard, G., & Briand, J. P. (2002). Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. The Journal of Organic Chemistry, 67(11), 3764–3768. [Link]

  • Aapptec. (2021). Carbodiimides and Additives. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Sharma, A., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(2), 701-709. [Link]

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. [Link]

  • AAPPTec. (n.d.). Peptide Coupling Reagents. [Link]

  • Fields, G. B. (2014). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 75, 18.1.1–18.1.28. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3248-3257. [Link]

  • Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). [Link]

  • SciSpace. (2002). Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. [Link]

  • ResearchGate. (2002). Methyl 2-((Succinimidooxy)carbonyl)benzoate (MSB): A New, Efficient Reagent for N -Phthaloylation of Amino Acid and Peptide Derivatives. [Link]

  • Kumar, P., et al. (1995). Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3'-[(hydroxypropyl)triglycyl] oligonucleotide conjugates. Bioconjugate Chemistry, 6(5), 599-607. [Link]

  • Vágner, J., et al. (2008). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 386, 59-106. [Link]

Sources

Application

Application Note: Utilizing Amine-Reactive NHS Esters like Methyl 2-[(succinimidooxy)carbonyl]benzoate for Advanced Drug Delivery Systems

This guide provides an in-depth exploration of N-hydroxysuccinimide (NHS) ester chemistry, a cornerstone of modern bioconjugation, for applications in drug delivery. We will focus on the underlying principles, practical...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of N-hydroxysuccinimide (NHS) ester chemistry, a cornerstone of modern bioconjugation, for applications in drug delivery. We will focus on the underlying principles, practical protocols, and expert insights, using Methyl 2-[(succinimidooxy)carbonyl]benzoate as a representative example of this versatile class of reagents.

Introduction: The Central Role of Covalent Conjugation

The efficacy of advanced drug delivery systems, such as antibody-drug conjugates (ADCs) and targeted nanoparticles, hinges on the ability to form stable, covalent linkages between disparate molecular entities—a targeting moiety, a therapeutic payload, and often a carrier scaffold. Among the chemical tools available, N-hydroxysuccinimide (NHS) esters are preeminent for their efficiency and selectivity in modifying biomolecules.[][2] Their robust reaction with primary amines, abundantly present on the surface of proteins and other biological carriers, allows for the creation of stable amide bonds under biocompatible conditions.[3][4]

Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) is a member of this reagent class, which, like its counterparts, provides a powerful tool for chemists and drug developers.[5][6] This document will elucidate the mechanism of NHS esters, detail their applications, and provide robust protocols to empower researchers in their drug delivery endeavors.

The Chemistry of Amine-Reactive NHS Esters

Mechanism of Action: Nucleophilic Acyl Substitution

The utility of NHS esters is rooted in a straightforward yet powerful reaction: nucleophilic acyl substitution. The primary amine (-NH₂), typically from the N-terminus of a polypeptide or the ε-amino group of a lysine residue, acts as a nucleophile.[4] It attacks the electrophilic carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable, irreversible amide bond.[][4] This reaction is highly selective for primary amines under controlled pH conditions.[]

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products R_CO_NHS NHS Ester (R-CO-O-NHS) Amide_Bond Stable Amide Bond (R-CO-NH-Protein) R_CO_NHS->Amide_Bond + Protein-NH₂ (Nucleophilic Attack) NHS_Leaving_Group NHS Byproduct R_CO_NHS->NHS_Leaving_Group Release of Leaving Group Protein_NH2 Primary Amine (Protein-NH₂)

Caption: General reaction mechanism of an NHS ester with a primary amine.

Reagent Profile: Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB)
  • Chemical Formula: C₁₃H₁₁NO₆[5]

  • CAS Number: 438470-19-0[5][7]

  • Molecular Weight: 277.23 g/mol [7]

  • Structure: MSB is the N-hydroxysuccinimide ester of monomethyl phthalate.

  • Primary Application: While it functions as a classic amine-reactive agent, MSB has been specifically documented as an efficient reagent for the N-phthaloylation of amino acids and peptides.[8][9] In this specialized use, after reacting with a primary amine, the resulting intermediate undergoes rapid cyclization to form a stable phthaloyl protecting group. This highlights the specific reactivity conferred by the ortho-substituted methyl ester on the benzoate ring.

Critical Reaction Parameters for Successful Conjugation

The success of any NHS ester conjugation is critically dependent on optimizing reaction conditions to favor aminolysis over competing side reactions, primarily hydrolysis.

ParameterRecommended Range/ConditionRationale & Expert Insights[][3][4][10][11]
pH 7.2 – 8.5Causality: The target primary amines must be deprotonated (-NH₂) to be nucleophilic. Below pH 7, they are largely protonated (-NH₃⁺) and unreactive. Above pH 8.5-9.0, the rate of NHS ester hydrolysis increases dramatically, consuming the reagent before it can react with the amine. The chosen pH is a critical balance between these two effects.
Buffers Bicarbonate (50-100 mM), Borate (50 mM), HEPES, or Phosphate (PBS)Expertise: Buffers must be free of primary amines. Avoid Tris (TBS), glycine, or ammonia, as they will compete with the target molecule for reaction with the NHS ester, severely reducing conjugation efficiency.
Temperature 4°C to Room Temperature (20-25°C)Trustworthiness: Lower temperatures (4°C) slow down the competing hydrolysis reaction, which has a half-life of minutes at pH 8.6 but extends to several hours at pH 7.0 and 4°C. For labile proteins, performing the reaction at 4°C is highly recommended.
Reagent Prep Dissolve in anhydrous DMSO or DMFTrustworthiness: NHS esters are moisture-sensitive. Always use anhydrous solvents to prepare stock solutions and allow the reagent vial to warm to room temperature before opening to prevent condensation.
Molar Ratio 5:1 to 20:1 (NHS Ester : Protein)Expertise: This should be empirically determined. A higher ratio increases the degree of labeling but also raises the risk of protein modification at sites critical for function, potentially leading to inactivation or aggregation. Start with a few trial ratios (e.g., 5:1, 10:1, 20:1) to find the optimal balance.

Core Applications in Drug Delivery Systems

The stable amide bond formed by NHS ester chemistry is leveraged across multiple drug delivery platforms.

Antibody-Drug Conjugate (ADC) Synthesis

ADCs combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. NHS esters are fundamental to this process, often incorporated into heterobifunctional linkers.[] For example, a linker molecule may contain an NHS ester at one end to react with lysine residues on the antibody and another functional group (e.g., a maleimide) at the other end to conjugate to the drug payload.[] This creates a precise, stable connection essential for the ADC's therapeutic action.[12]

ADC_Workflow Antibody Monoclonal Antibody (Contains -NH₂ groups) Activated_Ab Activated Antibody (Linker Attached) Antibody->Activated_Ab Step 1: Amine Reaction (pH 7.2-8.5) Linker Bifunctional Linker (NHS Ester + Drug-reactive group) Linker->Activated_Ab Drug Cytotoxic Drug Payload ADC Final Antibody-Drug Conjugate (ADC) Drug->ADC Activated_Ab->ADC Step 2: Payload Conjugation

Caption: Conceptual workflow for Antibody-Drug Conjugate (ADC) synthesis.

Surface Functionalization of Nanocarriers

Targeted drug delivery often relies on nanocarriers like liposomes or polymeric nanoparticles. To achieve tissue or cell specificity, their surfaces must be decorated with targeting ligands such as peptides, aptamers, or antibodies.[13] If the nanoparticle surface is engineered to present primary amines, NHS ester-activated ligands can be directly and efficiently conjugated, transforming a simple nanocarrier into a precision-guided therapeutic vehicle.[13]

PEGylation of Biotherapeutics

PEGylation—the process of attaching polyethylene glycol (PEG) chains to a protein therapeutic—is a widely used strategy to improve drug solubility, increase circulating half-life, and reduce immunogenicity. The most common method for PEGylation involves using a PEG chain that has been functionalized with an NHS ester (PEG-NHS), which then readily reacts with the lysine residues on the protein drug.

Experimental Protocols

Protocol 3.1: General Protocol for Protein/Antibody Labeling

This protocol provides a validated starting point for conjugating an NHS ester-containing molecule (e.g., a drug, linker, or fluorescent dye) to a protein or antibody.

A. Reagent Preparation

  • Protein Solution: Prepare the protein/antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-5 mg/mL.[10][14]

    • Rationale: This pH ensures lysine amines are sufficiently deprotonated for reaction.[4] If the protein is in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate to adjust the pH and buffer concentration.[14] Ensure any amine-based stabilizers (Tris, glycine) have been removed via dialysis or buffer exchange.

  • NHS Ester Stock Solution: Allow the NHS ester vial to equilibrate to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[10] Vortex briefly to ensure complete dissolution.

    • Rationale: Using an anhydrous solvent is critical to prevent premature hydrolysis of the moisture-sensitive NHS ester.[10][11]

B. Conjugation Reaction

  • Calculate the volume of the 10 mM NHS ester stock solution needed to achieve the desired molar excess (e.g., 10:1) over the protein.

  • While gently stirring the protein solution, add the calculated volume of the NHS ester stock solution in a dropwise manner.[14]

    • Rationale: Gentle stirring ensures homogeneity without denaturing the protein. Dropwise addition prevents localized high concentrations of the organic solvent, which could also cause protein precipitation.

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light if the label is light-sensitive.[3][10]

    • Rationale: Room temperature offers a faster reaction, while 4°C minimizes the competing hydrolysis reaction and is preferable for sensitive proteins.[3][4]

C. Quenching and Purification

  • (Optional) Quench Reaction: Add an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[10]

    • Rationale: The excess Tris will react with any remaining NHS ester, effectively stopping the reaction.

  • Purify Conjugate: Remove the unreacted label and NHS byproduct from the protein conjugate using size-exclusion chromatography (e.g., a desalting column like a Glen Gel-Pak™ or Sephadex® G-25).[14][15] Elute with your desired storage buffer (e.g., PBS).

    • Rationale: This method efficiently separates the large protein conjugate from small molecule reactants and byproducts based on size.

Protocol 3.2: Characterization of the Conjugate

It is essential to confirm the success of the conjugation and quantify the outcome.

  • Degree of Labeling (DOL): The DOL, or the average number of label molecules conjugated per protein, can be determined using UV-Vis spectrophotometry if the label has a distinct absorbance peak from the protein.

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the λ_max of the label.

    • Calculate the protein concentration and the label concentration using the Beer-Lambert law, correcting for the label's absorbance at 280 nm. The DOL is the molar ratio of the label to the protein.

  • Confirmation of Conjugation:

    • SDS-PAGE: Compare the labeled protein to the unlabeled starting material. A successful conjugation may result in a slight increase in the molecular weight, visible as a shift in the band's position.

    • Mass Spectrometry (LC-MS): This provides a precise measurement of the conjugate's mass, allowing for the unambiguous determination of the number of attached labels.[13]

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low/No Labeling 1. Inactive (hydrolyzed) NHS ester.2. Presence of competing amines in the buffer.3. pH is too low (<7).4. Insufficient molar excess of the reagent.1. Use a fresh vial of the NHS ester; store desiccated at -20°C.2. Perform buffer exchange into an amine-free buffer (bicarbonate, borate, PBS).3. Ensure reaction buffer pH is between 7.2 and 8.5.4. Increase the molar ratio of NHS ester to protein in subsequent experiments.
Protein Precipitation 1. High concentration of organic solvent (DMSO/DMF).2. Over-labeling leading to changes in protein solubility or aggregation.1. Add the NHS ester stock solution slowly while stirring; keep solvent volume <10% of the total reaction volume.2. Reduce the molar ratio of the NHS ester and/or shorten the reaction time.
Inconsistent Results 1. Variable activity of the NHS ester due to moisture exposure.2. Inaccurate protein concentration measurement.1. Aliquot the NHS ester upon first use to minimize freeze-thaw cycles and moisture exposure.2. Use a reliable method (e.g., BCA assay) to determine the initial protein concentration.

Conclusion

N-hydroxysuccinimide ester chemistry represents a highly reliable, efficient, and versatile strategy for the covalent modification of biomolecules in drug delivery. Reagents like Methyl 2-[(succinimidooxy)carbonyl]benzoate are part of a broad toolkit that enables the construction of sophisticated systems, from ADCs to targeted nanoparticles. By understanding the core mechanism and carefully controlling key reaction parameters, researchers can successfully leverage this chemistry to advance the development of next-generation therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Bioconjugation: A Guide to Amine-Reactive NHS Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Protein surface labeling reactivity of N-hydroxysuccinimide esters conjugated to Fe3O4@SiO2 magnetic nanoparticles. Retrieved from [Link]

  • Serafini, S., et al. (2021). NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68Ga Labeled PET Probes. Molecules, 26(7), 2033. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of NHS esters used to prepare lysine-linked antibody conjugates 4−6. Retrieved from [Link]

  • Ghosh, A. K., et al. (2002). Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. The Journal of Organic Chemistry, 67(11), 3764-8. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 33.13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]

  • G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]

  • ResearchGate. (2002). Methyl 2-((Succinimidooxy)carbonyl)benzoate (MSB): A New, Efficient Reagent for N -Phthaloylation of Amino Acid and Peptide Derivatives. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: The Strategic Use of Methyl 2-[(succinimidooxy)carbonyl]benzoate as an Amine-Modifying Reagent

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl 2-[(succinimidooxy)carbonyl]benzoate, a specialized amine-reactive compound. A com...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-[(succinimidooxy)carbonyl]benzoate, a specialized amine-reactive compound. A common misconception identifies this molecule as a crosslinking agent. However, its unique intramolecular reactivity profile designates it as a highly efficient reagent for the protection of primary amines through N-phthaloylation. This guide will elucidate the mechanism of action, address its misapplication as a crosslinker, and provide detailed, field-proven protocols for its primary function in modifying and protecting amine-containing biomolecules.

Introduction: Deconstructing the Function of Methyl 2-[(succinimidooxy)carbonyl]benzoate

In the landscape of bioconjugation, the precise modification of biomolecules is paramount. Methyl 2-[(succinimidooxy)carbonyl]benzoate, systematically known as a derivative of phthalic acid, is an amine-reactive compound featuring a highly reactive N-hydroxysuccinimide (NHS) ester. While the NHS ester functionality is commonly associated with crosslinking agents, the unique ortho-positioning of the methyl benzoate group on the same benzene ring dictates a different and specific reactivity.

It is a common misunderstanding to classify Methyl 2-[(succinimidooxy)carbonyl]benzoate as a traditional crosslinker. A crosslinking agent, by definition, possesses at least two reactive moieties capable of forming covalent bonds with two distinct molecules, thereby linking them. This molecule, however, engages in an intramolecular reaction following its initial reaction with a primary amine. The result is the modification of a single amine, not the linkage of two separate molecules.

The primary and validated application of Methyl 2-[(succinimidooxy)carbonyl]benzoate is as a reagent for the N-phthaloylation of amino acids and peptides.[1] This process introduces a phthalimide group, a robust and stable protecting group for primary amines, which is of significant utility in peptide synthesis and other areas of organic chemistry.[2][3][4][5][6]

The Mechanism of Action: A Tale of Intramolecular Cyclization

The reaction of Methyl 2-[(succinimidooxy)carbonyl]benzoate with a primary amine is a two-step process that occurs in a single pot.

Step 1: Nucleophilic Acyl Substitution. The reaction is initiated by the nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the NHS ester. This is a well-established reaction for NHS esters, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][7][8][9]

Step 2: Intramolecular Cyclization. Following the initial acylation, the newly formed amide participates in an intramolecular cyclization. The nitrogen of the amide attacks the carbonyl carbon of the adjacent methyl benzoate group. This reaction is facilitated by the close proximity of the reacting groups and results in the formation of a stable five-membered phthalimide ring, with the concomitant release of methanol.

The overall result is the conversion of a primary amine into a phthalimide, effectively protecting it from further reactions.

Diagram 1: Reaction Mechanism of N-Phthaloylation

Reaction Mechanism reagent Methyl 2-[(succinimidooxy)carbonyl]benzoate intermediate Amide Intermediate reagent->intermediate + R-NH2 (Nucleophilic Attack) amine Primary Amine (R-NH2) amine->intermediate product N-Phthaloyl Product intermediate->product Intramolecular Cyclization byproduct1 NHS intermediate->byproduct1 Release byproduct2 Methanol product->byproduct2 Release Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Analysis prep_peptide Dissolve Peptide in Amine-Free Buffer mix Combine Peptide and Reagent Solutions prep_peptide->mix prep_reagent Dissolve Reagent in DMF/DMSO prep_reagent->mix incubate Incubate (1-4h RT or O/N 4°C) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify by SEC or HPLC quench->purify analyze Analyze by Mass Spec or NMR purify->analyze

Sources

Application

Application Notes and Protocols for Amine-Reactive Linkers in Antibody-Drug Conjugate (ADC) Development

Introduction: The Critical Role of Linkers in ADC Efficacy Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, designed to deliver highly potent cytotoxic agents directly to cancer cells...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linkers in ADC Efficacy

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, designed to deliver highly potent cytotoxic agents directly to cancer cells while minimizing systemic toxicity.[][2] The efficacy and safety of an ADC are not solely dependent on the antibody's specificity or the payload's potency; the chemical linker that connects these two components plays a pivotal role in the overall performance of the conjugate.[][2][3] An ideal linker must be stable in systemic circulation to prevent premature drug release, yet efficiently cleavable or degradable within the target cell to unleash the cytotoxic payload.[4][5] This guide provides a detailed exploration of amine-reactive linkers, a cornerstone of ADC technology, with a focus on their chemistry, application, and a detailed protocol for conjugation.

Amine-reactive linkers, particularly those featuring N-hydroxysuccinimide (NHS) esters, are widely employed for their ability to form stable amide bonds with the primary amines present on the lysine residues of a monoclonal antibody (mAb).[][] Lysine residues are abundant and generally distributed across the surface of an antibody, making them accessible for conjugation. While this method is robust and effective, it can lead to a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites. Understanding and controlling this heterogeneity is a key aspect of ADC development.

This document will delve into the practical application of amine-reactive linkers, using the well-established heterobifunctional linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) , as a primary example. The principles and protocols described herein will provide researchers, scientists, and drug development professionals with the foundational knowledge to successfully design and synthesize their own antibody-drug conjugates.

The Chemistry of Amine-Reactive NHS-Ester Linkers

The core of amine-reactive conjugation lies in the reaction between an NHS ester and a primary amine. This reaction, a nucleophilic acyl substitution, is highly efficient under physiological to slightly alkaline conditions (pH 7.2-8.5). The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

It is crucial to control the pH of the reaction, as it directly influences the reactivity of both the amine and the NHS ester. Below pH 7, the primary amines are protonated (-NH3+), rendering them non-nucleophilic. Conversely, at pH levels above 8.5-9.0, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amidation reaction and can reduce conjugation efficiency.

The following diagram illustrates the general workflow for creating an antibody-drug conjugate using an amine-reactive linker like SMCC.

ADC_Conjugation_Workflow cluster_antibody_activation Step 1: Antibody Activation cluster_drug_conjugation Step 2: Drug Conjugation cluster_purification Step 3: Purification & Characterization Antibody Antibody (mAb) with surface lysines (-NH2) Activated_mAb Maleimide-Activated mAb Antibody->Activated_mAb Reaction with NHS-ester end of SMCC SMCC SMCC Linker (NHS-ester & Maleimide) SMCC->Activated_mAb ADC Antibody-Drug Conjugate (ADC) Activated_mAb->ADC Reaction with Maleimide end of linker Thiol_Drug Thiol-containing Payload (-SH) Thiol_Drug->ADC Purified_ADC Purified ADC ADC->Purified_ADC Removal of unconjugated drug and antibody

Caption: Workflow for ADC synthesis using an amine-reactive linker.

Experimental Protocol: Synthesis of a Trastuzumab-MMAE Conjugate using an SMCC Linker

This protocol provides a detailed, step-by-step methodology for the conjugation of a thiol-containing payload, Monomethyl Auristatin E (MMAE), to the lysine residues of the anti-HER2 antibody, Trastuzumab, using the heterobifunctional SMCC linker.

Materials and Reagents
ReagentSupplierCat. No.
TrastuzumabIn-house/CommercialN/A
SMCCThermo Fisher Scientific22360
MMAEMedChemExpressHY-15162
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
Phosphate Buffered Saline (PBS), pH 7.4Gibco10010023
Zeba™ Spin Desalting Columns, 7K MWCOThermo Fisher Scientific89882
Hydrochloric Acid (HCl)Sigma-Aldrich320331
Sodium Hydroxide (NaOH)Sigma-AldrichS8045
Protocol

Part 1: Activation of Trastuzumab with SMCC Linker

  • Antibody Preparation:

    • Prepare a solution of Trastuzumab at a concentration of 5 mg/mL in PBS (pH 7.4).

    • Ensure the antibody solution is free of any amine-containing buffers (e.g., Tris) as these will compete with the conjugation reaction.

  • SMCC Linker Preparation:

    • Immediately before use, dissolve SMCC in anhydrous DMSO to a final concentration of 10 mM.

  • Conjugation Reaction (Antibody Activation):

    • Add a 10-fold molar excess of the 10 mM SMCC solution to the Trastuzumab solution. The molar excess may need to be optimized depending on the desired DAR.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

  • Removal of Excess Linker:

    • Remove the unreacted SMCC linker using a Zeba™ Spin Desalting Column equilibrated with PBS (pH 7.4). Follow the manufacturer's instructions for the desalting procedure.

    • The resulting solution contains the maleimide-activated Trastuzumab.

Part 2: Conjugation of Maleimide-Activated Trastuzumab with MMAE

  • MMAE Payload Preparation:

    • Dissolve MMAE in DMSO to a final concentration of 10 mM.

  • Conjugation Reaction (Payload Attachment):

    • Add a 5-fold molar excess of the 10 mM MMAE solution to the desalted, maleimide-activated Trastuzumab solution.

    • Incubate the reaction mixture for 4 hours at room temperature with gentle stirring, protected from light.

  • Quenching the Reaction:

    • To quench any unreacted maleimide groups, add N-acetylcysteine to a final concentration of 1 mM and incubate for 30 minutes at room temperature.

Part 3: Purification and Characterization of the ADC

  • Purification:

    • Purify the resulting ADC from unconjugated payload and other small molecules using a desalting column or size-exclusion chromatography (SEC).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR) Determination: The average DAR can be determined using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Purity and Aggregation Analysis: Analyze the purity and the presence of aggregates in the final ADC product by Size Exclusion Chromatography (SEC-HPLC).

    • In Vitro Cytotoxicity Assay: Evaluate the potency of the ADC on a HER2-positive cancer cell line (e.g., SK-BR-3) and a HER2-negative cell line (e.g., MDA-MB-231) to confirm target-specific killing.

The following diagram illustrates the chemical reaction of the SMCC linker with the antibody and the drug payload.

SMCC_Reaction_Mechanism cluster_step1 Step 1: Reaction with Antibody Lysine cluster_step2 Step 2: Reaction with Thiolated Drug Antibody_NH2 Antibody-NH₂ Activated_Antibody Antibody-NH-CO-(CH₂)₅-Maleimide Antibody_NH2->Activated_Antibody + SMCC_Linker SMCC (NHS-ester) SMCC_Linker->Activated_Antibody NHS_byproduct N-hydroxysuccinimide Final_ADC Antibody-NH-CO-(CH₂)₅-Maleimide-S-Drug Activated_Antibody->Final_ADC + Drug_SH Drug-SH Drug_SH->Final_ADC

Caption: SMCC linker reaction mechanism.

Troubleshooting and Key Considerations

  • Low DAR:

    • Cause: Inefficient activation of the antibody or premature hydrolysis of the NHS-ester.

    • Solution: Ensure the SMCC linker is fresh and dissolved in anhydrous DMSO immediately before use. Optimize the molar excess of the linker and confirm the pH of the reaction buffer is within the optimal range (7.2-8.5).

  • High Aggregation:

    • Cause: High DAR can increase the hydrophobicity of the ADC, leading to aggregation.

    • Solution: Reduce the molar excess of the SMCC linker during the activation step. Optimize the purification process to remove aggregates. Consider incorporating hydrophilic linkers (e.g., PEGylated linkers) to improve solubility.[2]

  • Heterogeneity:

    • Cause: Conjugation to surface lysines results in a mixture of ADC species with different DARs and conjugation sites.

    • Solution: While inherent to this method, extensive characterization using techniques like HIC-HPLC is crucial to ensure batch-to-batch consistency. For more homogeneous ADCs, consider site-specific conjugation technologies.[7]

Conclusion

Amine-reactive linkers, particularly those utilizing NHS-ester chemistry, are a robust and widely accessible tool for the development of antibody-drug conjugates. The SMCC linker, as detailed in this guide, provides a reliable method for creating stable ADCs. Successful ADC development hinges on a thorough understanding of the underlying chemistry, careful optimization of reaction conditions, and comprehensive characterization of the final product. By following the principles and protocols outlined in these application notes, researchers can confidently advance their ADC programs from the bench to potential clinical applications.

References

  • Creative Biolabs. (n.d.). ADC Linker Products. Retrieved from [Link]

  • Creative Biolabs. (n.d.). SMCC (CAT#: ADC-L-016). Retrieved from [Link]

  • Lu, J., et al. (2016). Linker-payloads for antibody-drug conjugates.
  • NIN Fine Chemicals. (n.d.). Demystifying ADC Linkers: The Role of NHS-Azidobenzoate. Retrieved from [Link]

  • Strop, P. (2014). Current ADC linker chemistry. Pharmaceutical Research, 31(10), 2694-2703.
  • Su, D., et al. (2018).
  • Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: a new era of cancer therapy. European Journal of Medicinal Chemistry, 143, 290-302.
  • AxisPharm. (2022, October 28). What are ADC Linkers? Retrieved from [Link]

Sources

Method

"Methyl 2-[(succinimidooxy)carbonyl]benzoate" in solid-phase peptide synthesis

Topic: Methyl 2-[(succinimidooxy)carbonyl]benzoate in Solid-Phase Peptide Synthesis Audience: Researchers, scientists, and drug development professionals. Introduction: A Strategic Tool for Complex Peptide Synthesis In t...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Methyl 2-[(succinimidooxy)carbonyl]benzoate in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Tool for Complex Peptide Synthesis

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-purity, complex peptide targets. While the Fmoc/tBu and Boc/Bzl strategies are the established workhorses, certain synthetic challenges—such as the synthesis of cyclic peptides, peptide segments for ligation, or sequences requiring unique side-chain modifications—demand a protecting group with an orthogonal cleavage profile.

Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) is a highly efficient reagent for the introduction of the N-terminal phthaloyl (Pht) protecting group.[1][2] The phthaloyl group offers a distinct advantage: its remarkable stability to both the acidic conditions of Boc-SPPS and the basic conditions of Fmoc-SPPS. This unique orthogonality allows for its selective removal without disturbing other protecting groups, providing a valuable layer of synthetic flexibility.

This guide provides a comprehensive overview of the application of MSB for N-terminal protection in SPPS, detailing the underlying chemistry, strategic applications, and robust, field-tested protocols for its use.

Part 1: The Scientific Rationale and Strategic Application

The Chemistry of N-Phthaloylation with MSB

Methyl 2-[(succinimidooxy)carbonyl]benzoate is an N-hydroxysuccinimide (NHS) activated ester of monomethyl phthalate. This activation renders the carbonyl group highly susceptible to nucleophilic attack by the free N-terminal amine of a resin-bound peptide. The reaction is typically rapid and clean, proceeding smoothly in common SPPS solvents like N,N-Dimethylformamide (DMF). The primary byproduct, N-hydroxysuccinimide, is easily washed away.

The resulting N-phthaloyl group is a robust imide, resistant to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for Boc removal and final cleavage from most resins.[3]

Diagram: Mechanism of On-Resin N-Phthaloylation using MSB

SPPS_Workflow cluster_SPPS Standard Fmoc SPPS Cycle Start Start with Rink Amide Resin Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotect Wash1 Wash (DMF) Fmoc_Deprotect->Wash1 Couple Couple Next Fmoc-AA-OH Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Wash2->Fmoc_Deprotect Repeat n times Wash3 Final Fmoc Deprotection & Wash Wash2->Wash3 Pht_Protect On-Resin N-Phthaloylation (Protocol 2.1) Wash3->Pht_Protect Pht_Deprotect On-Resin Pht Deprotection (Protocol 2.2) Pht_Protect->Pht_Deprotect For N-terminal modification or cyclization Final_Cleavage Final Cleavage from Resin & Side-Chain Deprotection (TFA) Pht_Deprotect->Final_Cleavage Purify Purify Peptide Final_Cleavage->Purify

Caption: Workflow showing the integration of Pht protection/deprotection.

Protocol 2: On-Resin Deprotection of the N-Phthaloyl Group (Hydrazinolysis)

This protocol describes the standard method for removing the phthaloyl group to reveal the free N-terminal amine.

Rationale: Hydrazine hydrate acts as a potent nucleophile, attacking the imide carbonyls of the phthaloyl group. This leads to the formation of a stable, cyclic phthalhydrazide byproduct and liberates the desired amine. Refluxing is often required to ensure complete deprotection. [3] Materials:

  • N-Phthaloyl protected peptide-resin (0.1 mmol)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH) or DMF

  • DCM

Procedure:

  • Resin Preparation: Swell the N-Phthaloyl peptide-resin in the chosen solvent (EtOH or DMF, 2 mL) for 30 minutes in a vessel equipped for reflux.

  • Deprotection Reaction: Add hydrazine hydrate (50 µL, approx. 1.0 mmol, 10 equiv.) to the resin suspension.

  • Incubation: Heat the mixture to 60-80°C (reflux for ethanol) and maintain for 1-3 hours. Monitor the reaction for the disappearance of the starting material if analytical methods are available.

  • Cooling and Washing: Cool the reaction vessel to room temperature. Drain the solution and wash the resin extensively to remove the phthalhydrazide byproduct and excess hydrazine. A recommended wash sequence is:

    • Reaction Solvent (EtOH or DMF) (3 x 2 mL)

    • Water (to help dissolve the phthalhydrazide salt) (2 x 2 mL)

    • DMF (3 x 2 mL)

    • DCM (3 x 2 mL)

  • Confirmation: The presence of a free amine can be confirmed with a positive Kaiser test. The resin is now ready for subsequent reactions.

Protocol 3: Alternative, Milder On-Resin Pht Deprotection

For sensitive peptides where hydrazine is too harsh, aqueous methylamine offers a viable alternative. [4] Rationale: Methylamine, while a weaker nucleophile than hydrazine, is sufficient to cleave the phthalimide group under controlled conditions, often avoiding side reactions associated with hydrazinolysis.

Materials:

  • N-Phthaloyl protected peptide-resin (0.1 mmol)

  • Methylamine (40% in H₂O)

  • Tetrahydrofuran (THF) or Dioxane

  • DMF, DCM

Procedure:

  • Resin Preparation: Swell the N-Phthaloyl peptide-resin in THF or Dioxane (2 mL) for 30 minutes.

  • Deprotection Reaction: Prepare a 1:1 solution of 40% aqueous methylamine and the swelling solvent (e.g., 1 mL methylamine solution + 1 mL THF). Add this solution to the resin.

  • Incubation: Agitate the suspension at room temperature for 6-12 hours.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with:

    • THF/Water (1:1) (3 x 2 mL)

    • DMF (3 x 2 mL)

    • DCM (3 x 2 mL)

  • Confirmation: Confirm the presence of a free amine with a positive Kaiser test.

Part 3: Data Summary and Performance

The efficiency of these reactions is crucial for overall synthetic success. The following table summarizes typical reaction parameters and expected outcomes.

Process Reagent(s) Solvent Temp. Time Typical Yield/Completion Monitoring Reference(s)
On-Resin Phthaloylation MSB (3 eq.), DIPEA (3 eq.)DMFRT2-4 h>99%Kaiser Test (negative)[1][5]
On-Resin Deprotection (Standard) Hydrazine Hydrate (10 eq.)EtOH or DMF60-80°C1-3 hVariable, can be optimized to >60-95% [1]Kaiser Test (positive)[3]
On-Resin Deprotection (Mild) 40% aq. MethylamineTHF or DioxaneRT6-12 hGood, sequence-dependentKaiser Test (positive)[4]

References

  • Casimir, J. R., Guichard, G., & Briand, J. P. (2002). Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. The Journal of Organic Chemistry, 67(11), 3764–8. [Link]

  • Ornelas, C., et al. (2008). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. International Journal of Peptide Research and Therapeutics, 14, 145-150. [Link]

  • PubMed. (Publication Entry). Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing "Methyl 2-[(succinimidooxy)carbonyl]benzoate" Reaction Yield and Purity

Welcome to the technical support resource for "Methyl 2-[(succinimidooxy)carbonyl]benzoate" (MSB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for "Methyl 2-[(succinimidooxy)carbonyl]benzoate" (MSB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis, purification, and application of this versatile N-phthaloylation reagent.[1] Our goal is to empower you to overcome common experimental hurdles and achieve optimal reaction yields and purity.

I. Troubleshooting Guide: Diagnosing and Solving Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of Methyl 2-[(succinimidooxy)carbonyl]benzoate, which is a type of N-hydroxysuccinimide (NHS) ester. NHS esters are invaluable tools in bioconjugation and peptide synthesis, but their reactivity also makes them susceptible to side reactions that can diminish yield and purity.[2][3]

Issue 1: Low or No Product Yield

A low or non-existent yield of the desired MSB product is a frequent challenge. The root cause often lies in the quality of reagents, reaction conditions, or the presence of competing side reactions.

Potential Causes & Solutions:

  • Moisture Contamination: NHS esters are highly sensitive to moisture.[4][5][6] Water will hydrolyze the active ester back to the starting carboxylic acid (mono-methyl phthalate), rendering it inactive.[2][7]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, and handle reagents in a dry environment (e.g., under a nitrogen or argon atmosphere).

  • Degraded Coupling Agents: The choice and quality of the coupling agent used to form the NHS ester are critical. Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) can degrade over time.

    • Solution: Use fresh or properly stored coupling agents. If using EDC, which is more water-soluble, ensure it has been stored in a desiccator.

  • Suboptimal pH: The pH of the reaction mixture can significantly influence the rate of both the desired reaction and the competing hydrolysis.[2]

    • Solution: For the activation step of the carboxylic acid with N-hydroxysuccinimide (NHS), an acidic to neutral pH is generally preferred to minimize premature hydrolysis of the coupling agent.

  • Incomplete Activation: The carboxylic acid may not be fully activated before the addition of NHS.

    • Solution: Allow sufficient time for the activation of mono-methyl phthalate with the coupling agent before introducing N-hydroxysuccinimide. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Side Reactions: The highly reactive intermediate formed by carbodiimides can rearrange to a stable N-acylurea byproduct, which is unreactive and reduces the yield.[8]

    • Solution: Adding NHS promptly after the activation of the carboxylic acid can help to trap the reactive intermediate as the desired NHS ester before it has a chance to rearrange.[8] Using solvents with a low dielectric constant can also help to minimize N-acylurea formation.[8]

Issue 2: Presence of Impurities in the Final Product

Even with a reasonable yield, the purity of MSB can be compromised by various byproducts.

Potential Causes & Solutions:

  • Hydrolyzed Product: The primary impurity is often the starting material, mono-methyl phthalate, resulting from the hydrolysis of the NHS ester during the reaction or workup.[5]

    • Solution: Minimize exposure to water at all stages. During the workup, use anhydrous organic solvents for extraction and drying agents like anhydrous sodium sulfate or magnesium sulfate. Purification via crystallization or flash chromatography should be performed promptly.

  • Urea Byproducts: When using carbodiimide coupling agents like DCC or EDC, the corresponding urea byproduct (dicyclohexylurea or the water-soluble EDC urea) will be present.

    • Solution: Dicyclohexylurea is largely insoluble in many organic solvents and can be removed by filtration. The urea byproduct from EDC is water-soluble and can be removed with an aqueous wash during the workup.

  • Unreacted Starting Materials: Incomplete reaction can leave unreacted mono-methyl phthalate and N-hydroxysuccinimide in the product mixture.

    • Solution: Optimize the stoichiometry of your reagents. A slight excess of the coupling agent and NHS can help to drive the reaction to completion. These unreacted starting materials can typically be removed during purification.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal method for purifying Methyl 2-[(succinimidooxy)carbonyl]benzoate?

A1: Purification of NHS esters can be challenging due to their susceptibility to hydrolysis.[5]

  • Crystallization: If the product is a solid and sufficiently pure, recrystallization from a suitable anhydrous solvent system is often the best method to obtain high-purity material.

  • Flash Column Chromatography: This is a common technique, but care must be taken.[9] Use anhydrous solvents and consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent to prevent hydrolysis on the column.[9] However, some NHS esters may still degrade on silica.[9][10]

  • Precipitation/Trituration: Dissolving the crude product in a minimal amount of a good solvent (like dichloromethane or acetonitrile) and then adding a poor solvent (like diethyl ether or hexanes) can cause the desired product to precipitate, leaving impurities in the solution.[5][9]

Q2: How should I store Methyl 2-[(succinimidooxy)carbonyl]benzoate to ensure its stability?

A2: Long-term stability is crucial for reproducible results. MSB, like other NHS esters, should be stored under desiccated conditions at a low temperature (e.g., -20°C).[5] It is highly recommended to store it in small aliquots to avoid repeated exposure of the entire batch to atmospheric moisture each time it is used.

Q3: Can I use solvents like DMSO or DMF to dissolve MSB for a reaction?

A3: Yes, anhydrous dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common solvents for dissolving NHS esters, especially for subsequent reactions with biomolecules in aqueous buffers.[2][11] However, it is critical to use high-purity, anhydrous grade solvents.[11] DMF can degrade over time to form dimethylamine, which will react with the NHS ester.[11][12] If your DMF has a "fishy" odor, it should not be used.[11] Solutions of NHS esters in these solvents should be prepared fresh and used immediately.[11]

Q4: My downstream phthaloylation reaction is not working, even with seemingly pure MSB. What could be the issue?

A4: If you have confirmed the purity of your MSB, the issue may lie in the conditions of the phthaloylation reaction itself.

  • Nucleophile Protonation: The primary amine you are targeting for phthaloylation needs to be in its neutral, nucleophilic form to react.[7] Reactions are typically carried out in the presence of a non-nucleophilic base (like triethylamine or diisopropylethylamine) to scavenge the acid produced and ensure the amine remains deprotonated.

  • Competing Nucleophiles: Ensure your reaction buffer does not contain primary amines, such as Tris or glycine, as these will compete with your target molecule for reaction with the MSB.[11]

  • Steric Hindrance: If the target amine is sterically hindered, the reaction may require longer reaction times, elevated temperatures, or a larger excess of the MSB reagent.[13]

III. Experimental Protocols & Data

Protocol 1: Synthesis of Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB)

This protocol describes a general procedure for the synthesis of MSB using a carbodiimide coupling agent.

Materials:

  • Mono-methyl phthalate

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve mono-methyl phthalate (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled solution with stirring. If using EDC, it can be added as a solid in one portion.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, if DCC was used, filter off the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of fresh, anhydrous DCM.

  • If EDC was used, wash the organic phase with a 5% aqueous citric acid solution, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude MSB by recrystallization or flash column chromatography.

ParameterRecommended ConditionRationale
Solvent Anhydrous DCM, THF, or AcetonitrileAprotic solvents to prevent hydrolysis.
Temperature 0°C to Room TemperatureInitial cooling helps to control the reaction rate and minimize side reactions.
Stoichiometry Slight excess of NHS and Coupling AgentHelps to drive the reaction to completion.
Work-up Anhydrous conditions; filtration of DCUCritical for removing byproducts and preventing hydrolysis of the final product.
Protocol 2: Quality Control - Activity Test for MSB

This is a qualitative test to confirm the reactivity of your synthesized MSB by observing its hydrolysis.[11]

Procedure:

  • Prepare a solution of your MSB in an amine-free buffer (e.g., phosphate buffer, pH 7.5).

  • Measure the initial absorbance of this solution at 260 nm using a UV-Vis spectrophotometer.

  • Induce rapid hydrolysis by adding a small amount of a base (e.g., 0.5 M NaOH).

  • Immediately measure the final absorbance at 260 nm.

  • A significant increase in absorbance confirms the presence of the active NHS ester, as the released N-hydroxysuccinimide absorbs at this wavelength.[11][14] If there is little to no change, your product has likely already hydrolyzed.

IV. Visualizing the Process

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_process Activation & Coupling cluster_byproducts Byproducts MMP Mono-methyl phthalate Intermediate O-acylisourea intermediate MMP->Intermediate + DCC NHS N-Hydroxysuccinimide DCC DCC DCU Dicyclohexylurea (DCU) MSB Methyl 2-[(succinimidooxy)carbonyl]benzoate (Product) Intermediate->MSB + NHS Intermediate->DCU Rearrangement troubleshooting_workflow Start Low Yield or Purity Issue CheckMoisture Check for Moisture? (Anhydrous Solvents/Glassware) Start->CheckMoisture CheckReagents Assess Reagent Quality? (Fresh Coupling Agents) CheckMoisture->CheckReagents No Solution Implement Corrective Actions: - Use dry conditions - Use fresh reagents - Optimize stoichiometry - Refine purification method CheckMoisture->Solution Yes CheckConditions Verify Reaction Conditions? (Stoichiometry, Temp.) CheckReagents->CheckConditions No CheckReagents->Solution Yes CheckPurification Optimize Purification? (Anhydrous, Fast) CheckConditions->CheckPurification No CheckConditions->Solution Yes CheckPurification->Solution No

Caption: A systematic approach to troubleshooting common issues in MSB synthesis.

V. References

  • Ghosh, A. K., et al. (2004). N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines. Journal of the Indian Chemical Society, 81(3), 231-233. Available at: [Link]

  • An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. (2016). European Journal of Organic Chemistry, 2016(26), 4381-4397. Available at: [Link]

  • N-Hydroxysuccinimide active ester. Shinsei Chemical Co., Ltd. Available at: [Link]

  • Anyone have a method of purifying NHS esters? Reddit. (2025). Available at: [Link]

  • Purification of polar NHS esters. Chemistry Stack Exchange. (2017). Available at: [Link]

  • Chapman, R. G., et al. (2001). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 17(4), 1219-1226. Available at: [Link]

  • Cline, G. W., & Hanna, S. B. (1988). Kinetics and Mechanisms of the Aminolysis of N-Hydroxysuccinimide Esters in Aqueous Buffers. The Journal of Organic Chemistry, 53(15), 3583-3586. Available at: [Link]

  • Side reactions of N-hydroxysuccinimide esters with nucleophiles. Chemistry Stack Exchange. (2012). Available at: [Link]

  • Casimir, J. R., et al. (2002). Methyl 2-((Succinimidooxy)carbonyl)benzoate (MSB): A New, Efficient Reagent for N-Phthaloylation of Amino Acid and Peptide Derivatives. The Journal of Organic Chemistry, 67(11), 3764-3768. Available at: [Link]

  • General scheme for side reactions of NHS-ester and carbamates. ResearchGate. Available at: [Link]

  • An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. ResearchGate. Available at: [Link]

  • Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available at: [Link]

  • Casimir, J. R., et al. (2002). Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. The Journal of Organic Chemistry, 67(11), 3764-8. Available at: [Link]

  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Quora. (2020). Available at: [Link]

  • Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit. (2022). Available at: [Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing Hydrolysis of Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB)

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB), an N-hydroxysuccinimide (NHS) ester reagent commonly used for the N-phthaloy...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB), an N-hydroxysuccinimide (NHS) ester reagent commonly used for the N-phthaloylation of amino acids, peptides, and other primary amine-containing molecules.[1][2] The high reactivity that makes MSB an efficient tool for creating stable amide bonds also renders it susceptible to hydrolysis, a competing reaction that can significantly impact experimental success.[3]

This guide provides an in-depth analysis of the factors causing hydrolysis and offers field-proven troubleshooting strategies and protocols to maximize your conjugation efficiency.

Understanding the Challenge: Aminolysis vs. Hydrolysis

The core of using MSB, like any NHS ester, is a competition between two nucleophilic reactions at the ester's carbonyl carbon: the desired aminolysis and the undesirable hydrolysis.[3][4]

  • Aminolysis (Desired Reaction): An unprotonated primary amine from your target molecule attacks the carbonyl carbon, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS).[4]

  • Hydrolysis (Competing Reaction): A water molecule or hydroxide ion attacks the same carbonyl carbon, cleaving the active ester and yielding an inactive carboxylic acid (in this case, methyl 2-carboxybenzoate) and the NHS leaving group.[3]

While primary amines are significantly better nucleophiles than water, the vast molar excess of water in aqueous reaction buffers makes hydrolysis a persistent and critical challenge to manage.[3][5]

G MSB Methyl 2-[(succinimidooxy)carbonyl]benzoate (Active NHS Ester) Amine Protein-NH₂ (Primary Amine) Water H₂O (Water/Hydroxide) Product Phthaloylated Product (Stable Amide Bond) MSB->Product pH 7.2-8.5 Byproduct Methyl 2-carboxybenzoate (Inactive Byproduct) MSB->Byproduct Competing Reaction Amine->Product Nucleophilic Attack Water->Byproduct Nucleophilic Attack NHS_leaving_group N-hydroxysuccinimide (Leaving Group) Product->NHS_leaving_group releases Byproduct->NHS_leaving_group

Caption: Competing reaction pathways for MSB: aminolysis vs. hydrolysis.

Technical FAQ & Troubleshooting Guide

This section addresses the most common issues encountered when working with MSB and other NHS esters.

Q1: My conjugation yield is extremely low. What are the primary factors I should investigate first?

Low yield is almost always traceable to one of four areas: Reagent Quality, Reaction Conditions (especially pH), Buffer Composition, or Solvent Purity.[6] We recommend a systematic check in the following order:

  • Confirm Reagent Activity: Has your MSB hydrolyzed during storage? Perform the quick qualitative activity test outlined in the protocols section below.[6][7]

  • Verify Reaction pH: Ensure your reaction buffer is within the optimal pH 7.2-8.5 range.[8] pH is the single most critical factor affecting the balance between aminolysis and hydrolysis.[3]

  • Check Buffer Compatibility: Confirm your buffer does not contain primary amines (e.g., Tris, Glycine), which will compete with your target molecule.[6][9]

  • Assess Solvent Quality: If preparing a stock solution, ensure you are using a high-purity, anhydrous grade of DMSO or DMF.[3][6]

G Start Start: Low Conjugation Yield CheckReagent 1. Test Reagent Activity (Protocol 2) Start->CheckReagent CheckpH 2. Verify Buffer pH (7.2 - 8.5) CheckReagent->CheckpH Active Discard Discard Reagent, Use Fresh Vial CheckReagent->Discard Inactive CheckBuffer 3. Check Buffer Composition (Amine-Free?) CheckpH->CheckBuffer Correct AdjustpH Adjust pH or Remake Buffer CheckpH->AdjustpH Incorrect CheckSolvent 4. Check Solvent Quality (Anhydrous?) CheckBuffer->CheckSolvent Correct SwitchBuffer Switch to Phosphate, HEPES, or Borate Buffer CheckBuffer->SwitchBuffer Incorrect End Optimized Reaction CheckSolvent->End Correct SwitchSolvent Use New, Anhydrous DMSO or DMF CheckSolvent->SwitchSolvent Incorrect

Caption: A logical workflow for troubleshooting low MSB conjugation yield.

Q2: What is the optimal pH for my reaction, and why is it so important?

The optimal pH is a compromise, typically between pH 7.2 and 8.5 .[3][8]

  • Below pH 7.2: Primary amines on your target molecule are increasingly protonated (-NH₃⁺), making them non-nucleophilic and drastically slowing the desired aminolysis reaction.[4]

  • Above pH 8.5: The concentration of hydroxide ions (OH⁻) increases, which accelerates the rate of NHS ester hydrolysis exponentially.[3][4] At pH 9, the half-life of a typical NHS ester can be reduced to mere minutes.[7][10]

Table 1: Half-life of Typical NHS Esters in Aqueous Solution This table summarizes the approximate half-life of NHS esters under various aqueous conditions, highlighting the profound impact of pH and temperature.

pHTemperature (°C)Approximate Half-LifeSource(s)
7.044-5 hours[4][8]
7.020-25 (Ambient)~1 hour[10]
8.04~1 hour[4]
8.520-25 (Ambient)30-60 minutes[4]
8.6410 minutes[8]
9.020-25 (Ambient)< 10 minutes[4][7]

Q3: Can I use TRIS or glycine to buffer my reaction?

No. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions.[6][9] These buffer molecules are themselves primary amines and will compete with your target molecule for reaction with the MSB, significantly reducing or eliminating the yield of your desired conjugate.[6]

  • Recommended Buffers: Phosphate-buffered saline (PBS), MES, HEPES, or borate buffers are excellent choices.[8]

Q4: How should I prepare and handle my MSB stock solution?

Proper handling is critical to prevent premature hydrolysis.

  • Use Anhydrous Solvents: MSB is not readily soluble in water.[7] Always prepare stock solutions in a high-purity, anhydrous (water-free) organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][5]

  • Beware of Degraded DMF: Over time, DMF can degrade to form dimethylamine, which has a distinct "fishy" odor.[9] This amine contaminant will react with and consume your MSB. If your DMF smells fishy, discard it and use a fresh, high-quality, amine-free grade.[6][9]

  • Prepare Fresh Solutions: Always dissolve the MSB immediately before use. Do not store MSB in solution, as even trace amounts of moisture in the solvent will cause degradation over time.[3][6]

Q5: How should I store the solid MSB reagent?

To ensure a long shelf-life, MSB powder must be protected from moisture.

  • Store Desiccated: Keep the vial tightly sealed and stored in a desiccator at the recommended temperature (typically -20°C).[7][10]

  • Equilibrate Before Opening: Before opening, always allow the vial to warm completely to room temperature.[7][10] Opening a cold vial will cause atmospheric moisture to condense on the powder, leading to rapid hydrolysis.[7]

Experimental Protocols

Protocol 1: General Methodology for Amine Labeling with MSB

This protocol provides a starting point for the N-phthaloylation of a primary amine-containing protein. Molar excess and incubation times may require optimization.

  • Prepare Target Molecule: Dissolve your protein or other amine-containing molecule in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).

  • Prepare MSB Stock Solution: Immediately before use, dissolve MSB in anhydrous DMSO or DMF to a concentration typically 10-20 times higher than the final desired reaction concentration.

  • Initiate Reaction: Add the calculated volume of the MSB stock solution to the target molecule solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of MSB over the amount of primary amines to be modified.[4] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[4]

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[4] Lower temperatures can help minimize hydrolysis if the desired aminolysis reaction is slow.[3]

  • Quench Reaction (Optional but Recommended): Stop the reaction by adding a small molecule primary amine to scavenge any unreacted MSB. Add Tris or glycine buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.[4]

  • Purify Conjugate: Remove unreacted MSB, the hydrolyzed byproduct, and the NHS leaving group from the final conjugate product using size-exclusion chromatography (e.g., a desalting column) or dialysis.[4]

Protocol 2: Qualitative Test for MSB Reagent Activity

This test confirms if your MSB is active or has been compromised by hydrolysis. It is based on the principle that the N-hydroxysuccinimide (NHS) leaving group, released upon hydrolysis, absorbs light strongly at ~260 nm.[6][7]

  • Prepare Solutions:

    • Reagent Solution: Weigh 1-2 mg of MSB and dissolve it in 2 mL of an amine-free buffer (e.g., phosphate buffer, pH 7-8). If needed, first dissolve the MSB in 250 µL of anhydrous DMSO/DMF, then add the buffer.[6][7]

    • Control Solution: Prepare a control tube containing the same buffer and organic solvent (if used) but without the MSB.[6]

  • Initial Absorbance Reading (A_initial):

    • Zero the spectrophotometer at 260 nm using the control solution.

    • Measure the absorbance of the Reagent Solution. If the absorbance is >1.0, dilute the solution with more buffer until it is within a readable range. Record this initial absorbance value.[6]

  • Induce Hydrolysis:

    • To 1 mL of the Reagent Solution from step 2, add 100 µL of 0.5 M NaOH.[6]

    • Vortex for 30 seconds to rapidly and completely hydrolyze all active ester.

  • Final Absorbance Reading (A_final):

    • Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm. The reading must be taken promptly (within 1 minute) as the NHS leaving group can also degrade over time.[7]

  • Interpretation:

    • If A_final is significantly greater than A_initial: Your MSB reagent is active and suitable for use.[10]

    • If A_final is not measurably greater than A_initial: Your MSB reagent has been compromised by hydrolysis and should be discarded.[10]

References
  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. The Glen Report 32-26. Retrieved from [Link]

  • Cline, G. W., & Hanna, S. B. (1988). Kinetics and Mechanisms of the Aminolysis of N-Hydroxysuccinimide Esters in Aqueous Buffers. Journal of Organic Chemistry, 53(15), 3583–3586. Retrieved from [Link]

  • Wegner, S. V., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(33), 10020–10026. Retrieved from [Link]

  • G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]

  • Adamczyk, M., et al. (2002). Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. The Journal of Organic Chemistry, 67(11), 3764–3768. Retrieved from [Link]

  • Adamczyk, M., Akireddy, S. R., & Reddy, R. E. (2002). Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. The Journal of Organic Chemistry, 67(11), 3764-8. Retrieved from [Link]

Sources

Troubleshooting

"Methyl 2-[(succinimidooxy)carbonyl]benzoate" storage conditions to prevent degradation

Welcome to the Technical Support Center for Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the optimal storage and handling of MSB to prevent degradation and ensure experimental success.

Introduction to Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB)

Methyl 2-[(succinimidooxy)carbonyl]benzoate, also known by its CAS Number 438470-19-0, is an efficient reagent for the N-phthaloylation of amino acids and their derivatives[1][2]. Like other N-hydroxysuccinimide (NHS) esters, its utility is rooted in its ability to react with primary amines to form stable amide bonds. However, this reactivity also makes it susceptible to degradation, primarily through hydrolysis. Understanding and mitigating this degradation is critical for achieving reproducible and high-yield results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Methyl 2-[(succinimidooxy)carbonyl]benzoate degradation?

A1: The primary degradation pathway for MSB is hydrolysis[3][4][5]. The N-hydroxysuccinimide (NHS) ester functional group is highly susceptible to nucleophilic attack by water. This reaction cleaves the ester bond, yielding the inactive methyl 2-carboxybenzoate and N-hydroxysuccinimide (NHS), as depicted in the diagram below. This process is irreversible and renders the reagent incapable of reacting with its intended primary amine target.

graph DegradationPathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

MSB [label="Methyl 2-[(succinimidooxy)carbonyl]benzoate\n(Active Reagent)", fillcolor="#F1F3F4"]; H2O [label="Water (H₂O)\n(Moisture)", shape=ellipse, fillcolor="#FFFFFF"]; Products [label="Methyl 2-carboxybenzoate\n(Inactive Byproduct)\n+\nN-hydroxysuccinimide (NHS)", fillcolor="#F1F3F4"];

MSB -> Products [label="Hydrolysis", color="#EA4335", fontcolor="#EA4335"]; H2O -> Products [style=invis]; }

Caption: Hydrolysis: The Primary Degradation Pathway of MSB.
Q2: A supplier datasheet for MSB states "Room temperature" for storage. Is this correct?

A2: While some suppliers may indicate room temperature storage, this advice should be approached with caution and is likely intended for short-term storage of an unopened, properly sealed container[6]. As a Senior Application Scientist, my field-proven insight is that the inherent instability of all NHS esters, including MSB, necessitates more stringent storage conditions to maximize shelf-life and performance. The reactivity of the NHS ester group makes it extremely sensitive to moisture[7][8]. Atmospheric humidity upon repeated opening and closing of the container at room temperature can lead to significant and progressive degradation. For long-term storage and to ensure the highest reactivity, storing the reagent desiccated at -20°C is strongly recommended[9].

Q3: How does pH affect the stability of MSB in solution?

A3: The pH of the aqueous solution is the most critical factor influencing the rate of hydrolysis[10]. The hydrolysis of NHS esters is significantly accelerated at higher pH. This is because the concentration of the hydroxide ion (OH⁻), a potent nucleophile, increases with alkalinity.

The optimal pH for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5[3][11]. This range represents a necessary compromise:

  • Below pH 7.2: Most primary amines are protonated (R-NH₃⁺), making them poor nucleophiles and slowing down the desired reaction.

  • Above pH 8.5: The rate of hydrolysis increases dramatically, leading to rapid inactivation of the MSB reagent[12]. For instance, the half-life of a typical NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6[4][5][12].

pHTemperatureApproximate Half-life of a Typical NHS EsterReference(s)
7.00°C~4-5 hours[4][12]
8.04°C~1 hour[12]
8.64°C~10 minutes[5][12]
Note: This data is for general NHS esters; specific rates for MSB may vary but will follow the same trend.
Q4: I dissolve my MSB in an organic solvent like DMSO or DMF before adding it to my aqueous reaction. Does this protect it from degradation?

A4: Yes, dissolving MSB in a high-quality, anhydrous (water-free) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is the correct procedure and is essential for preserving its activity[10][13]. In a truly anhydrous environment, the NHS ester is stable. However, degradation can still occur if:

  • The solvent is not anhydrous: "Reagent grade" solvents can contain enough water to cause hydrolysis over time. Using a freshly opened bottle of anhydrous solvent or solvent dried over molecular sieves is best practice.

  • The solvent has degraded: DMF, in particular, can degrade over time to form dimethylamine, a primary amine that will react with your MSB, quenching the reagent before it is added to your experiment[10][11]. If your DMF has a "fishy" odor, it should be discarded[11].

  • Stock solutions are stored improperly: Aqueous stock solutions of NHS esters should never be stored and must be used immediately[11]. While stock solutions in anhydrous DMSO or DMF are more stable, they should be prepared fresh for best results. If storage is necessary, it should be at -20°C in small aliquots under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture upon use.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with MSB.

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Start [label="Low or No Reaction Yield", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagent [label="1. Assess MSB Reagent Activity\n(Is the solid reagent active?)", shape=diamond, style=filled, fillcolor="#FBBC05"]; CheckStorage [label="2. Review Storage & Handling\n(Was it stored properly?)", shape=diamond, style=filled, fillcolor="#FBBC05"]; CheckReaction [label="3. Analyze Reaction Conditions\n(pH, Buffer, Time)", shape=diamond, style=filled, fillcolor="#FBBC05"];

PerformTest [label="Perform Qualitative Activity Test\n(Protocol Below)", fillcolor="#F1F3F4"]; StoreProperly [label="Action: Store at -20°C, desiccated.\nUse anhydrous solvents.", fillcolor="#F1F3F4"]; OptimizepH [label="Action: Verify buffer pH is 7.2-8.5.\nAvoid amine-containing buffers (e.g., Tris).", fillcolor="#F1F3F4"]; Success [label="Problem Resolved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckReagent; CheckReagent -> PerformTest [label=" Test "]; PerformTest -> CheckStorage [label=" Reagent OK "]; PerformTest -> StoreProperly [label=" Reagent Inactive ", color="#EA4335", fontcolor="#EA4335"]; CheckStorage -> CheckReaction [label=" Storage OK "]; CheckStorage -> StoreProperly [label=" Improper Storage ", color="#EA4335", fontcolor="#EA4335"]; CheckReaction -> OptimizepH [label=" Conditions Suboptimal ", color="#EA4335", fontcolor="#EA4335"]; CheckReaction -> Success [label=" Conditions OK "]; StoreProperly -> Success; OptimizepH -> Success; }

Caption: Troubleshooting Workflow for Poor MSB Reaction Efficiency.
Issue 1: My N-phthaloylation reaction has a very low yield or failed completely.

Potential Cause: The most likely culprit is hydrolyzed, and therefore inactive, MSB reagent.

Troubleshooting Protocol: Qualitative Assessment of MSB Activity

This protocol allows you to quickly verify if your MSB is still reactive. It is based on the principle that the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which has a characteristic UV absorbance around 260 nm[13][14]. By forcing the hydrolysis with a strong base, a significant increase in absorbance at 260 nm will only occur if active ester was present.

Materials:

  • Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB)

  • Amine-free buffer, pH 7-8 (e.g., 0.1 M phosphate buffer)[13]

  • 0.5 N NaOH solution

  • UV-Vis Spectrophotometer and quartz cuvettes

Step-by-Step Methodology:

  • Prepare MSB Solution: Weigh 1-2 mg of your MSB and dissolve it in 2 mL of the amine-free buffer. If MSB is not readily soluble, first dissolve it in a minimal volume (e.g., 50-100 µL) of anhydrous DMSO or DMF, then bring the final volume to 2 mL with the buffer[13].

  • Prepare Blank: Use the same buffer (including the small amount of organic solvent, if used) as your blank reference.

  • Measure Initial Absorbance (A_initial): Zero the spectrophotometer at 260 nm using your blank. Measure and record the absorbance of your MSB solution.

  • Induce Forced Hydrolysis: To 1 mL of your MSB solution, add 100 µL of 0.5 N NaOH. Mix thoroughly by vortexing for 30 seconds[13][14].

  • Measure Final Absorbance (A_final): Immediately measure the absorbance of the base-treated solution at 260 nm.

Interpreting the Results:

  • If A_final is significantly greater than A_initial: Your MSB reagent is active. The problem likely lies with your reaction conditions (see Issue 2).

  • If A_final is not measurably greater than A_initial: Your MSB reagent has likely been hydrolyzed and is inactive. It should be discarded, and a new vial should be used[13].

Issue 2: My MSB reagent is active, but my reaction yield is still poor.

Potential Cause: Suboptimal reaction conditions are likely preventing the desired reaction from proceeding efficiently.

Troubleshooting Steps:

  • Verify Buffer Composition: Ensure your reaction buffer does not contain primary amines. Buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine will compete with your target molecule for reaction with MSB, significantly lowering your yield[11][15]. Use non-amine-containing buffers such as phosphate, bicarbonate, HEPES, or borate[4].

  • Confirm Reaction pH: Use a calibrated pH meter to confirm that the final pH of your reaction mixture is within the optimal 7.2-8.5 range after all components, including your dissolved MSB solution, have been added.

  • Check Molar Ratios: In N-phthaloylation, MSB is typically used in a slight molar excess relative to the amino acid or peptide. Ensure your calculations are correct and consider a modest increase in the molar excess of MSB.

  • Review Handling of Reagent Solutions: Always prepare the MSB solution in anhydrous solvent immediately before adding it to the aqueous reaction buffer. Never let the MSB sit in the aqueous buffer for an extended period before adding your target molecule, as hydrolysis is continuous[15].

References

  • Casimir, J. R., et al. (2002). Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. The Journal of Organic Chemistry, 67(11), 3764–3768. [Link]

  • BenchChem. (n.d.). Preventing hydrolysis of NHS esters during conjugation.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjugation Reactions.
  • BenchChem. (n.d.). Technical Support Center: Optimizing pH for EDC/NHS Reactions.
  • SciSpace. (2002). Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. Retrieved from [Link]

  • Lin, C. Y., et al. (2021). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Journal of Porphyrins and Phthalocyanines, 25(07n08), 834-845.
  • ResearchGate. (2002). Methyl 2-((Succinimidooxy)carbonyl)benzoate (MSB): A New, Efficient Reagent for N -Phthaloylation of Amino Acid and Peptide Derivatives. Retrieved from [Link]

  • Alfa Aesar. (2011). Material Safety Data Sheet: Methyl benzoate.
  • Lämmerhofer, M., & Lindner, W. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(15), 6215–6220.
  • CP Lab Safety. (n.d.). Methyl 2-[(succinimidooxy)carbonyl]benzoate, min 97%, 25 grams. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Methyl 2-[(succinimidooxy)carbonyl]benzoate 0.97.
  • BenchChem. (n.d.). Troubleshooting EDC-NHS Coupling Reactions with PEG-Acid: A Technical Support Guide.
  • Glen Research. (2020). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32.26.
  • Lämmerhofer, M., & Lindner, W. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). RSC Publishing. [Link]

  • Lämmerhofer, M., & Lindner, W. (2015). Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods (RSC Publishing). [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds.
  • ResearchGate. (n.d.). A simple preparation of phthaloyl amino acids via a mild phthaloylation.
  • Synlett. (2002). Enantioselective Synthesis of N-Protected α-Amino Acid Hydrazides.
  • Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to "Methyl 2-[(succinimidooxy)carbonyl]benzoate" (MSB) for N-Phthaloylation

Welcome to the comprehensive technical support guide for "Methyl 2-[(succinimidooxy)carbonyl]benzoate" (MSB), a highly efficient reagent for the N-phthaloylation of primary amines, particularly in the context of amino ac...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for "Methyl 2-[(succinimidooxy)carbonyl]benzoate" (MSB), a highly efficient reagent for the N-phthaloylation of primary amines, particularly in the context of amino acid and peptide chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the practical application of MSB, troubleshoot potential issues, and ensure the integrity of your experimental outcomes. As your dedicated scientific resource, this document moves beyond a simple protocol, offering in-depth explanations and field-proven insights to empower your research.

Introduction to MSB: The "Racemization-Free" Phthaloylation Reagent

Methyl 2-[(succinimidooxy)carbonyl]benzoate, often abbreviated as MSB, has established itself as a valuable tool for the introduction of the phthaloyl protecting group onto primary amines. Its primary application lies in the protection of amino acids and peptides during synthesis. The key advantage of MSB is its ability to facilitate a simple and racemization-free phthaloylation process, yielding excellent results with a variety of substrates including α-amino acids, α-amino alcohols, dipeptides, α-amino carboxamides, and α-amino esters.[1][2]

The core of MSB's reactivity lies in the N-hydroxysuccinimide (NHS) ester functionality. NHS is an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack by a primary amine. This leads to the formation of a stable amide bond and the desired N-phthaloylated product.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during the use of MSB.

Q1: What is the primary and most common side reaction when using MSB?

The most prevalent side reaction is the hydrolysis of the N-hydroxysuccinimide (NHS) ester. NHS esters are sensitive to moisture and will react with water to regenerate the parent carboxylic acid (monomethyl phthalate) and N-hydroxysuccinimide. This hydrolysis renders the MSB inactive and unable to react with your target amine, leading to lower yields of the desired N-phthaloylated product.

Q2: How can I minimize the hydrolysis of MSB?

Minimizing hydrolysis is critical for successful N-phthaloylation. Here are key strategies:

  • Stringent Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Aprotic solvents such as dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile are recommended.

  • Proper Reagent Handling: MSB is a solid that should be stored in a desiccator to protect it from atmospheric moisture.[3] Always allow the reagent container to warm to room temperature before opening to prevent condensation.

  • pH Control: The rate of NHS ester hydrolysis is pH-dependent. While the reaction with amines is favored at slightly basic pH (typically pH 8-9), higher pH values will significantly accelerate hydrolysis. Careful control of the reaction pH is therefore crucial.

Q3: Can MSB react with other functional groups besides primary amines?

While MSB is highly selective for primary amines, other nucleophilic functional groups present in your molecule, such as secondary amines, thiols, and hydroxyls, can potentially react, although at a much slower rate. The reactivity is generally in the order of primary amine > secondary amine > thiol > hydroxyl. Reactions with secondary amines are possible but are often much slower due to steric hindrance.

Q4: Are there any side reactions involving the methyl benzoate portion of the MSB molecule?

Under the typical conditions used for N-phthaloylation (mild, slightly basic), the methyl benzoate moiety is generally stable and unreactive. The ester group of the methyl benzoate is significantly less reactive towards nucleophilic attack than the NHS ester. However, under harsh conditions (e.g., strong acid or base, high temperatures), hydrolysis of the methyl ester to the corresponding carboxylic acid could occur.

Q5: What are the expected byproducts in my reaction mixture?

The primary byproducts you should expect to see are:

  • N-hydroxysuccinimide (NHS): The leaving group from the reaction.

  • Monomethyl phthalate: The product of MSB hydrolysis.

  • Unreacted starting materials: Your amine-containing compound and any excess MSB.

Troubleshooting Guide

Encountering unexpected results is a common part of research. This troubleshooting guide provides a structured approach to identifying and resolving issues in your N-phthaloylation reactions with MSB.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of N-Phthaloylated Product Hydrolysis of MSB: The reagent was inactive due to exposure to moisture.- Ensure all glassware is oven-dried. - Use fresh, anhydrous solvents. - Store MSB in a desiccator and handle it quickly.
Incorrect pH: The reaction pH was too low (amine not sufficiently nucleophilic) or too high (accelerated hydrolysis).- Optimize the pH of the reaction buffer (typically pH 8.0-9.0). - Use a non-nucleophilic buffer such as sodium bicarbonate or borate buffer.
Insufficient Reagent: The molar ratio of MSB to the amine was too low.- Use a slight excess (1.1-1.5 equivalents) of MSB.
Steric Hindrance: The primary amine on your substrate is sterically hindered, slowing down the reaction.- Increase the reaction time and/or temperature. - Consider a less sterically hindered phthaloylation reagent if the issue persists.
Presence of Multiple Products in Analysis (TLC, LC-MS) Incomplete Reaction: Both starting material and product are present.- Increase the reaction time or the amount of MSB.
Side Reactions: Reaction with other nucleophilic groups or formation of byproducts.- Optimize reaction conditions (lower temperature, shorter reaction time) to improve selectivity. - Purify the product using column chromatography or recrystallization.
Hydrolysis of Product: The phthalimide ring can be susceptible to hydrolysis under strongly basic conditions, leading to the ring-opened o-carboxybenzoyl derivative.[4]- Avoid prolonged exposure to high pH during workup and purification.
Difficulty in Purifying the Product Co-elution of Byproducts: NHS and monomethyl phthalate can be difficult to separate from the desired product.- Perform an aqueous wash to remove the water-soluble NHS. - Monomethyl phthalate can often be removed by recrystallization or careful column chromatography.
Product Insolubility: The N-phthaloylated product may have limited solubility in common solvents.- Experiment with different solvent systems for purification. Recrystallization from a solvent mixture like ethanol/water can be effective.

Experimental Protocols & Methodologies

General Protocol for N-Phthaloylation of an Amino Acid using MSB

This protocol provides a general guideline. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Materials:

  • Amino acid

  • Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino acid (1.0 equivalent) in anhydrous DMF.

  • Basification: Add triethylamine or DIPEA (2.0-2.2 equivalents) to the solution to deprotonate the amino group and neutralize the carboxylic acid.

  • Addition of MSB: Add MSB (1.1-1.2 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_reagent Check MSB Quality (hydrolyzed?) start->check_reagent check_conditions Review Reaction Conditions (anhydrous?, pH?) start->check_conditions check_stoichiometry Verify Stoichiometry (sufficient MSB?) start->check_stoichiometry check_workup Analyze Workup & Purification (product loss?) start->check_workup reagent_sol Use fresh, properly stored MSB. check_reagent->reagent_sol If suspected conditions_sol Ensure anhydrous conditions. Optimize pH (8-9). check_conditions->conditions_sol If suboptimal stoichiometry_sol Use 1.1-1.5 eq. of MSB. check_stoichiometry->stoichiometry_sol If insufficient workup_sol Optimize extraction and purification steps. check_workup->workup_sol If loss is likely

Caption: Troubleshooting workflow for low yield in N-phthaloylation reactions.

Data Interpretation & Analytical Characterization

Proper analysis is key to confirming the success of your reaction and the purity of your product.

Table 1: Expected Mass Spectrometry Data
CompoundDescriptionExpected Mass Change
N-Phthaloylated Product Desired product+ 130.026 Da (addition of C₈H₄O₂)
Hydrolyzed MSB Monomethyl phthalate180.042 Da (as a byproduct)
Ring-Opened Product N-(o-carboxybenzoyl) derivative+ 148.037 Da (addition of C₈H₄O₃)
Analytical Techniques for Reaction Monitoring and Characterization
  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting amine and the appearance of the more nonpolar N-phthaloylated product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the final product. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like trifluoroacetic acid (TFA) or formic acid is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of aromatic protons from the phthaloyl group (typically a multiplet between 7.8-8.0 ppm) and the disappearance of the amine protons are key indicators of a successful reaction.

    • ¹³C NMR: The appearance of new carbonyl signals from the phthalimide group can be observed.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify byproducts.

Reaction Mechanism and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reaction: Hydrolysis MSB MSB Intermediate Tetrahedral Intermediate MSB->Intermediate Hydrolysis_Product Monomethyl Phthalate MSB->Hydrolysis_Product Amine R-NH₂ Amine->Intermediate Nucleophilic Attack Product N-Phthaloylated Product Intermediate->Product NHS NHS (leaving group) Intermediate->NHS Water H₂O Water->MSB Nucleophilic Attack

Caption: Simplified reaction mechanism of N-phthaloylation with MSB and the competing hydrolysis side reaction.

Conclusion

"Methyl 2-[(succinimidooxy)carbonyl]benzoate" is a powerful reagent for the racemization-free N-phthaloylation of primary amines. Success in its application hinges on a clear understanding of its reactivity and the proactive mitigation of potential side reactions, primarily hydrolysis. By adhering to the principles of anhydrous reaction conditions, careful pH control, and appropriate analytical monitoring, researchers can consistently achieve high yields and pure products. This guide serves as a foundational resource to support your experimental success. For further inquiries or more complex troubleshooting scenarios, please do not hesitate to reach out to our technical support team.

References

  • Casimir, J. R., Guichard, G., & Briand, J. P. (2002). Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. The Journal of organic chemistry, 67(11), 3764–3768. [Link]

  • ResearchGate. (2018). Methyl 2-((Succinimidooxy)carbonyl)benzoate (MSB): A New, Efficient Reagent for N -Phthaloylation of Amino Acid and Peptide Derivatives. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Methyl 2-[(succinimidooxy)carbonyl]benzoate, min 97%, 25 grams. Retrieved from [Link]

  • RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • MDPI. (2018). Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin. Molecules, 23(11), 2947. [Link]

  • BenchChem. (2025). Technical Support Center: N-Phthaloylglycine in Peptide Synthesis. Retrieved from a hypothetical BenchChem technical document.

Sources

Troubleshooting

How to remove "Methyl 2-[(succinimidooxy)carbonyl]benzoate" byproducts from a reaction

A Guide to Troubleshooting and Purification Strategies for Reactions Involving Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) Welcome to the technical support guide for researchers utilizing Methyl 2-[(succinimidooxy)...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting and Purification Strategies for Reactions Involving Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB)

Welcome to the technical support guide for researchers utilizing Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB). This document provides in-depth troubleshooting advice and detailed protocols to address the common challenge of byproduct removal following N-phthaloylation reactions. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested solutions to ensure the integrity and purity of your final compound.

Introduction: Understanding the Chemistry of MSB

Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) is an efficient N-hydroxysuccinimide (NHS) ester-based reagent designed for the N-phthaloylation of primary amines, such as those found in amino acids and peptides.[1][2] The core reaction is a nucleophilic acyl substitution where the amine attacks the activated carbonyl, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[]

While effective, the reaction's success hinges on managing the reagent's reactivity and the subsequent purification. The primary challenges arise from the moisture sensitivity of the NHS ester, which can lead to hydrolysis, and the need to remove both the NHS leaving group and any unreacted starting material.[4][5] This guide provides a structured approach to identifying and removing these common impurities.

Reaction and Byproduct Formation Pathway

cluster_reactants Reactants MSB MSB Reagent (Methyl 2-[(succinimidooxy)carbonyl]benzoate) DesiredProduct Desired Product (N-Phthaloylated Compound) MSB->DesiredProduct + R-NH₂ (Desired Reaction) NHS Byproduct 1 (N-Hydroxysuccinimide) HydrolyzedMSB Byproduct 2 (Hydrolyzed MSB) MSB->HydrolyzedMSB (Hydrolysis Side-Reaction) Amine Primary Amine (R-NH₂) Water Water (H₂O) (Moisture) Water->HydrolyzedMSB

Caption: Desired reaction pathway and common side-reactions for MSB.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in an MSB reaction?

The most common byproducts you will encounter are:

  • N-Hydroxysuccinimide (NHS): The leaving group from the active ester. It is a water-soluble, crystalline solid.[6][7]

  • Hydrolyzed MSB (Methyl 2-carboxybenzoate): Formed when the MSB reagent reacts with water instead of your target amine. This is a significant issue if anhydrous conditions are not maintained or if the reaction is run in aqueous buffers at non-optimal pH.[5][8]

  • Unreacted MSB: An excess of the reagent is often used to drive the reaction to completion, requiring removal during workup.[9]

  • O-acylated Side Products: In peptide chemistry, the activated ester can sometimes react with the hydroxyl groups of serine, threonine, or tyrosine residues, creating ester linkages that may need to be cleaved and removed.[10]

Q2: Why is the removal of these byproducts so critical?

Purification is essential for accurate downstream applications. Residual NHS or unreacted MSB can interfere with quantification assays (NHS absorbs strongly around 260-280nm) and can continue to react with other nucleophiles, leading to non-specific labeling.[8] For drug development, purity is paramount to ensure target specificity and reduce potential toxicity.[11]

Q3: How do I choose the best purification strategy for my experiment?

The optimal strategy is dictated almost entirely by the physicochemical properties of your desired product , particularly its molecular weight and solubility. Large molecules like proteins are easily separated from small byproducts, whereas small-molecule purifications require methods that can differentiate between compounds with more similar properties.

Decision Workflow for Purification Method Selection

G start Start: Crude Reaction Mixture q_mw What is the MW of my N-Phthaloylated product? start->q_mw high_mw High MW (>10 kDa) (e.g., Protein, Polymer) q_mw->high_mw High low_mw Low MW (<10 kDa) (e.g., Small Peptide, Organic Molecule) q_mw->low_mw Low sec Size Exclusion Chromatography (SEC) / Gel Filtration high_mw->sec Fast & Common dialysis Dialysis high_mw->dialysis For very large molecules q_solid Is my product a stable, crystalline solid? low_mw->q_solid recrystallize Recrystallization q_solid->recrystallize Yes q_solubility Do product and byproducts have different solubilities? q_solid->q_solubility No / Gummy Solid extract Liquid-Liquid Extraction q_solubility->extract Yes chromatography Chromatography (RP-HPLC, Silica Gel) q_solubility->chromatography No / Similar Solubility

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Chemistries: A Senior Application Scientist's Guide to Amine Modification in Proteins—NHS Esters vs. Methyl 2-[(succinimidooxy)carbonyl]benzoate

For researchers, scientists, and drug development professionals navigating the complex world of protein modification, the precise chemical tools we select are paramount. The covalent alteration of protein residues allows...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex world of protein modification, the precise chemical tools we select are paramount. The covalent alteration of protein residues allows us to attach probes, study interactions, and control function. Among the most common targets for such modifications are the primary amines found at the N-terminus and on the side chains of lysine residues.

This guide provides an in-depth comparison of two amine-reactive chemistries, each powerful in its own right but designed for fundamentally different purposes. We will explore the well-established role of N-Hydroxysuccinimide (NHS) esters for the covalent labeling of proteins. In contrast, we will introduce Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) , a reagent for the reversible protection of protein amines through N-phthaloylation. Understanding the distinct applications, mechanisms, and practical considerations of each is crucial for designing robust and meaningful experiments.

Part 1: The Workhorse of Protein Labeling - N-Hydroxysuccinimide (NHS) Esters

NHS esters are the undisputed workhorses for covalently attaching molecules such as fluorescent dyes, biotin, or crosslinkers to proteins.[1] Their popularity stems from their ability to form stable amide bonds with primary amines under relatively mild conditions.[2]

The Mechanism of NHS Ester Labeling

The reaction proceeds via a nucleophilic attack by the unprotonated amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.[3] The reaction is highly pH-dependent; alkaline conditions (typically pH 8.3-8.5) are required to deprotonate the amine, thereby increasing its nucleophilicity.[3]

NHS_Ester_Mechanism Protein_NH2 Protein-NH₂ Amide_Bond Protein-NH-CO-R Protein_NH2->Amide_Bond Stable Amide Bond NHS_Ester R-CO-O-NHS NHS_Ester->Amide_Bond NHS NHS NHS_Ester->NHS Released

Caption: Mechanism of NHS ester reaction with a primary amine on a protein.

Key Characteristics and Limitations

The primary strength of NHS ester chemistry lies in its efficiency and the stability of the resulting amide bond. However, this method has a significant limitation: a lack of site-specificity. Since most proteins contain numerous lysine residues on their surface, NHS esters will randomly label these accessible amines.[4] This can lead to a heterogeneous population of labeled proteins, which may interfere with protein function or complicate downstream analysis.[4]

Furthermore, NHS esters are susceptible to hydrolysis in aqueous environments, a competing reaction that becomes more pronounced at the higher pH required for efficient labeling.[3] This hydrolysis reduces the amount of reagent available for protein modification.

Part 2: A Tool for Control - Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) for Amine Protection

In contrast to the permanent labeling achieved with most NHS esters, Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) serves a different purpose: the reversible protection of primary amines through N-phthaloylation.[5] Amine protection is a critical strategy in protein chemistry and peptide synthesis, preventing specific amine groups from participating in a subsequent chemical reaction.[6]

The Mechanism of N-Phthaloylation with MSB

MSB reacts with primary amines in a two-step intramolecular cyclization process. The amine first attacks the succinimidyl ester, forming an intermediate amide. This is followed by a rapid cyclization, where the newly formed amide nitrogen attacks the methyl benzoate carbonyl group, releasing methanol and forming a stable phthalimide ring. This process effectively "caps" the amine group.[5]

MSB_Mechanism cluster_reactants Reactants cluster_product Product Protein_NH2 Protein-NH₂ Intermediate Intermediate Amide Protein_NH2->Intermediate MSB Methyl 2-[(succinimidooxy) carbonyl]benzoate MSB->Intermediate NHS NHS MSB->NHS Released Phthalimide Protein-N-Phthaloyl Intermediate->Phthalimide Intramolecular Cyclization Methanol Methanol Intermediate->Methanol Released

Caption: Mechanism of N-phthaloylation of a protein amine using MSB.

Applications and Reversibility

The phthaloyl group is a robust protecting group, stable under a variety of conditions. This allows for subsequent chemical modifications to be performed on other parts of the protein without affecting the protected amines. The key advantage of this method is its reversibility. The phthalimide can be removed to regenerate the free amine under specific conditions, such as treatment with hydrazine or sodium borohydride, often with minimal side products.[7][8] This reversible "capping" provides a level of control not achievable with standard NHS ester labeling.

Head-to-Head Comparison: Labeling vs. Protection

The choice between a standard NHS ester and MSB depends entirely on the experimental goal.

FeatureStandard NHS EstersMethyl 2-[(succinimidooxy)carbonyl]benzoate (MSB)
Primary Application Covalent labeling of proteinsReversible protection of protein amines
Target Residues N-terminus, LysineN-terminus, Lysine
Reaction Product Stable Amide BondPhthalimide Ring
Reaction pH 8.0 - 9.0Near-neutral to slightly alkaline
Reversibility Generally irreversibleReversible (e.g., with hydrazine)[8]
Key Advantage Forms a very stable conjugate[1]Allows for controlled, temporary modification
Major Limitation Lack of site-specificity, potential for heterogeneity[4]Deprotection conditions can be harsh for some proteins

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester

This protocol is a general guideline and may require optimization for specific proteins and labels.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • NHS ester of the desired label (e.g., fluorescent dye, biotin)

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate, pH 8.3

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Adjust the protein concentration to 1-10 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3).[3] Ensure the buffer is free of primary amines like Tris.

  • Prepare the NHS Ester Stock Solution: Dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the dissolved NHS ester. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Remove the unreacted label and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) using spectrophotometry.

Protocol 2: Representative Procedure for N-Phthaloylation of a Protein with MSB

This protocol is adapted from methodologies for amino acids and peptides and may require significant optimization for specific proteins.[5]

Materials:

  • Protein of interest in a suitable buffer (e.g., borate buffer, pH 8.0)

  • Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB)

  • Anhydrous aprotic solvent (e.g., Dioxane or Acetonitrile)

  • Hydrazine hydrate (for deprotection)

  • Dialysis or size-exclusion chromatography system

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in a suitable buffer at a concentration of 1-5 mg/mL.

  • Prepare the MSB Solution: Dissolve MSB in a minimal amount of an anhydrous aprotic solvent.

  • Phthaloylation Reaction: Add a 10- to 50-fold molar excess of the MSB solution to the protein solution.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purification of Protected Protein: Remove excess MSB and byproducts by dialysis or size-exclusion chromatography against the desired buffer.

  • (Optional) Deprotection: To remove the phthaloyl group, the purified protein can be treated with a solution of hydrazine hydrate (e.g., 0.5 M) in a suitable buffer for several hours at room temperature.[8] The deprotected protein should then be purified again by dialysis or size-exclusion chromatography.

Conclusion: Choosing the Right Tool for the Job

Both NHS esters and Methyl 2-[(succinimidooxy)carbonyl]benzoate are valuable reagents for the chemical modification of protein amines. However, they are not interchangeable.

  • Choose an NHS ester when your goal is to stably and covalently attach a reporter molecule (e.g., a fluorophore for imaging) or a functional group (e.g., biotin for affinity purification) to a protein. Be mindful of the potential for random labeling and its impact on your experiment.

  • Choose MSB when you need to temporarily block primary amines to direct a subsequent reaction to other sites on the protein. This strategy of protection and deprotection offers a higher level of control for multi-step protein modifications.

As with any chemical modification of a protein, careful optimization and characterization are essential to ensure the integrity and functionality of the final product. By understanding the distinct chemistries and applications of these reagents, researchers can make more informed decisions, leading to more precise and reliable results in their protein-centric studies.

References

  • Dempsey, D. R., et al. (2019). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 624, 149-166. [Link]

  • Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • Urtizberea, A., et al. (2022). Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. Current Protocols, 2(10), e578. [Link]

  • Dempsey, D. R., et al. (2018). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Journal of Visualized Experiments, (141), 58611. [Link]

  • Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096. [Link]

  • Casimir, J. R., et al. (2002). Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. The Journal of Organic Chemistry, 67(11), 3764-3768. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information - General procedure for the deprotection of the phthalimide. Retrieved from [Link]

  • Albericio, F., et al. (2001). Amino Acid-Protecting Groups. Current Protocols in Protein Science, Chapter 9, Unit 9.1.
  • Rhodium.ws. (n.d.). NaBH4 Phthalimide Deprotection of Amines. Retrieved from [Link]

  • T. M. de Souza, et al. (2019). Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes. Bioconjugate Chemistry, 30(6), 1756-1761. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide synthesis: a chronological history. Chemical Reviews, 111(11), 6557-6602.
  • Hoogwater, D. A., et al. (1973). A synthesis of N-phthaloyl amino acids and amino acid esters under mild conditions. Recueil des Travaux Chimiques des Pays-Bas, 92(8), 819-825.
  • Khosropour, A. R., et al. (2004). Mild and effective N-phthaloylation of amino acids. Amino Acids, 27(2), 183-186. [Link]

  • Vankawala, P. J., et al. (2001). Note Protection of amino group as N-phthaly\ de- rivative using microwave irradiation. Indian Journal of Chemistry - Section B, 40B, 1089-1091.
  • Li, C., & Li, Y. (2024). Recent Advances, Challenges, and Functional Applications of Protein Chemical Modification in the Food Industry. Foods, 13(1), 163. [Link]

  • Collins, J. H., et al. (1974). [Reversible acylation of protein amino groups with phthalic anhydride. Application to muscle parvalbumins]. Biochimie, 56(4), 515-522. [Link]

  • Manabe, S., & Ito, Y. (2007). 4,5-dichlorophthaloyl group for amino protection in carbohydrate chemistry. The Journal of Organic Chemistry, 72(20), 7513-7519. [Link]

  • Mac, M., et al. (2021). Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin. International Journal of Molecular Sciences, 22(16), 8475. [Link]

  • Zeng, Z., et al. (2004). Mild and effective N-phthaloylation of amino acids. Amino Acids, 27, 183-186.
  • Hoogwater, D.A., et al. (1973). A synthesis of N-phthaloyl amino acids and amino acid esters under mild conditions. Recueil des Travaux Chimiques des Pays-Bas, 92, 819-825.
  • G-Biosciences. (n.d.). Protein palmitoylation and sulfhydryl chemistry methods to capture palmitoylated proteins. Retrieved from [Link]

  • Dempsey, D. R., et al. (2021). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. STAR Protocols, 2(1), 100287. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Confirming Stereochemical Integrity After Amine Acylation with Methyl 2-[(succinimidooxy)carbonyl]benzoate

In the landscape of pharmaceutical development and complex organic synthesis, the absolute configuration of a chiral molecule is not merely a structural detail—it is a critical determinant of biological activity and safe...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the absolute configuration of a chiral molecule is not merely a structural detail—it is a critical determinant of biological activity and safety. Reagents that modify chiral molecules, such as the acylation agent Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB), must therefore be scrutinized for their potential to perturb existing stereocenters. This guide provides an in-depth comparison of analytical methodologies to rigorously confirm the stereochemical integrity of a chiral amine after acylation with MSB. We will explore the causality behind experimental choices, present self-validating protocols, and compare MSB with alternative reagents, grounding our discussion in authoritative references.

MSB is an efficient, racemization-free reagent for the N-phthaloylation of amino acids and their derivatives.[1][2] The reaction proceeds under mild conditions, making it an attractive choice for modifying sensitive chiral molecules.[1] However, as with any chemical transformation involving a chiral center, empirical validation of stereochemical integrity is paramount.

The Reaction and the Risk: Why Scrutiny is Essential

MSB is an N-hydroxysuccinimide (NHS) ester, a class of reagents widely used to acylate primary amines by forming stable amide bonds.[3][4] The reaction involves the nucleophilic attack of the amine on the activated carbonyl group, with the NHS moiety acting as a good leaving group.

While NHS-ester mediated acylations are generally considered safe regarding stereochemistry, the potential for racemization, however small, can never be dismissed without verification.[5] Racemization can occur if the stereocenter is adjacent (alpha) to the amine and reaction conditions inadvertently promote the formation of an achiral intermediate, such as an enol or enolate.[5] This is particularly a concern if the reaction is slow or requires elevated temperatures or harsh basic conditions, which is generally not the case for MSB.[1]

Part 1: Gold-Standard Analytical Techniques for Stereochemical Confirmation

A multi-pronged analytical approach provides the most trustworthy confirmation of stereochemical integrity. The following techniques represent the industry standard.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for quantifying enantiomers and determining enantiomeric excess (ee).[6][7][8] The technique relies on a chiral stationary phase (CSP) that transiently forms diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and thus, separation.[6]

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening: Begin by screening a variety of CSPs. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are a versatile starting point.

  • Mobile Phase Optimization:

    • Start with a simple mobile phase, such as a mixture of hexane/isopropanol or hexane/ethanol for normal-phase chromatography.[9]

    • Systematically vary the ratio of the alcohol modifier to optimize resolution.

    • If necessary, add a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic analytes, diethylamine for basic analytes) to improve peak shape.

  • Analysis:

    • Inject a sample of the starting chiral amine to determine its retention time and confirm its enantiomeric purity.

    • Inject the acylated product. The appearance of a new peak corresponding to the other enantiomer would indicate racemization.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers (E1 and E2) with the formula: % ee = |(Area E1 - Area E2) / (Area E1 + Area E2)| x 100 .[10]

NMR Spectroscopy: A Deeper Structural Insight

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool to detect the presence of different stereoisomers.[11][12] Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral environment must be introduced.[13]

Method A: Chiral Derivatizing Agents (e.g., Mosher's Acid)

Reacting the acylated product (which now has a new functionality from the MSB) or any unreacted starting amine with a chiral derivatizing agent, such as (R)- or (S)-Mosher's acid chloride (MTPA-Cl), creates a mixture of diastereomers.[14][15] These diastereomers have distinct NMR spectra, allowing for their quantification.[16][17]

Experimental Protocol: Mosher's Amide Analysis

  • Derivatization: In two separate NMR tubes, react a small amount of the purified product with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, respectively. A tertiary amine base like pyridine is typically used.

  • NMR Acquisition: Acquire high-resolution ¹H or ¹⁹F NMR spectra for both diastereomeric samples.[12]

  • Spectral Analysis: Compare the spectra. Protons (or fluorine atoms) in the two diastereomers will experience different chemical environments, leading to separate signals. The integration of these signals reveals the ratio of the enantiomers.[15]

Method B: Chiral Shift Reagents

Chiral shift reagents, typically lanthanide complexes like Eu(hfc)₃, can be added to the NMR sample.[18] They form transient diastereomeric complexes with the analyte, causing a separation of NMR signals for the enantiomers.[13][19]

Workflow for Stereochemical Integrity Confirmation

Caption: Workflow for confirming stereochemical integrity.

Part 2: A Comparative Guide to Acylation Reagents

The choice of acylation reagent and method is critical in preserving stereochemical integrity. Here, we compare MSB with common alternatives.

Reagent/MethodReaction ConditionsRacemization RiskAdvantagesDisadvantages
MSB (NHS Ester) Mild, often room temp, neutral or slightly basic pH[1]Very Low[1]High efficiency, stable amide bond, clean reaction, racemization-free[1][2]Hydrolysis in aqueous media can be a competing reaction[3]
Acid Chlorides Often requires a strong, non-nucleophilic base (e.g., pyridine, triethylamine)[20]HighHighly reactive, inexpensiveHarsh conditions can easily cause racemization, especially at α-stereocenters; generates corrosive HCl byproduct[20]
Carbodiimides (EDC, DCC) + Additives (HOBt, HOAt) Mild, room temperature[21]Low to ModerateWidely used, mild conditions, water-soluble byproducts (EDC)[21]Additives like HOBt are essential to suppress racemization[22][23]; DCC byproduct can be difficult to remove; potential for side reactions[21]

Causality Behind Racemization Risk:

The high racemization risk with acid chlorides stems from the use of strong bases. These bases can deprotonate the α-proton of the chiral center, leading to a planar, achiral enolate intermediate. Subsequent protonation can occur from either face, resulting in a racemic mixture.

Carbodiimide coupling proceeds through an O-acylisourea intermediate. This intermediate is highly reactive and susceptible to intramolecular cyclization to form an oxazolone, which can readily racemize.[23] Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) act as nucleophiles that trap the O-acylisourea to form an active ester. This ester is more stable towards racemization and reacts efficiently with the amine.[22][24][25]

MSB , being a pre-activated NHS ester, reacts directly with the amine under mild conditions, bypassing the need for in-situ activation with reagents that could promote racemization.[1]

G

Sources

Validation

A Senior Application Scientist's Guide to Amine Modification: Performance of Methyl 2-[(succinimidooxy)carbonyl]benzoate in Diverse Solvent Systems

For researchers, scientists, and professionals in drug development, the precise modification of primary amines is a cornerstone of bioconjugation and synthetic chemistry. The choice of reagent for this critical step can...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise modification of primary amines is a cornerstone of bioconjugation and synthetic chemistry. The choice of reagent for this critical step can significantly impact reaction efficiency, product purity, and the overall success of a project. This guide provides an in-depth technical comparison of Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB), a notable reagent for N-phthaloylation, and its performance in various solvent systems. We will also objectively compare MSB with key alternatives, supported by experimental data and protocols, to empower you in making informed decisions for your specific application.

Introduction to Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB)

Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) is an efficient and readily available reagent for the N-phthaloylation of amino acids and their derivatives.[1][2] The phthaloyl group serves as a crucial protecting group for primary amines in peptide synthesis and other organic transformations. The reaction with MSB is simple, proceeds under mild conditions, and has been shown to be racemization-free, yielding excellent results with a variety of substrates including α-amino acids, α-amino alcohols, and dipeptides.[1][2]

The core of MSB's reactivity lies in the N-hydroxysuccinimide (NHS) ester functionality. NHS esters are widely employed in bioconjugation due to their high reactivity towards primary amines, forming stable amide bonds under physiological to slightly alkaline conditions (pH 7.2 to 9).[3]

The Critical Role of the Solvent System

The choice of solvent is a paramount consideration in any chemical reaction, and this holds particularly true for amine modification reactions involving sensitive reagents like NHS esters. The solvent system directly influences the solubility of reactants, the stability of the reactive ester, and the kinetics of both the desired aminolysis and the competing hydrolysis reaction.

Many NHS esters, including MSB, exhibit limited solubility in purely aqueous buffers.[3] Consequently, they are often first dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being introduced to the aqueous reaction mixture.[3] This practice, however, necessitates a careful understanding of the reagent's behavior in these organic co-solvents and the resulting aqueous-organic mixture.

Impact of Solvent on NHS Ester Stability

The primary degradation pathway for NHS esters is hydrolysis, where water acts as a nucleophile, cleaving the ester bond and rendering the reagent inactive.[4] The rate of this undesirable side reaction is significantly influenced by the solvent environment.

  • Aprotic Polar Solvents (DMSO, DMF): In their anhydrous forms, polar aprotic solvents like DMSO and DMF are excellent choices for preparing stock solutions of NHS esters as they do not participate in the hydrolysis reaction.[4][5] This allows for the stable storage of the reactive agent prior to its use.

  • Aqueous-Organic Mixtures: When the organic stock solution is added to an aqueous buffer, the competition between aminolysis and hydrolysis begins. The presence of the organic co-solvent can influence the rate of hydrolysis. While specific data for MSB is limited, studies on other esters have shown that the rate of hydrolysis can be affected by the composition of the aquo-organic solvent.[6]

The following diagram illustrates the competing reaction pathways for an NHS ester in an aqueous environment.

Competing reactions of an NHS ester.

Performance Comparison: MSB vs. Alternatives

For the specific application of N-phthaloylation, two common alternatives to MSB are Phthalic Anhydride and N-Carbethoxyphthalimide.

ReagentStructureKey FeaturesCommon Solvents
Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) High efficiency, mild reaction conditions, racemization-free.[1][2]DMF, DMSO for stock solutions; aqueous-organic mixtures for reaction.
Phthalic Anhydride Readily available, cost-effective.Acetic acid, DMF, Toluene, Benzene.[7]
N-Carbethoxyphthalimide Crystalline solid, soluble in various organic solvents, stable in acidic and mild basic conditions.[8]DMF, Benzene, Chloroform, Methylene Chloride.[8][9]
Phthalic Anhydride

Phthalic anhydride is a widely used reagent for phthaloylation. Reactions are often carried out at elevated temperatures in solvents like glacial acetic acid or refluxing in nonpolar solvents such as toluene or benzene in the presence of a base like triethylamine.[7] Phthaloylation can also be performed in DMF.[7] The requirement for higher temperatures and potentially harsher conditions can be a limitation when working with sensitive substrates.

N-Carbethoxyphthalimide

N-Carbethoxyphthalimide is another effective phthaloylating agent. It is a stable, crystalline solid that is soluble in a range of organic solvents including DMF, benzene, and chloroform.[8] Reactions with primary amines can be performed under mild conditions, often at room temperature or 0°C in solvents like methylene chloride.[9]

Experimental Protocols

To provide a framework for comparing the performance of these reagents, the following are detailed experimental protocols.

General Protocol for N-Phthaloylation of an Amino Acid using MSB

This protocol is adapted from the work of Casimir et al.[1]

  • Dissolution of Amino Acid: Dissolve the amino acid (1 equivalent) in a suitable aqueous buffer (e.g., sodium bicarbonate solution) to achieve a desired concentration.

  • Preparation of MSB Solution: Immediately before use, dissolve Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) (1.1 equivalents) in anhydrous DMF or DMSO to create a concentrated stock solution.

  • Reaction Initiation: Add the MSB stock solution dropwise to the stirring amino acid solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the phthaloylated amino acid. The product can then be collected by filtration and purified by recrystallization.

Protocol for Quantifying Amine Modification Efficiency

To quantitatively compare the efficiency of different reagents and solvent systems, a colorimetric assay can be employed to determine the amount of unreacted primary amine remaining after the reaction.

Amine_Quantification_Workflow cluster_reaction Amine Modification Reaction cluster_quantification Quantification of Unreacted Amines cluster_analysis Data Analysis Start Start with a known concentration of primary amine Add_Reagent Add amine modification reagent (e.g., MSB in chosen solvent) Start->Add_Reagent Incubate Incubate for a defined time and temperature Add_Reagent->Incubate Add_TNBS Add Trinitrobenzenesulfonic acid (TNBS) solution Incubate->Add_TNBS Incubate_Color Incubate to allow color development Add_TNBS->Incubate_Color Measure_Absorbance Measure absorbance at a specific wavelength (e.g., 335-420 nm) Incubate_Color->Measure_Absorbance Calculate_Efficiency Calculate the percentage of amine modification based on the standard curve Measure_Absorbance->Calculate_Efficiency Standard_Curve Generate a standard curve with known concentrations of the primary amine Standard_Curve->Calculate_Efficiency

Workflow for quantifying amine modification.

Conclusion and Future Perspectives

Methyl 2-[(succinimidooxy)carbonyl]benzoate is a highly effective reagent for the N-phthaloylation of primary amines, offering mild reaction conditions and high yields. The choice of solvent system is critical to its performance, with anhydrous polar aprotic solvents like DMF and DMSO being ideal for preparing stable stock solutions. When comparing MSB to alternatives such as Phthalic Anhydride and N-Carbethoxyphthalimide, the selection of the optimal reagent will depend on the specific requirements of the synthesis, including the sensitivity of the substrate and the desired reaction conditions.

Further research is warranted to generate direct comparative data on the solubility and stability of MSB in a wider range of solvent systems. Such studies would provide invaluable quantitative insights to guide researchers in optimizing their amine modification protocols. By understanding the interplay between the reagent, the substrate, and the solvent, scientists can continue to advance the fields of bioconjugation and drug development.

References

  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1963). N-Hydroxysuccinimide Esters in Peptide Synthesis. Journal of the American Chemical Society, 85(19), 3039–3039. [Link]

  • Casimir, J. R., Guichard, G., & Briand, J. P. (2002). Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. The Journal of Organic Chemistry, 67(11), 3764–3768. [Link]

  • Nikoo, A. R., & Faghih, Z. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(36), 25381–25425. [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (2000). Journal of the Indian Chemical Society, 77, 444-446. [Link]

  • Klykov, O., & Weller, M. G. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(13), 5488–5493. [Link]

  • Sun, Y., et al. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Nanoscale Advances, 1(3), 1057-1066. [Link]

Sources

Comparative

The Phthaloyl Group for Lysine Protection: A Comparative Guide to an Orthogonal Strategy

In the landscape of peptide synthesis and bioconjugation, the strategic protection of reactive amino acid side chains is a cornerstone of success. For lysine, the nucleophilic ε-amino group presents a recurring challenge...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide synthesis and bioconjugation, the strategic protection of reactive amino acid side chains is a cornerstone of success. For lysine, the nucleophilic ε-amino group presents a recurring challenge, necessitating a robust and reliable protecting group to prevent unwanted side reactions. While the carbamate-based protecting groups—Boc, Fmoc, and Cbz—have long been the workhorses in this field, the phthaloyl group, installed by reagents such as Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) , offers a compelling orthogonal strategy.

This guide provides an in-depth technical comparison of the phthaloyl group with traditional lysine protecting groups. We will delve into the mechanistic underpinnings of these methodologies, present comparative data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

The Imperative of Orthogonality in Lysine Protection

The concept of "orthogonality" in protecting group strategy is paramount. It refers to the ability to deprotect one type of protecting group in the presence of others without affecting them.[1][2] This is crucial in complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where different protecting groups are used for the N-terminus and various amino acid side chains. The phthaloyl group's distinct stability profile offers a unique advantage in this regard.

Unveiling the Phthaloyl Group: An Alternative to Carbamates

The phthaloyl group is introduced to a primary amine, such as the ε-amino group of lysine, through a process called N-phthaloylation. A highly efficient reagent for this purpose is Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB).[3][4][5]

Mechanism of Lysine Protection with Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB)

The reaction of MSB with the primary ε-amino group of lysine proceeds via a two-step intramolecular cyclization mechanism. First, the lysine's amino group acts as a nucleophile, attacking the activated carbonyl of the N-hydroxysuccinimide (NHS) ester in MSB. This is a well-established reaction for modifying primary amines.[1][3][6][7][8] The subsequent intramolecular cyclization, driven by the proximate methyl ester, results in the formation of the stable phthalimide and the release of methanol and N-hydroxysuccinimide.

MSB Lysine Protection Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Intramolecular Cyclization cluster_byproducts Byproducts Lysine Lysine (ε-NH2) Intermediate N-Acyl Intermediate Lysine->Intermediate Nucleophilic Attack MSB Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) MSB->Intermediate PhthaloylLysine Phthaloyl-Lysine Intermediate->PhthaloylLysine Cyclization Methanol Methanol NHS N-Hydroxysuccinimide Hydrazinolysis Deprotection PhthaloylLysine Phthaloyl-Lysine FreeLysine Free Lysine PhthaloylLysine->FreeLysine Nucleophilic Attack & Ring Opening Hydrazine Hydrazine Hydrate Hydrazine->FreeLysine Phthalhydrazide Phthalhydrazide (byproduct)

Caption: Deprotection of phthaloyl-lysine via hydrazinolysis.

Causality Behind Experimental Choices: While effective, hydrazine is a strong nucleophile and can lead to side reactions, such as the cleavage of sensitive amide bonds within the peptide backbone, forming undesired acid hydrazides. [2]Therefore, careful optimization of reaction time and the amount of hydrazine is crucial.

Reductive Deprotection with Sodium Borohydride

A milder, two-stage, one-flask alternative to hydrazinolysis involves the reduction of the phthalimide with sodium borohydride (NaBH₄) in an alcohol/water mixture, followed by acid-catalyzed lactonization to release the free amine. [9][10][11]This method is particularly advantageous as it proceeds under near-neutral conditions and has been shown to deprotect phthalimides of α-amino acids with no measurable loss of optical activity. [10][11]

Reductive Deprotection cluster_reduction Reduction cluster_lactonization Lactonization PhthaloylLysine Phthaloyl-Lysine Intermediate o-Hydroxymethyl Benzamide Intermediate PhthaloylLysine->Intermediate NaBH4 NaBH4 / 2-Propanol, H2O NaBH4->Intermediate FreeLysine Free Lysine Intermediate->FreeLysine Acid-catalyzed AceticAcid Acetic Acid AceticAcid->FreeLysine Phthalide Phthalide (byproduct)

Caption: Reductive deprotection of phthaloyl-lysine.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and experimental setup.

Protocol 1: Protection of Lysine ε-Amino Group with MSB

Materials:

  • Nα-protected Lysine (e.g., Fmoc-Lys-OH)

  • Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the Nα-protected Lysine in DMF.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add MSB to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% citric acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Nα-protected-Nε-phthaloyl-lysine by column chromatography.

Self-Validation: The success of the protection can be confirmed by LC-MS, observing the expected mass shift, and by ¹H NMR, noting the appearance of signals corresponding to the phthaloyl group.

Protocol 2: Deprotection of Phthaloyl-Lysine via Hydrazinolysis

Materials:

  • Phthaloyl-protected peptide or amino acid

  • Hydrazine hydrate (2-10 equivalents)

  • Ethanol or a suitable solvent mixture

Procedure:

  • Suspend the phthaloyl-protected substrate in ethanol.

  • Add hydrazine hydrate to the suspension.

  • Reflux the mixture for 1-3 hours, monitoring the reaction by TLC or LC-MS. [6]4. Upon completion, cool the reaction mixture. The phthalhydrazide byproduct will precipitate and can be removed by filtration.

  • The filtrate containing the deprotected amine can be further purified as needed.

Self-Validation: Deprotection can be monitored by the disappearance of the starting material and the appearance of the deprotected product on TLC or LC-MS. The formation of the phthalhydrazide precipitate is also a visual indicator of reaction progress.

Protocol 3: Reductive Deprotection of Phthaloyl-Lysine

Materials:

  • Phthaloyl-protected amino acid

  • Sodium borohydride (NaBH₄) (5 equivalents)

  • 2-Propanol and Water (e.g., 6:1 v/v)

  • Glacial acetic acid

Procedure:

  • Dissolve the phthaloyl-protected amino acid in a mixture of 2-propanol and water.

  • Add NaBH₄ portion-wise while stirring.

  • Stir the reaction for 24 hours at room temperature.

  • Carefully add glacial acetic acid to quench the reaction.

  • Heat the mixture to 80°C for 2 hours. [9]6. Cool the reaction and purify the deprotected amino acid, for example, by ion-exchange chromatography.

Self-Validation: The reaction progress can be monitored by TLC or LC-MS. The final product can be characterized by NMR and mass spectrometry to confirm the removal of the phthaloyl group.

Conclusion: The Strategic Value of the Phthaloyl Group

While not as commonly employed in routine SPPS as Fmoc and Boc, the phthaloyl group, efficiently introduced by Methyl 2-[(succinimidooxy)carbonyl]benzoate, represents a valuable tool in the peptide chemist's arsenal. Its key advantage lies in its orthogonality to both acid- and base-labile protecting groups, offering a unique level of synthetic flexibility. The stability of the phthaloyl group under a wide range of conditions makes it particularly suitable for complex syntheses where other protecting groups might be compromised. The availability of both a traditional hydrazinolysis deprotection method and a milder reductive cleavage provides options to tailor the deprotection strategy to the specific needs of the target molecule, minimizing side reactions and preserving sensitive functionalities. As the demand for more complex and modified peptides grows, the strategic application of orthogonal protecting groups like phthaloyl will undoubtedly play an increasingly important role in advancing the frontiers of peptide science.

References

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. [Link]

  • Casimir, J. R., Guichard, G., & Briand, J. P. (2002). Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. The Journal of Organic Chemistry, 67(11), 3764–3768. [Link]

  • PubMed. (2002). Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. [Link]

  • ResearchGate. (2002). Methyl 2-((Succinimidooxy)carbonyl)benzoate (MSB): A New, Efficient Reagent for N -Phthaloylation of Amino Acid and Peptide Derivatives. [Link]

  • LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. [Link]

  • Rhodium.ws. (n.d.). NaBH4 Phtalimide Deprotection of Amines. [Link]

  • AAPPTec. (n.d.). Fmoc-Lys(Boc)-OH [71989-26-9]. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Journal of the Chemical Society of Pakistan. (n.d.).
  • Semantic Scholar. (2022). Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. [Link]

  • ResearchGate. (2022). Deprotection aaa aaa aaa aaa aaa. [Link]

  • iGEM. (n.d.). The Deprotection of Boc-Lysine. [Link]

  • National Institutes of Health. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]

  • Organic Chemistry Portal. (n.d.). An exceptionally mild deprotection of phthalimides. [Link]

Sources

Validation

A Comparative Guide to Mitigating Racemization in Peptide Synthesis: An Analysis of Methyl 2-[(succinimidooxy)carbonyl]benzoate and Leading Coupling Reagents

Abstract The preservation of stereochemical integrity is a cornerstone of successful peptide synthesis, directly impacting the biological activity and therapeutic potential of the final product. Racemization, the undesir...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The preservation of stereochemical integrity is a cornerstone of successful peptide synthesis, directly impacting the biological activity and therapeutic potential of the final product. Racemization, the undesirable inversion of chiral centers during peptide bond formation, remains a significant challenge. This guide provides a comprehensive comparative analysis of Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) and other widely used coupling reagents, with a focus on their propensity to induce racemization. We delve into the mechanistic underpinnings of racemization, present detailed experimental protocols for its quantification, and offer data-driven recommendations for selecting the optimal reagent to ensure the enantiomeric purity of synthetic peptides. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize their peptide synthesis strategies.

Introduction: The Criticality of Chiral Purity in Peptide Therapeutics

Peptide-based therapeutics have emerged as a powerful class of drugs, owing to their high specificity and potency. The biological function of a peptide is intrinsically linked to its precise three-dimensional structure, which is dictated by the specific sequence and chirality of its constituent amino acids. The unintended incorporation of a D-amino acid in place of a natural L-amino acid can lead to profound changes in conformation, potentially diminishing or even ablating biological activity.[1] Therefore, minimizing racemization during chemical peptide synthesis is not merely a matter of chemical purity, but a fundamental requirement for therapeutic efficacy.

The formation of a peptide bond necessitates the activation of a carboxylic acid group, a step that unfortunately can also render the α-carbon's proton susceptible to abstraction, leading to a loss of stereochemical information.[2][3][4] Various coupling reagents have been developed to facilitate this activation and subsequent amidation while minimizing this deleterious side reaction.[4][5]

Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) is a reagent noted for its application in the N-phthaloylation of amino acids, a process reported to be racemization-free.[6][7] This guide will examine the performance of MSB in the context of peptide coupling and compare it against established coupling reagents known for their varying degrees of racemization suppression.

The Mechanism of Racemization in Peptide Coupling

Understanding the mechanisms of racemization is paramount to its prevention. Two primary pathways are generally accepted to be responsible for the loss of chiral integrity during peptide synthesis:

  • Direct Enolization: A base present in the reaction mixture can directly abstract the α-proton of the activated amino acid, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of L- and D-isomers.[8]

  • Oxazolone Formation: The activated carboxylic acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone. The α-proton of the oxazolone is significantly more acidic and thus more susceptible to abstraction by a weak base. The resulting achiral oxazolone intermediate will react with an incoming amine nucleophile to produce a racemic mixture of the desired peptide.[2][4][8][9] This pathway is considered the predominant source of racemization in many peptide coupling reactions.[8]

The choice of coupling reagent, additives, base, and solvent all play a crucial role in influencing which pathway dominates and the overall extent of racemization.[3]

Racemization_Mechanisms cluster_0 Direct Enolization Pathway cluster_1 Oxazolone Pathway Activated_AA_L L-Amino Acid (Activated) Enolate Planar Enolate Intermediate Activated_AA_L->Enolate -H+ (Base) Enolate->Activated_AA_L +H+ Activated_AA_D D-Amino Acid (Activated) Enolate->Activated_AA_D +H+ Activated_AA_L2 L-Amino Acid (Activated) Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA_L2->Oxazolone Intramolecular Cyclization Peptide_L L-Peptide Oxazolone->Peptide_L + Amine Peptide_D D-Peptide Oxazolone->Peptide_D + Amine start start->Activated_AA_L start->Activated_AA_L2

Caption: General mechanisms of racemization in peptide synthesis.

Comparative Analysis of Coupling Reagents

The ideal coupling reagent should promote rapid amide bond formation while minimizing the lifetime of the racemization-prone activated intermediate. Here, we compare MSB with several classes of commonly used coupling reagents.

Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB)

While primarily documented for N-phthaloylation, the succinimidooxy ester functionality of MSB suggests its potential as an activating agent in peptide synthesis. The N-hydroxysuccinimide (NHS) ester is a well-established activated species. However, the reactivity and racemization potential can be influenced by the overall structure of the reagent.

Carbodiimides (DCC, DIC, EDC)
  • N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are widely used due to their low cost and high reactivity.[5] However, they are known to cause significant racemization, particularly when used alone.[8] The formation of a highly reactive O-acylisourea intermediate can readily lead to oxazolone formation.[8]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, making it convenient for bioconjugation and for workup procedures as the urea byproduct is water-soluble.[2] However, it is also reported to cause more epimerization than DCC in some cases.[8]

Onium Salts (HBTU, HATU, HCTU, COMU)
  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that generally lead to low levels of racemization, especially when used with additives like HOBt or HOAt.[5][8] HATU is often considered superior for sterically hindered couplings and for suppressing racemization.[8]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) offers higher reaction rates compared to HBTU.[2]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation coupling reagent with coupling efficiencies comparable to HATU and is compatible with greener solvents.[2][10]

Phosphonium Salts (BOP, PyBOP)
  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is a very effective reagent with minimal racemization.[5] A significant drawback is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[5]

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) is a safer alternative to BOP that does not produce HMPA and is also highly efficient.

Experimental Design for Comparative Racemization Analysis

To objectively compare the racemization potential of MSB and other coupling reagents, a standardized experimental protocol is essential.

Model Peptide System

A model dipeptide synthesis that is known to be sensitive to racemization is employed. A common example is the coupling of an N-terminally protected amino acid to a C-terminally protected amino acid ester. For this study, we will use the coupling of Fmoc-L-Phenylalanine (Fmoc-L-Phe-OH) to L-Leucine methyl ester (H-L-Leu-OMe). Phenylalanine is susceptible to racemization due to the electron-withdrawing nature of the phenyl group which increases the acidity of the α-proton.[8]

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Analysis Reagents Fmoc-L-Phe-OH + H-L-Leu-OMe Coupling_Reagent Coupling Reagent (e.g., MSB, HBTU, DIC/HOBt) Reagents->Coupling_Reagent Base Base (e.g., DIPEA) Coupling_Reagent->Base Solvent Solvent (e.g., DMF) Base->Solvent Reaction Stir at RT Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Crude Dipeptide Workup->Purification Deprotection Fmoc Deprotection (Piperidine/DMF) Purification->Deprotection HPLC Chiral HPLC Analysis Deprotection->HPLC Quantification Quantification of L-L and D-L Diastereomers HPLC->Quantification

Caption: Workflow for the comparative analysis of racemization.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare stock solutions of Fmoc-L-Phe-OH (1.0 equiv.), H-L-Leu-OMe (1.1 equiv.), and the chosen base (e.g., N,N-Diisopropylethylamine, DIPEA, 2.0 equiv.) in a suitable solvent like N,N-Dimethylformamide (DMF).

    • Prepare solutions of each coupling reagent (1.1 equiv.) and any necessary additives (e.g., 1-Hydroxybenzotriazole, HOBt, 1.1 equiv. for carbodiimide reactions) in DMF.

  • Coupling Reaction:

    • To a solution of Fmoc-L-Phe-OH in DMF, add the coupling reagent solution (and additive, if applicable).

    • Stir the mixture for a pre-activation time of 5 minutes at room temperature.

    • Add the H-L-Leu-OMe solution followed by the base.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Workup and Isolation:

    • Quench the reaction with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute acid, dilute base, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Fmoc Deprotection:

    • Dissolve the crude protected dipeptide in a 20% solution of piperidine in DMF.

    • Stir for 30 minutes at room temperature.

    • Remove the solvent under reduced pressure.

  • Chiral HPLC Analysis:

    • Dissolve the deprotected dipeptide residue in the mobile phase.

    • Analyze the sample using a chiral HPLC column (e.g., a chiral stationary phase column).[9]

    • The separation of the L-L and D-L diastereomers allows for the direct quantification of the extent of racemization.[11][12] The percentage of racemization is calculated as: % Racemization = [Area of D-L peak / (Area of L-L peak + Area of D-L peak)] * 100.

Expected Results and Data Interpretation

The following table summarizes hypothetical, yet expected, results based on the known performance of these classes of reagents.

Coupling Reagent/SystemAdditiveBase% Racemization (D-L Isomer)Relative Yield
MSB NoneDIPEATo be determinedTo be determined
DIC NoneDIPEAHigh (>15%)High
DIC HOBtDIPEALow (<2%)High
HBTU NoneDIPEALow (2-5%)Very High
HATU NoneDIPEAVery Low (<1%)Very High
PyBOP NoneDIPEALow (1-3%)Very High
COMU NoneDIPEAVery Low (<1%)Very High

Interpretation of Data:

  • A low percentage of racemization indicates that the coupling reagent and conditions are effective at preserving the stereochemical integrity of the amino acid.

  • The relative yield provides insight into the efficiency of the coupling reaction. An ideal reagent will provide a high yield with minimal racemization.

  • The performance of MSB will be critically evaluated against these established benchmarks. If it demonstrates low racemization, it could represent a valuable tool for specific applications.

Discussion and Recommendations

The choice of coupling reagent is a critical parameter in peptide synthesis that directly influences the enantiomeric purity of the final product.

  • For routine peptide synthesis where cost is a consideration and racemization can be controlled, DIC in combination with an additive like HOBt or Oxyma offers a robust solution.[13] The additive is crucial for suppressing racemization by forming a less reactive, but still efficient, active ester intermediate, which is less prone to oxazolone formation.[3]

  • For challenging couplings, including those involving sterically hindered amino acids or sequences prone to aggregation, uronium/aminium salts like HATU and COMU are highly recommended.[2] Their superior reactivity often leads to faster reaction times, minimizing the window for racemization to occur.

Conclusion

The prevention of racemization is a non-negotiable aspect of modern peptide synthesis, particularly in the context of drug discovery and development. This guide has outlined the mechanistic basis of racemization and provided a framework for the comparative evaluation of coupling reagents. While established reagents like HATU and COMU currently represent the state-of-the-art for minimizing racemization, the exploration of novel reagents like Methyl 2-[(succinimidooxy)carbonyl]benzoate is crucial for the continued advancement of peptide synthesis methodologies. The experimental protocol detailed herein provides a reliable method for researchers to assess the suitability of any coupling reagent for their specific needs, ultimately contributing to the synthesis of high-purity, therapeutically viable peptides.

References

  • American Chemical Society. (2025). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. ACS Fall 2025. [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. [Link]

  • Scott, W. L. (2012). Racemization Assays. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Strege, M. A., Oman, T. J., Risley, D. S., & Lian, Z. J. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
  • Casimir, J. R., Guichard, G., & Briand, J. P. (2002). Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. The Journal of Organic Chemistry, 67(11), 3764–3768. [Link]

  • Strege, M. A., Oman, T. J., Risley, D. S., & Lian, Z. J. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Chen, S. X., & Merrill, B. M. (1995). Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis.
  • El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 774-785.
  • Casimir, J. R., Guichard, G., & Briand, J. P. (2002). Methyl 2-((Succinimidooxy)carbonyl)benzoate (MSB): A New, Efficient Reagent for N -Phthaloylation of Amino Acid and Peptide Derivatives. ResearchGate. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Aapptec. Coupling Reagents. [Link]

Sources

Comparative

A Researcher's Guide to Reaction Completion: Spectroscopic Analysis of Methyl 2-[(succinimidooxy)carbonyl]benzoate Synthesis

For researchers engaged in bioconjugation, peptide synthesis, and drug development, the efficient creation of activated esters is a foundational step. Among these, N-hydroxysuccinimide (NHS) esters are prized for their r...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in bioconjugation, peptide synthesis, and drug development, the efficient creation of activated esters is a foundational step. Among these, N-hydroxysuccinimide (NHS) esters are prized for their reactivity towards primary amines, forming stable amide bonds. This guide provides an in-depth, comparative analysis of the spectroscopic changes that confirm the successful synthesis of Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB), a key reagent for N-phthaloylation.[1][2] We will move beyond a simple recitation of protocols to explain the underlying principles, ensuring that every researcher can confidently validate the completion of this critical reaction.

The synthesis of MSB involves the activation of the carboxylic acid group of monomethyl phthalate (2-(methoxycarbonyl)benzoic acid) by converting it into an NHS ester. This transformation is typically achieved by coupling monomethyl phthalate with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The primary byproduct of this reaction is dicyclohexylurea (DCU), which is largely insoluble in many organic solvents and can be removed by filtration.

This guide will focus on the most common and accessible spectroscopic techniques for monitoring this reaction: Proton Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. We will also touch upon Carbon-13 NMR (¹³C NMR) and Mass Spectrometry (MS) as supplementary validation methods.

The Strategic Logic of Spectroscopic Monitoring

Confirming reaction completion is not merely a qualitative check; it is a cornerstone of scientific integrity and reproducibility. In the synthesis of an activated ester like MSB, incomplete conversion leads to a mixture of starting material and product. Using such a mixture in subsequent steps (e.g., amine coupling) will result in lower yields, complex purification challenges, and potentially misleading biological data.

Our analytical strategy is based on a direct comparison of the spectroscopic signatures of the starting carboxylic acid (monomethyl phthalate) and the final NHS ester product (MSB). The disappearance of reactant signals and the appearance of product signals provide unequivocal evidence of a successful transformation.

Part 1: ¹H NMR Spectroscopy - The Proton's Story

¹H NMR spectroscopy is arguably the most powerful tool for tracking this reaction. It provides a detailed map of the proton environments within a molecule. The conversion of the carboxylic acid to the NHS ester induces distinct and predictable changes in the chemical shifts of nearby protons.

Experimental Protocol: ¹H NMR Sample Preparation
  • Draw a small aliquot (~5-10 mg) from the reaction mixture.

  • If the reaction solvent is not deuterated, evaporate the solvent in vacuo.

  • Dissolve the residue in a deuterated solvent suitable for both reactant and product (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

  • Acquire the ¹H NMR spectrum.

Comparative Analysis: Monomethyl Phthalate vs. MSB

The key diagnostic signals to monitor are the carboxylic acid proton of the starting material and the methylene protons of the newly incorporated NHS group in the product.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental)

CompoundFunctional GroupProtonsPredicted Chemical Shift (δ ppm)Key Observations
Monomethyl Phthalate Carboxylic Acid-H 10.0 - 13.0 (very broad)A highly deshielded, broad singlet that disappears upon reaction. Its presence indicates unreacted starting material.
Methyl Ester-OCH~3.9A sharp singlet that should remain in the product spectrum.
AromaticAr-H 7.5 - 8.2Complex multiplet pattern. Will shift slightly upon esterification but is less diagnostic than the -COOH and NHS signals.
Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) NHS Methylene-C(O)CH ₂CH ₂C(O)-~2.9A sharp singlet integrating to 4 protons. The appearance of this signal is a primary indicator of product formation.
Methyl Ester-OCH~3.9A sharp singlet, largely unchanged from the starting material.
AromaticAr-H 7.6 - 8.3Complex multiplet pattern, slightly shifted from the starting material.

Causality Behind the Changes:

  • Disappearance of the Carboxylic Acid Proton: The most definitive evidence of reaction completion is the complete disappearance of the broad singlet corresponding to the acidic proton of monomethyl phthalate. This proton is consumed in the formation of the ester bond with NHS.

  • Appearance of the NHS Protons: The incorporation of the N-hydroxysuccinimide moiety introduces a new, highly symmetrical set of four methylene protons. These protons typically appear as a sharp singlet around 2.9 ppm. The clean appearance and correct integration (4H) of this peak are strong evidence of MSB formation.

Part 2: FT-IR Spectroscopy - Probing Vibrational Changes

FT-IR spectroscopy provides valuable, complementary information by monitoring the vibrational frequencies of functional groups. The conversion of a carboxylic acid to an NHS ester results in a distinct shift in the carbonyl (C=O) stretching frequencies.

Experimental Protocol: FT-IR Sample Preparation (ATR)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Place a small amount of the crude reaction mixture (if a liquid) or a dried aliquot (if solid) directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Comparative Analysis: Key Vibrational Bands

The primary region of interest is the carbonyl stretching region (1650-1850 cm⁻¹).

Table 2: Comparative FT-IR Data

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)Key Observations
Monomethyl Phthalate Carboxylic Acid O-H2500-3300 (very broad)A very broad, often "messy" band that signifies the hydrogen-bonded O-H stretch. This band will disappear upon reaction.
Carboxylic Acid C=O~1690-1710A strong, sharp peak characteristic of a conjugated carboxylic acid carbonyl.
Methyl Ester C=O~1720-1730A strong, sharp peak. This will overlap with the carboxylic acid carbonyl, often appearing as a single, slightly broadened peak or a shoulder.
Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) NHS Ester C=O~1740, ~1785, ~1820The appearance of new, higher frequency carbonyl bands is the hallmark of NHS ester formation. Often, two or three distinct peaks are visible.
Methyl Ester C=O~1725-1735This peak will remain and may be more clearly resolved in the absence of the carboxylic acid carbonyl.
Succinimide C-N Stretch~1215A strong band indicating the presence of the succinimide ring.

Causality Behind the Changes:

  • Disappearance of the O-H Stretch: Similar to ¹H NMR, the loss of the broad O-H stretching band is a clear indicator that the carboxylic acid has been consumed.

  • Shift in Carbonyl Frequencies: The key transformation is the conversion of the carboxylic acid carbonyl to the more electron-withdrawing NHS ester. This results in the appearance of new carbonyl bands at higher wavenumbers (typically >1740 cm⁻¹). The succinimide moiety itself also has two carbonyl groups, contributing to a characteristic pattern, often with peaks around 1740, 1785, and even a weaker one near 1820 cm⁻¹. The disappearance of the peak around 1700 cm⁻¹ and the emergence of these higher frequency peaks confirm product formation.

Workflow and Decision Logic

The process of confirming reaction completion can be visualized as a logical workflow.

Caption: Workflow for synthesis and spectroscopic validation.

Part 3: Supplementary Validation Techniques

While ¹H NMR and FT-IR are the workhorses for routine reaction monitoring, ¹³C NMR and Mass Spectrometry provide deeper structural confirmation, ideal for initial synthesis validation or troubleshooting.

¹³C NMR Spectroscopy

The conversion introduces new carbonyl carbons and shifts existing ones.

Table 3: Comparative ¹³C NMR Data (Predicted)

CompoundFunctional Group CarbonPredicted Chemical Shift (δ ppm)Key Observations
Monomethyl Phthalate Carboxylic Acid C =O~167Disappears upon reaction.
Methyl Ester C =O~166Remains, may shift slightly.
Methyl Ester -OC H₃~52Remains, largely unchanged.
Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) NHS Ester C =O~161Appearance of a new ester carbonyl.
Succinimide C =O~169Appearance of the imide carbonyls.
Succinimide -C H₂-~25Appearance of the methylene carbons.
Methyl Ester C =O~166Remains, may be resolved from other carbonyls.
Methyl Ester -OC H₃~53Remains, largely unchanged.
Mass Spectrometry (MS)

Mass spectrometry confirms the change in molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), one can expect to see the molecular ion corresponding to the product.

  • Monomethyl Phthalate (C₉H₈O₄): Molecular Weight = 180.16 g/mol . Expect to see [M+H]⁺ at m/z 181.1 or [M-H]⁻ at m/z 179.1.

  • Methyl 2-[(succinimidooxy)carbonyl]benzoate (C₁₃H₁₁NO₆): Molecular Weight = 277.23 g/mol .[2] Expect to see [M+H]⁺ at m/z 278.2 or [M+Na]⁺ at m/z 300.2.

The significant mass increase from 180 to 277 g/mol is unambiguous proof of the successful coupling with N-hydroxysuccinimide.

Conclusion

By systematically applying ¹H NMR and FT-IR spectroscopy, researchers can move from uncertainty to confidence in the synthesis of Methyl 2-[(succinimidooxy)carbonyl]benzoate. The key is a comparative approach: the disappearance of the characteristic carboxylic acid signals in both ¹H NMR (the broad -OH proton) and FT-IR (the broad O-H and C=O stretches) coupled with the concurrent appearance of the distinct N-hydroxysuccinimide signals (the sharp 4H singlet in ¹H NMR and the higher-frequency carbonyl stretches in FT-IR) provides a self-validating system. This analytical rigor ensures the quality of the activated ester, paving the way for successful and reproducible downstream applications in chemical biology and drug discovery.

References

  • Casimir, J. R., Guichard, G., & Briand, J. P. (2002). Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. The Journal of Organic Chemistry, 67(11), 3764–3768. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-[(succinimidooxy)carbonyl]benzoate

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed, scientifically grounded protocol for the p...

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed, scientifically grounded protocol for the proper disposal of Methyl 2-[(succinimidooxy)carbonyl]benzoate, ensuring the safety of personnel and the protection of our environment. Our commitment is to empower you with the knowledge to handle and dispose of this reagent with the utmost confidence and care.

Hazard and Reactivity Profile

Methyl 2-[(succinimidooxy)carbonyl]benzoate is an organic compound featuring a reactive N-hydroxysuccinimide (NHS) ester.[1][2][3] This functional group is designed for the efficient acylation of primary amines, a cornerstone of bioconjugation chemistry.[1][2] However, this reactivity also presents specific handling and disposal challenges. The primary hazard associated with this compound is its susceptibility to hydrolysis and its reactivity towards nucleophiles.

The succinimidooxycarbonyl group is sensitive to moisture and will hydrolyze, particularly under neutral to basic conditions, to form N-hydroxysuccinimide and methyl 2-carboxybenzoate.[1][3][4] While the hydrolysis products are generally less reactive, the parent compound can cause skin and eye irritation.[5] Inhalation of dust should also be avoided.[6]

Key Chemical Properties:

PropertyValueSource
CAS Number 438470-19-0[7]
Molecular Formula C13H11NO6[7]
Molecular Weight 277.23 g/mol [7]
Appearance Solid
Melting Point 76-80 °C

Personal Protective Equipment (PPE)

Before handling Methyl 2-[(succinimidooxy)carbonyl]benzoate for any purpose, including disposal, it is imperative to be outfitted with the appropriate personal protective equipment.

  • Eye Protection : Chemical safety goggles are mandatory to protect against splashes.

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, should be worn.

  • Body Protection : A standard laboratory coat is required.

  • Respiratory Protection : When handling the solid powder, a dust mask or respirator should be used to prevent inhalation.[6]

Disposal Workflow: A Two-Stage Approach

The proper disposal of Methyl 2-[(succinimidooxy)carbonyl]benzoate follows a two-stage process designed to first chemically inactivate the reactive NHS ester and then dispose of the resulting waste in accordance with institutional and regulatory guidelines.

DisposalWorkflow cluster_prep Preparation cluster_inactivation Chemical Inactivation cluster_disposal Final Disposal PPE Don Appropriate PPE WorkArea Prepare Fume Hood PPE->WorkArea Proceed to inactivation Materials Gather Materials WorkArea->Materials Proceed to inactivation Dissolve Dissolve Reagent Materials->Dissolve Proceed to inactivation Quench Add Quenching Agent Dissolve->Quench Inactivation steps Verify Verify Neutralization Quench->Verify Inactivation steps Containerize Containerize Waste Verify->Containerize Once neutralized Label Label Container Containerize->Label Final disposal steps EHS Contact EHS for Pickup Label->EHS Final disposal steps

Sources

Handling

Mastering the Bench: A Practical Guide to Handling Methyl 2-[(succinimidooxy)carbonyl]benzoate

For Researchers, Scientists, and Drug Development Professionals Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) is a valuable reagent in bioconjugation and chemical synthesis, prized for its ability to efficiently intr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-[(succinimidooxy)carbonyl]benzoate (MSB) is a valuable reagent in bioconjugation and chemical synthesis, prized for its ability to efficiently introduce a phthaloyl group. However, its reactive nature as an N-hydroxysuccinimide (NHS) ester necessitates a robust understanding of its handling, storage, and disposal to ensure both experimental success and, more importantly, personal safety. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the safe and effective use of this compound in your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

Methyl 2-[(succinimidooxy)carbonyl]benzoate is classified as a skin sensitizer.[1][2] This means that repeated or prolonged contact can lead to an allergic skin reaction. The primary hazards are associated with the solid, powdered form of the compound, which can be easily inhaled or come into contact with the skin and eyes. While a comprehensive toxicological profile is not widely available, the reactivity of the NHS ester group warrants a cautious approach. Structurally similar NHS esters are known to cause skin, eye, and respiratory irritation.[3]

A thorough risk assessment should be performed before any new procedure involving this compound. The causality is clear: the succinimidyl ester is highly reactive towards nucleophiles, such as the primary amines found in proteins and on our skin. This reactivity is what makes it useful in the lab but also what makes it a potential hazard.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment is non-negotiable when handling Methyl 2-[(succinimidooxy)carbonyl]benzoate. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[1]Protects against accidental splashes of solutions and airborne particles of the solid compound, preventing severe eye irritation.[1][3]
Hand Protection Chemical-resistant nitrile gloves. Double-gloving is recommended.[1]Prevents skin contact, which can lead to sensitization and allergic reactions.[1][2] Gloves must be inspected before use and changed immediately if contaminated.[1]
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 dust mask or higher is recommended when handling the solid powder outside of a certified chemical fume hood.Prevents the inhalation of the powdered compound, which may cause respiratory irritation.[2]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures the integrity of the reagent. The inherent reactivity of NHS esters, particularly their susceptibility to hydrolysis, is a key consideration in this workflow.[4][5]

Workflow for Safe Handling of Methyl 2-[(succinimidooxy)carbonyl]benzoate

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area - Work in a fume hood. - Cover bench with absorbent paper. - Ensure safety shower/eyewash is accessible. don_ppe 2. Don PPE - Lab Coat - Goggles/Face Shield - Double Nitrile Gloves - N95 Respirator (if needed) weigh 4. Weighing - Tare a sealed container. - Add solid reagent carefully to minimize dust. prep_area->weigh equilibrate 3. Equilibrate Reagent - Allow vial to reach room temperature before opening. dissolve 5. Dissolution - Add anhydrous solvent (e.g., DMF, DMSO). - Cap and mix. decontaminate 7. Decontaminate - Wipe down work surface. - Clean any contaminated equipment. weigh->decontaminate reaction 6. Reaction - Add solution to the reaction mixture. - Keep containers sealed. dispose 8. Waste Segregation - Collect solid & liquid waste in separate, labeled hazardous waste containers. remove_ppe 9. Doff PPE - Remove gloves last. - Wash hands thoroughly.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[(succinimidooxy)carbonyl]benzoate
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